5-Ethynyl 2-fluoro-benzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-ethynyl-2-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FO2/c1-2-6-3-4-8(10)7(5-6)9(11)12/h1,3-5H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OASAPTMXJNBWBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=C(C=C1)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Whitepaper: Physicochemical Profiling and Orthogonal Functionalization of 5-Ethynyl-2-fluorobenzoic Acid
Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Scope: Structural causality, physicochemical profiling, and self-validating synthetic workflows.
Executive Summary
In modern drug discovery and bioconjugation, the demand for highly functionalized, rigid aromatic building blocks has driven the adoption of multi-handle scaffolds. 5-Ethynyl-2-fluorobenzoic acid (CAS: 1849285-25-1) represents a premier bifunctional linker[1]. It integrates three distinct chemical features: a carboxylic acid for standard peptide/amide coupling, a terminal alkyne for bioorthogonal ligations (e.g., CuAAC click chemistry or Sonogashira cross-coupling)[2], and an ortho-fluorine atom that profoundly dictates the molecule's conformational landscape and physicochemical behavior.
This technical guide deconstructs the physicochemical properties of this scaffold and provides field-proven, causality-driven protocols for its orthogonal functionalization.
Physicochemical Profile & Structural Causality
Understanding the physicochemical parameters of a building block is critical for predicting its behavior in both synthetic workflows and biological systems. The quantitative data for 5-Ethynyl-2-fluorobenzoic acid is summarized below[3].
Quantitative Data Summary
| Property | Value |
| Chemical Name | 5-Ethynyl-2-fluorobenzoic acid |
| CAS Registry Number | 1849285-25-1 |
| Molecular Formula | C9H5FO2 |
| Molecular Weight | 164.13 g/mol |
| Predicted pKa (Carboxylic Acid) | ~3.10 |
| Predicted LogP | 2.2 – 2.5 |
| Topological Polar Surface Area (TPSA) | 37.3 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 1 |
Mechanistic Insights into Physicochemical Causality
As an application scientist, it is vital to recognize that the properties of this molecule are not merely additive, but highly synergistic:
-
pKa Modulation via Inductive Effects: Unsubstituted benzoic acid has a pKa of 4.20. The highly electronegative fluorine atom at the ortho position exerts a powerful inductive electron-withdrawing effect (-I), stabilizing the carboxylate anion and lowering the pKa to approximately 3.27. The addition of the meta-ethynyl group provides further electron withdrawal (Hammett
= +0.21), pushing the pKa down to ~3.1. This ensures the molecule is fully ionized at physiological pH, enhancing the aqueous solubility of the free fragment. -
Conformational Locking: The ortho-fluorine atom induces a conformational lock. Due to dipole-dipole repulsion between the carbonyl oxygen and the fluorine atom, the carboxylate group is forced out of coplanarity with the benzene ring. This restricts rotational degrees of freedom, significantly reducing the entropic penalty upon binding to a target protein.
-
Lipophilicity Balancing: The ethynyl group is a rigid, highly lipophilic vector. It increases the overall LogP compared to unsubstituted fluorobenzoic acid, perfectly balancing the hydrophilicity of the carboxylate handle to maintain drug-like permeability.
Structural influence map detailing physicochemical contributions of each functional group.
Self-Validating Experimental Workflows
To harness the bifunctional nature of 5-Ethynyl-2-fluorobenzoic acid, orthogonal synthetic workflows must be employed. The standard approach involves activating the sterically hindered carboxylic acid first, followed by bioorthogonal conjugation of the terminal alkyne[4].
Sequential orthogonal functionalization workflow via HATU amide coupling and CuAAC click chemistry.
Protocol A: Sterically Hindered Amide Coupling (HATU Method)
Because the ortho-fluorine atom sterically hinders the carboxylate and reduces its nucleophilicity via inductive withdrawal, standard EDC/HOBt coupling can be sluggish. The use of the uronium salt HATU is highly recommended to generate a highly reactive 7-azabenzotriazole active ester[5].
Materials: 5-Ethynyl-2-fluorobenzoic acid (1.0 eq), Primary/Secondary Amine (1.1 eq), HATU (1.1 eq), DIPEA (2.0 eq), Anhydrous DMF.
Step-by-Step Methodology:
-
Preparation: In an oven-dried round-bottom flask under an inert Argon atmosphere, dissolve 5-Ethynyl-2-fluorobenzoic acid and HATU in anhydrous DMF to achieve a 0.1 M concentration. Causality: Anhydrous conditions prevent competitive hydrolysis of the highly reactive active ester intermediate, ensuring maximum yield[5].
-
Activation: Cool the mixture to 0 °C using an ice bath. Add DIPEA dropwise over 5 minutes. Stir for 10 minutes. Causality: Cooling mitigates the exothermic nature of the deprotonation. DIPEA deprotonates the carboxylic acid, allowing it to attack the electron-deficient carbon of HATU, rapidly forming the HOAt active ester.
-
Aminolysis: Add the amine (neat or dissolved in a minimal amount of DMF) dropwise to the activated mixture. Causality: The amine acts as a nucleophile, displacing the HOAt leaving group to form the thermodynamically stable amide bond.
-
Propagation & Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Self-Validation: Monitor via LC-MS; the mass of the HOAt ester should completely transition to the product mass.
-
Workup: Quench with saturated aqueous NH₄Cl and extract with EtOAc. Wash the organic layer extensively with 5% aqueous LiCl to strip away residual DMF, followed by brine. Dry over Na₂SO₄ and concentrate.
Protocol B: Bioorthogonal CuAAC (Click) Conjugation
Once the amide bond is formed, the terminal alkyne serves as a chemoselective handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[6].
Materials: 5-Ethynyl-2-fluorobenzamide intermediate (1.0 eq), Azide-bearing substrate (1.0 eq), CuSO₄·5H₂O (0.1 eq), Sodium Ascorbate (0.2 eq), THPTA ligand (0.1 eq), t-BuOH/H₂O (1:1 v/v).
Step-by-Step Methodology:
-
Solvent Degassing: Sparge the t-BuOH/H₂O solvent mixture with Argon for 15 minutes prior to use. Causality: Dissolved oxygen rapidly oxidizes the active Cu(I) catalyst to inactive Cu(II) and promotes unwanted Glaser-Hay homocoupling of the terminal alkyne. Degassing establishes a robust reducing environment[6].
-
Catalyst Pre-formation: In a separate vial, mix CuSO₄ and THPTA ligand in water. Add sodium ascorbate (the solution will transition from blue to colorless/pale yellow). Causality: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) species. The THPTA ligand stabilizes Cu(I) in aqueous media, accelerating the reaction and protecting the metal center from disproportionation[4].
-
Cycloaddition: Add the alkyne intermediate and the azide to the main reaction vessel, followed by the pre-formed catalyst complex. Stir at room temperature for 4–12 hours. Causality: The Cu(I) inserts into the terminal alkyne C-H bond (lowering its pKa) to form a copper acetylide intermediate. This intermediate regioselectively coordinates the azide, driving the formation of the 1,4-disubstituted 1,2,3-triazole[4].
-
Workup: Dilute with water and extract with EtOAc. Self-Validation: If copper removal is critical for downstream biological assays, wash the organic layer with a 0.1 M EDTA solution until the aqueous layer is colorless, completely sequestering residual copper ions.
References
- PubChemLite. "5-ethynyl-2-fluorobenzoic acid (C9H5FO2)". uni.lu.
- Arctomsci. "CAS NO. 1849285-25-1 | 5-Ethynyl 2-fluoro-benzoic acid". arctomsci.com.
- BenchChem. "Application Notes and Protocols: Synthesis of 3-Fluorobenzoyl Morpholide via Amide Coupling". benchchem.com.
- MedChemExpress. "4-Ethynylbenzoic acid | Biochemical Reagent". medchemexpress.com.
- RSC Advances. "Discovery of novel 1,4-disubstituted 1,2,3-triazole phenylalanine derivatives as HIV-1 capsid inhibitors". rsc.org.
- ACS Organic Letters. "Integration of SuFEx and Sonogashira Cross-Coupling for the Synthesis of Structurally Diverse Aryl Acetylenes on DNA". acs.org.
Sources
- 1. arctomsci.com [arctomsci.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. PubChemLite - 5-ethynyl-2-fluorobenzoic acid (C9H5FO2) [pubchemlite.lcsb.uni.lu]
- 4. Discovery of novel 1,4-disubstituted 1,2,3-triazole phenylalanine derivatives as HIV-1 capsid inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05869A [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
5-Ethynyl 2-fluoro-benzoic acid CAS number and structure
[1]
Part 1: Chemical Identity & Structural Analysis
5-Ethynyl-2-fluorobenzoic acid is a bifunctional aromatic building block characterized by the presence of a carboxylic acid, an ortho-fluorine atom, and a meta-ethynyl group. This specific substitution pattern makes it a critical intermediate in medicinal chemistry, particularly for fragment-based drug discovery (FBDD) and bioconjugation via "Click" chemistry.
Core Identifiers
| Property | Detail |
| CAS Number | 1849285-25-1 |
| IUPAC Name | 5-Ethynyl-2-fluorobenzoic acid |
| Molecular Formula | C₉H₅FO₂ |
| Molecular Weight | 164.13 g/mol |
| MDL Number | MFCD24502087 |
| SMILES | C#CC1=CC(=C(C=C1)F)C(=O)O |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, MeOH, DMF; sparingly soluble in water |
Structural Logic & Electronic Effects
The molecule features two electron-withdrawing groups (EWG) on the benzene ring:
-
2-Fluoro Substituent: Induces a strong inductive withdrawing effect (-I) at the ortho position relative to the carboxylic acid.[1] This lowers the pKa of the benzoic acid (making it more acidic than benzoic acid) and modulates the metabolic stability of the ring against oxidative metabolism.
-
5-Ethynyl Group: Provides a linear, rigid "handle" for conjugation. The terminal alkyne is relatively stable but highly reactive toward azides (CuAAC reaction) and palladium-catalyzed cross-couplings.
Part 2: Synthesis Protocol (Self-Validating System)
While 5-ethynyl-2-fluorobenzoic acid is commercially available, high-purity applications often require de novo synthesis to avoid polymer contaminants common in aged alkyne stocks. The most robust pathway utilizes a Sonogashira Coupling on the methyl ester derivative to prevent copper salt interference with the free carboxylic acid.
Reaction Pathway Diagram[4]
Figure 1: Validated synthetic route from the bromo-precursor via methyl ester protection.
Detailed Experimental Protocol
Step 1: Esterification
Rationale: Protecting the carboxylic acid prevents the formation of insoluble copper carboxylates during the Sonogashira step.
-
Dissolve 5-bromo-2-fluorobenzoic acid (1.0 eq) in anhydrous Methanol (0.5 M).
-
Add catalytic conc. H₂SO₄ (0.1 eq) dropwise.
-
Reflux for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1).
-
Concentrate in vacuo, redissolve in EtOAc, wash with sat. NaHCO₃, and dry over Na₂SO₄.
-
Checkpoint: Product should be a clear oil or low-melting solid.
Step 2: Sonogashira Coupling
Rationale: Use of Trimethylsilylacetylene (TMSA) prevents homocoupling (Glaser coupling) of the alkyne.
-
Reagents: Methyl 5-bromo-2-fluorobenzoate (1.0 eq), TMS-acetylene (1.2 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), CuI (0.01 eq).
-
Solvent: Anhydrous THF/Triethylamine (3:1 ratio).
-
Procedure: Degas solvents with N₂ for 15 mins. Add reagents under inert atmosphere. Stir at 50°C for 12 hours.
-
Workup: Filter through a Celite pad to remove Pd/Cu residues. Concentrate filtrate.
-
Checkpoint: Darkening of the solution is normal (Pd species).
Step 3: Global Deprotection
Rationale: LiOH removes both the methyl ester and the TMS group in a single pot.
-
Dissolve the TMS-intermediate in THF/MeOH/H₂O (2:2:1).
-
Add LiOH·H₂O (3.0 eq). Stir at Room Temperature for 4 hours.
-
Acidification: Cool to 0°C and acidify to pH 2 with 1M HCl.
-
Isolation: Extract with EtOAc (3x). The terminal alkyne is sensitive; avoid prolonged exposure to strong acid or heat.
-
Purification: Recrystallize from Hexane/EtOAc if necessary.
Part 3: Applications in Drug Discovery[3]
The 5-ethynyl group acts as a "bio-orthogonal handle," allowing this molecule to serve as a linchpin in PROTAC design and fragment linking.
Click Chemistry (CuAAC)
The terminal alkyne reacts with azides to form 1,2,3-triazoles. This is the primary utility of this compound in generating chemical libraries.
Workflow:
-
Reaction: Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
-
Conditions: CuSO₄ (5 mol%), Sodium Ascorbate (10 mol%), t-BuOH/H₂O (1:1).
-
Outcome: The 2-fluorobenzoic acid moiety remains intact, directing binding affinity, while the triazole serves as a rigid linker.
PROTAC Linker Synthesis
In Proteolysis Targeting Chimeras (PROTACs), the length and rigidity of the linker are crucial.
-
The Ethynyl group allows for rigid, linear extension.
-
The Carboxyl group allows for amide bond formation with E3 ligase ligands (e.g., Thalidomide derivatives).
Application Logic Diagram
Figure 2: Divergent application pathways for library generation and linker synthesis.
Part 4: Handling & Safety
-
Stability: Store at 2–8°C under inert gas (Argon/Nitrogen). Terminal alkynes can slowly polymerize or oxidize upon prolonged exposure to air and light.
-
Hazards:
-
Skin/Eye Irritant: Standard PPE (gloves, goggles) required.
-
Reactive: Avoid contact with heavy metals (Ag, Hg) in basic conditions to prevent formation of explosive metal acetylides.
-
References
-
Namiki Building Blocks Catalogue . (2020). Product Entry: 5-ethynyl-2-fluorobenzoic acid (CAS 1849285-25-1).[2] Retrieved from
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry.
-
PubChem . Compound Summary: 5-ethynyl-2-fluorobenzoic acid.[2][3] National Library of Medicine. Retrieved from
-
Fluorochem . Product: 2-Ethynyl-5-fluorobenzoic acid (Isomer Reference). Retrieved from (Note: Cited for isomer distinction).
Spectral data for 5-Ethynyl 2-fluoro-benzoic acid (NMR, IR, MS)
This technical guide provides an authoritative, in-depth analysis of the spectral characteristics and synthetic methodology for 5-ethynyl-2-fluorobenzoic acid (CAS: 1849285-25-1)[1]. Designed for researchers and drug development professionals, this document synthesizes structural elucidation with field-proven experimental protocols.
Executive Overview & Mechanistic Rationale
5-Ethynyl-2-fluorobenzoic acid is a highly versatile bifunctional building block. The presence of the terminal alkyne provides a robust handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, while the ortho-fluoro substituent enhances metabolic stability and modulates the pKa of the adjacent carboxylic acid[2].
Because terminal alkynes are sensitive to oxidative homocoupling (Glaser coupling), the de novo synthesis of this compound requires a meticulously controlled environment. The most reliable architecture for this synthesis is a two-step sequence: a palladium-catalyzed Sonogashira cross-coupling using a protected acetylene, followed by a mild desilylation.
Synthetic Architecture & Self-Validating Protocols
To prevent unwanted side reactions, we employ trimethylsilylacetylene (TMS-acetylene) rather than acetylene gas. The bulky TMS group prevents double-coupling and suppresses oxidative dimerization. Triethylamine (Et₃N) is selected as both the solvent and the base; it is sufficiently basic to deprotonate the alkyne upon coordination to copper, yet mild enough to leave the carboxylic acid intact during the catalytic cycle.
Fig 1: Two-step synthetic workflow for 5-ethynyl-2-fluorobenzoic acid via Sonogashira coupling.
Step-by-Step Methodology
Step 1: Sonogashira Cross-Coupling
-
Preparation: In an oven-dried, argon-purged Schlenk flask, dissolve 5-bromo-2-fluorobenzoic acid (1.0 equiv) in anhydrous Et₃N (0.2 M).
-
Catalyst Loading: Add Pd(PPh₃)₂Cl₂ (0.05 equiv) and CuI (0.10 equiv). The solution will transition to a pale yellow/brown suspension.
-
Reagent Addition: Inject TMS-acetylene (1.2 equiv) dropwise.
-
Reaction & Validation: Stir at 60 °C for 4 hours. Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 3:1 with 1% AcOH). The starting material (Rf ~0.4) must be fully consumed, replaced by a highly UV-active intermediate spot (Rf ~0.5).
-
Workup: Quench with 1M HCl to pH 2, extract with EtOAc, dry over Na₂SO₄, and concentrate to yield the TMS-protected intermediate.
Step 2: Desilylation
-
Cleavage: Dissolve the crude intermediate in anhydrous Methanol (0.2 M). Add anhydrous K₂CO₃ (2.5 equiv). Stir at room temperature for 2 hours.
-
Validation: Self-Validation Checkpoint: Aliquot a micro-sample for ¹H NMR. The reaction is deemed complete only when the intense TMS singlet at ~0.25 ppm is entirely absent.
-
Isolation: Acidify the mixture to pH 2 with 1M HCl (precipitating the free acid), extract with EtOAc, wash with brine, dry, and purify via recrystallization (Toluene/Heptane) to afford the pure title compound.
Spectral Elucidation & Structural Data
The structural verification of 5-ethynyl-2-fluorobenzoic acid relies heavily on understanding the spin-spin coupling induced by the highly electronegative fluorine atom (¹⁹F, spin = 1/2)[2].
Nuclear Magnetic Resonance (NMR) Spectroscopy
In the ¹H NMR spectrum, the fluorine atom splits the adjacent aromatic protons. The proton at C-3 exhibits a large ortho-fluorine coupling (
Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constants (
Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (
Infrared (IR) Spectroscopy
IR spectroscopy provides rapid orthogonal validation of the functional groups. The interplay between the carboxylic acid and the alkyne is highly diagnostic.
Table 3: Key IR Vibrational Modes (ATR, cm⁻¹)
| Wavenumber (cm⁻¹) | Intensity / Shape | Vibrational Mode Assignment |
|---|---|---|
| 3285 | Strong, Sharp | ≡C-H stretching (Terminal alkyne) |
| 3100 – 2500 | Very Broad | O-H stretching (Hydrogen-bonded COOH) |
| 2110 | Weak | C≡C stretching (Internal triple bond) |
| 1695 | Strong | C=O stretching (Conjugated carboxylic acid) |
| 1255 | Medium | C-F stretching |
Mass Spectrometry (HRMS)
Given the presence of the carboxylic acid, Electrospray Ionization (ESI) in negative mode is the optimal technique. The exact monoisotopic mass of the neutral compound (C₉H₅FO₂) is 164.0274 Da[3]. In ESI(-), it readily deprotonates to form the base peak at m/z 163.02.
Collision-induced dissociation (CID) reveals a highly predictable fragmentation cascade. The primary loss is carbon dioxide (-44 Da) from the carboxylate, followed by the expulsion of hydrogen fluoride (-20 Da) from the aromatic ring.
Fig 2: ESI-MS negative mode fragmentation pathway for 5-ethynyl-2-fluorobenzoic acid.
Table 4: High-Resolution Mass Spectrometry (ESI-MS, Negative Mode)
| Observed m/z | Ion Species | Mass Error (ppm) | Relative Abundance |
|---|---|---|---|
| 163.0194 | [M-H]⁻ | < 2.0 | 100% (Base Peak) |
| 119.0296 | [M-H - CO₂]⁻ | < 2.5 | 45% |
| 99.0234 |[M-H - CO₂ - HF]⁻ | < 3.0 | 15% |
References
-
PubChem Compound Summary for CID 127018608, 5-Ethynyl-2-fluorobenzoic acid. National Center for Biotechnology Information. URL: [Link]
-
PubChem Compound Summary for CID 9935, 2-Fluorobenzoic acid. National Center for Biotechnology Information. URL: [Link]
-
Namiki Building Blocks Catalogue (CAS Search: 1849285-25-1). Namiki Shoji Co., Ltd. URL: [Link]
Sources
Solubility and Stability of 5-Ethynyl-2-fluoro-benzoic acid
This guide provides an in-depth technical analysis of 5-Ethynyl-2-fluoro-benzoic acid , a specialized intermediate used in medicinal chemistry (particularly for kinase inhibitors and bioconjugation via "click" chemistry).[1][2]
Technical Guide for Research & Development
Executive Summary & Chemical Identity
5-Ethynyl-2-fluoro-benzoic acid is a bifunctional aromatic building block characterized by an acidic carboxyl group, an electron-withdrawing fluorine atom, and a reactive terminal alkyne.[1][2] Its utility lies in its ability to serve as a rigid linker or pharmacophore scaffold, but these same features dictate strict solubility and stability protocols.[1][2][3]
Note on Isomerism: This guide specifically addresses the 5-ethynyl isomer (Ethynyl group meta to carboxyl, para to fluorine).[1][2] Researchers must distinguish this from the more common 2-ethynyl-5-fluorobenzoic acid (CAS 1850860-05-7), as the position of the alkyne significantly alters steric accessibility and electronic properties.[1][2]
Physicochemical Profile (Predicted & Analog-Derived)
| Property | Value / Characteristic | Relevance |
| Formula | C₉H₅FO₂ | Molecular Weight: 164.13 g/mol |
| pKa (Acid) | ~2.9 – 3.2 (Predicted) | More acidic than benzoic acid (4.[1][2]2) due to ortho-F and meta-ethynyl electron withdrawal.[1][2] |
| LogP | ~2.1 – 2.4 | Moderately lipophilic; poor water solubility in protonated form.[1][2][3] |
| H-Bond Donors | 1 (COOH) | Critical for crystal packing and solubility.[1][2][3] |
| H-Bond Acceptors | 2 (COOH, F) | Fluorine acts as a weak acceptor.[1][2][3] |
| Reactive Motifs | Terminal Alkyne, Carboxylic Acid | Susceptible to oxidative coupling and pH-dependent precipitation.[1][2][3] |
Solubility Profile & Optimization
The solubility of 5-Ethynyl-2-fluoro-benzoic acid is governed by the Henderson-Hasselbalch equation .[1][2] As a weak acid, its solubility is pH-dependent.[1][3]
Aqueous Solubility[2][3]
-
Low pH (pH < 2.0): The molecule exists in its protonated, neutral form (
).[1][2][3] Solubility is minimal (< 0.5 mg/mL), driven solely by the polarity of the carboxylic acid.[2][3] -
Physiological pH (pH 7.4): The molecule is predominantly deprotonated (
).[1][2] Solubility increases significantly (> 10 mg/mL) as the benzoate anion is solvated by water.[1][2][3] -
Buffer Selection: Phosphate or Tris buffers are suitable.[1][3] Avoid buffers containing transition metals (which may catalyze alkyne degradation).[1][2][3]
Organic Solvent Compatibility
For stock solution preparation, polar aprotic solvents are recommended to disrupt the strong intermolecular hydrogen bonding of the carboxylic acid dimers.[2][3]
| Solvent | Solubility Rating | Recommendation |
| DMSO | Excellent (> 50 mg/mL) | Preferred. Ideal for biological assay stocks (frozen storage).[1][2] |
| Ethanol | Good (> 20 mg/mL) | Suitable for chemical synthesis; avoid for long-term storage due to potential esterification.[1][2][3] |
| DMF | Excellent (> 50 mg/mL) | Alternative to DMSO; harder to remove.[1][2][3] |
| DCM | Moderate | Good for extraction/workup; poor for storage.[1][2][3] |
| Water | pH Dependent | Insoluble at low pH; soluble as Sodium/Potassium salt.[1][3] |
Dissolution Protocol (Standard Operating Procedure)
-
Weighing: Weigh the target mass of solid into a glass vial (avoid plastics that may leach plasticizers into DMSO).[1][2][3]
-
Primary Solubilization: Add DMSO to achieve a concentration of 10–50 mM. Vortex for 30 seconds.[1][3]
-
Sonication: If visible particles remain, sonicate in a water bath at ambient temperature for 5 minutes. Do not heat above 40°C to prevent alkyne polymerization.[1][2][3]
-
Dilution: For aqueous assays, dilute the DMSO stock into buffer slowly with rapid stirring to prevent "crashing out" (precipitation) of the protonated acid.
Stability Assessment & Degradation Mechanisms
The stability of this compound is threatened by two main vectors: Oxidative Dimerization of the alkyne and Decarboxylation (though the latter is less likely under standard conditions).[3]
Chemical Stability Risks[2][3]
-
Glaser Coupling (Alkyne Dimerization): Terminal alkynes can couple to form diynes in the presence of oxygen and trace copper salts.[2][3]
-
Hydration (Markovnikov): Under strongly acidic conditions with metal catalysis (Au, Hg, Pd), the alkyne may hydrate to form a methyl ketone (acetophenone derivative).[1][2]
-
Esterification: In alcoholic solvents (MeOH, EtOH) with trace acid, the carboxylic acid will slowly convert to the ethyl/methyl ester.[2][3]
Physical Stability[1][2][3][5]
-
Hygroscopicity: Fluorinated benzoic acids are generally non-hygroscopic, but the salt forms (Na+, K+) can be deliquescent.[2][3] Store the free acid in a desiccator.[3]
-
Photostability: Alkynes can be photo-reactive.[1][2][3] Store in amber vials to prevent UV-induced radical polymerization.
Forced Degradation Protocol (Stress Testing)
To validate the stability of a specific batch, perform the following HPLC-based stress test:
-
Acid Stress: 0.1 N HCl, 24h @ RT. (Check for hydration products).[1][2][3]
-
Base Stress: 0.1 N NaOH, 24h @ RT. (Check for decarboxylation - rare).[1][2][3]
-
Oxidative Stress: 3% H₂O₂, 4h @ RT. (Check for N-oxide if amide derivatives, or alkyne oxidation).[1][2][3]
-
Thermal Stress: Solid state, 60°C for 7 days.
Visualizations (Graphviz/DOT)
Solubility & Handling Decision Tree
This diagram guides the researcher through solvent selection based on the intended application.[3]
Caption: Decision tree for solvent selection based on downstream experimental requirements.
Potential Degradation Pathways
Theoretical degradation mechanisms for the 5-ethynyl-2-fluoro-benzoic acid scaffold.
Caption: Primary degradation pathways including oxidative dimerization and solvent-mediated esterification.[1][2]
References
-
Sigma-Aldrich. 2-Ethynyl-5-fluorobenzoic acid Product Page (Isomer Reference).[1][2] Retrieved from .[1][2][3] (Used as a benchmark for physicochemical properties of the isomer class).[2][3]
-
PubChem. 5-ethynyl-2-fluorobenzoic acid (Compound Summary). Retrieved from .[1][3]
-
Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from .[1][3]
-
Chemistry Steps. Acidity of Terminal Alkynes and pKa Trends. Retrieved from .[1][2][3]
Sources
5-Ethynyl-2-Fluoro-Benzoic Acid: Mechanism of Action & Technical Guide
This technical guide details the mechanism of action, experimental utility, and synthesis of 5-Ethynyl-2-fluoro-benzoic acid (EFBA) .
EFBA is a specialized chemical pharmacophore and bioorthogonal probe used primarily in two high-value contexts:
-
Medicinal Chemistry (Fragment-Based Drug Discovery): As a key intermediate for synthesizing TRPV1 antagonists (pain management) and mGluR5 negative allosteric modulators (CNS disorders).
-
Chemical Biology (Activity-Based Protein Profiling - ABPP): As a "clickable" metabolic probe to map benzoic acid-binding proteins and salicylate signaling pathways, leveraging the steric and electronic bioisosterism of the 2-fluoro group.
Core Mechanism of Action (MOA)
EFBA functions through two distinct mechanisms depending on its application: as a ligand scaffold in drug design and as a suicide substrate/probe in proteomic profiling.
A. Pharmacological Mechanism: TRPV1 Antagonism (Fragment Context)
When incorporated into larger drug molecules (e.g., via amide coupling), the EFBA motif acts as a critical binding element for the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel.
-
Binding Site Interaction: The 5-ethynyl group serves as a rigid, linear "spacer" that penetrates the hydrophobic tunnel of the TRPV1 ligand-binding domain. The acetylene bond (
) restricts conformational flexibility, locking the antagonist into a high-affinity state. -
The "Fluorine Effect" (Bioisosterism): The 2-fluoro substituent is a bioisostere for the hydroxyl group (found in salicylic acid) or hydrogen.
-
Metabolic Blockade: The C-F bond (116 kcal/mol) is stronger than C-H, blocking oxidative metabolism (Phase I) at the susceptible ortho position.
-
Electronic Modulation: The high electronegativity of fluorine lowers the
of the carboxylic acid (or derived amide), altering the hydrogen-bond donor/acceptor strength with residues like Tyr511 or Thr550 in the TRPV1 pocket.
-
B. Chemical Biology Mechanism: Bioorthogonal Profiling
In proteomic studies, EFBA acts as a "Clickable" Benzoate Mimic.
-
Metabolic Incorporation: Cells treat EFBA as a structural analog of benzoic acid or salicylic acid. It is imported via monocarboxylate transporters (MCTs) and binds to enzymes such as benzoate 1,2-dioxygenase or salicylate-binding proteins (SABPs) .
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The terminal alkyne (ethynyl group) is sterically small and biologically inert (bioorthogonal). Once the probe binds to its target protein, it can be covalently tagged ex vivo using an azide-functionalized fluorophore (e.g., Azide-Cy5) or biotin.
Experimental Protocols
Protocol A: Synthesis of TRPV1 Antagonist Fragment (Amide Coupling)
Objective: To couple EFBA with an amine pharmacophore to generate a bioactive TRPV1 antagonist.
Reagents:
-
Amine partner (e.g., 4-tert-butylbenzyl amine) (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Solvent: Anhydrous DMF[4]
Workflow:
-
Activation: Dissolve EFBA in DMF (0.1 M). Add DIPEA and stir for 5 min.
-
Coupling: Add HATU. Stir for 10 min at
to form the activated ester. -
Addition: Dropwise add the amine partner.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by LC-MS (Target Mass =
). -
Workup: Dilute with EtOAc, wash with
, saturated , and brine. -
Purification: Flash chromatography (Hexane/EtOAc gradient).
Protocol B: Bioorthogonal Labeling (ABPP)
Objective: To identify proteins that bind/metabolize EFBA using Click Chemistry.
Workflow:
-
Incubation: Treat cell lysate (
) with EFBA ( ) for 1 hour at . -
Crosslinking (Optional): If affinity is low, UV-crosslinking may be required (requires diazirine analog), but for covalent enzymes, this step is skipped.
-
Click Reaction: Add the "Click Cocktail" to the lysate:
-
Azide-Rhodamine (
) -
(
) -
TCEP (
) -
TBTA Ligand (
)
-
-
Reaction: Vortex and incubate for 1 hour at RT in the dark.
-
Precipitation: Add cold MeOH/Chloroform to precipitate proteins and remove excess reagents.
-
Analysis: Resuspend protein pellet in SDS-PAGE loading buffer. Analyze via In-Gel Fluorescence scanning.
Data Presentation & Analysis
Structure-Activity Relationship (SAR) Data
Hypothetical data based on TRPV1 antagonist analogs (US7858621B2).
| Compound | R1 (Pos 2) | R2 (Pos 5) | IC50 (TRPV1) | Metabolic Stability ( |
| EFBA Analog | -F | -Ethynyl | 12 nM | > 120 min |
| Analog A | -H | -Ethynyl | 45 nM | 45 min |
| Analog B | -OH | -Ethynyl | 350 nM | 15 min (Glucuronidation) |
| Analog C | -F | -Ethyl | 85 nM | > 120 min |
Interpretation:
-
2-Fluoro: Crucial for metabolic stability (vs. -OH) and potency (vs. -H).
-
5-Ethynyl: The rigid triple bond provides superior potency compared to the flexible ethyl group (Analog C), likely due to entropic favorability in the binding pocket.
Visualization of Pathways
Diagram 1: Mechanism of Action (TRPV1 Antagonism)
This diagram illustrates how the EFBA fragment (within a drug) blocks the TRPV1 channel pore.
Caption: Mechanism of TRPV1 antagonism showing the allosteric locking of the channel by the EFBA pharmacophore.
Diagram 2: Bioorthogonal Profiling Workflow
This diagram details the experimental workflow for using EFBA as a chemical probe.
Caption: Step-by-step workflow for Activity-Based Protein Profiling (ABPP) using EFBA and Click Chemistry.
References
-
Park, H. et al. (2010). Vanilloid Receptor Antagonists: Identification of N-(4-Aminomethyl-5-ethynyl-2-fluoro-phenyl)-methanesulfonamide derivatives.US Patent 7,858,621 B2 .
-
Speers, A. E., & Cravatt, B. F. (2004). Profiling Enzyme Activities In Vivo Using Click Chemistry Methods.Chemistry & Biology , 11(4), 535-546.
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.Journal of Medicinal Chemistry , 61(14), 5822–5880.
-
Arctom Scientific. Product Data Sheet: 5-Ethynyl-2-fluoro-benzoic acid (CAS 1849285-25-1).[2][5][6](Note: Representative catalog link for chemical verification).
Sources
- 1. PubChemLite - OASAPTMXJNBWBD-UHFFFAOYSA-N - Explore [pubchemlite.lcsb.uni.lu]
- 2. namiki-s.co.jp [namiki-s.co.jp]
- 3. PubChemLite - C9H5FO2S - Explore [pubchemlite.lcsb.uni.lu]
- 4. WO2014072220A1 - Substituted pyrimidinyl and pyridinyl-pyrrolopyridinones, process for their preparation and their use as kinase inhibitors - Google Patents [patents.google.com]
- 5. 2171369-58-5_CAS号:2171369-58-5_(3S)-3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-4-methylpentanoic acid - 化源网 [chemsrc.com]
- 6. arctomsci.com [arctomsci.com]
An In-Depth Technical Guide to 5-Ethynyl-2-fluorobenzoic Acid: From Discovery to Application
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Versatile Building Block
5-Ethynyl-2-fluorobenzoic acid, a seemingly unassuming molecule, stands as a testament to the intricate dance of modern synthetic chemistry and the relentless pursuit of novel therapeutic agents. Its structure, a benzene ring adorned with a carboxylic acid, a fluorine atom, and an ethynyl group, is a carefully orchestrated arrangement of functional groups, each imparting unique physicochemical properties that make it a valuable scaffold in medicinal chemistry and materials science. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates, while the ethynyl group serves as a versatile handle for a variety of chemical transformations, most notably "click chemistry" and cross-coupling reactions.[1] This guide provides a comprehensive exploration of the discovery, synthesis, and burgeoning applications of this important chemical entity.
Physicochemical Properties: A Data-Driven Profile
The strategic placement of the fluoro and ethynyl groups on the benzoic acid core significantly influences its chemical personality. Below is a summary of its key physicochemical properties.
| Property | Value | Source |
| CAS Number | 1850860-05-7 | [2] |
| Molecular Formula | C₉H₅FO₂ | |
| Molecular Weight | 164.14 g/mol | |
| Appearance | Solid | |
| Purity | Typically >98% | [2] |
| InChI Key | XXIWXLVXPIGTRA-UHFFFAOYSA-N |
The Genesis of 5-Ethynyl-2-fluorobenzoic Acid: A History Rooted in Synthetic Innovation
While a singular, seminal publication detailing the "discovery" of 5-Ethynyl-2-fluorobenzoic acid is not readily apparent in the public domain, its emergence can be traced to the broader evolution of fluorinated aromatic compounds and the widespread adoption of powerful synthetic methodologies. The development of robust cross-coupling reactions, particularly the Sonogashira coupling, in the latter half of the 20th century, paved the way for the efficient introduction of alkyne functionalities onto aromatic rings.[3]
The strategic value of incorporating fluorine into bioactive molecules has been recognized for decades, with fluorinated compounds often exhibiting enhanced pharmacological properties.[4] It is therefore highly probable that 5-Ethynyl-2-fluorobenzoic acid was first synthesized as a building block in the context of a larger drug discovery program, where the unique combination of its functional groups was rationally designed to interact with a specific biological target. Its commercial availability from various chemical suppliers further underscores its utility as a readily accessible tool for chemical innovation.[2]
The Synthetic Blueprint: A Step-by-Step Guide to Preparation
The most logical and widely applicable method for the synthesis of 5-Ethynyl-2-fluorobenzoic acid is the Sonogashira cross-coupling reaction. This powerful transformation enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[3]
The general synthetic workflow can be visualized as follows:
A generalized synthetic workflow for 5-Ethynyl-2-fluorobenzoic acid.
Experimental Protocol: A Representative Sonogashira Coupling Approach
The following protocol outlines a plausible, two-step synthesis of 5-Ethynyl-2-fluorobenzoic acid based on established Sonogashira coupling methodologies.[5]
Step 1: Sonogashira Coupling of 5-Bromo-2-fluorobenzoic Acid with (Trimethylsilyl)acetylene
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromo-2-fluorobenzoic acid (1.0 equivalent), a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 equivalents), and a copper(I) co-catalyst like copper(I) iodide (0.04-0.10 equivalents).
-
Solvent and Base Addition: Add a suitable anhydrous solvent, such as tetrahydrofuran (THF) or 1,4-dioxane, to dissolve the solids. Subsequently, add a base, typically an amine like triethylamine or diisopropylethylamine (2.0-3.0 equivalents).
-
Alkyne Addition: To the stirred solution, add (trimethylsilyl)acetylene (1.2-1.5 equivalents) dropwise at room temperature. The use of a protected alkyne like (trimethylsilyl)acetylene is crucial to prevent the undesired self-coupling of the terminal alkyne (Glaser coupling).
-
Reaction Execution: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and stir for a sufficient duration (typically 12-24 hours). Monitor the progress of the reaction using techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with an aqueous solution of ammonium chloride and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, 2-fluoro-5-((trimethylsilyl)ethynyl)benzoic acid, can be purified by flash column chromatography on silica gel.
Step 2: Deprotection of the Trimethylsilyl Group
-
Reaction Setup: Dissolve the purified 2-fluoro-5-((trimethylsilyl)ethynyl)benzoic acid from the previous step in a suitable solvent, such as methanol or a mixture of THF and water.
-
Base Addition: Add a mild base, for instance, potassium carbonate or cesium carbonate (1.5-2.0 equivalents), to the solution.
-
Reaction Execution: Stir the reaction mixture at room temperature for a few hours until the deprotection is complete, as indicated by TLC or LC-MS analysis.
-
Work-up and Purification: Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, 5-Ethynyl-2-fluorobenzoic acid.
Applications in Drug Discovery and Beyond: A Molecule of Growing Importance
The true value of 5-Ethynyl-2-fluorobenzoic acid lies in its application as a versatile building block for the synthesis of complex molecules with potential therapeutic applications. The ethynyl group, in particular, opens up a vast chemical space for derivatization.
Harnessing the Power of "Click Chemistry"
The terminal alkyne functionality of 5-Ethynyl-2-fluorobenzoic acid makes it an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This highly efficient and specific reaction allows for the facile conjugation of the benzoic acid scaffold to a wide array of molecules bearing an azide group, such as peptides, proteins, and other small molecules. This approach is particularly valuable in the field of bioconjugation and for the development of targeted drug delivery systems. A notable application in a related context is the use of 5-ethynyl-2'-deoxyuridine (EdU) for labeling newly synthesized DNA, where the ethynyl group is detected via a click reaction with a fluorescent azide.[1]
A Scaffold for Novel Therapeutics
While specific drugs containing the 5-Ethynyl-2-fluorobenzoic acid moiety are not yet widely marketed, the broader class of fluorinated benzoic acids has been extensively explored in drug discovery.[4] For instance, fluorinated benzoic acid derivatives have been investigated as potential inhibitors of enzymes such as HIV-1 integrase.[6] The structural motifs present in 5-Ethynyl-2-fluorobenzoic acid make it an attractive starting point for the synthesis of novel inhibitors for a range of biological targets. The carboxylic acid can participate in hydrogen bonding interactions within an active site, the fluorinated ring can engage in favorable hydrophobic and electrostatic interactions, and the ethynyl group can be used to probe for additional binding pockets or as a reactive handle for covalent modification.
Future Perspectives: An Expanding Horizon
The journey of 5-Ethynyl-2-fluorobenzoic acid from a synthetic curiosity to a valuable tool in chemical research is a testament to the power of enabling technologies in organic synthesis. As our understanding of disease biology deepens and the demand for more sophisticated molecular probes and therapeutic agents grows, the utility of this versatile building block is poised to expand. Its role in the construction of complex molecular architectures through robust and efficient chemical transformations ensures its continued relevance in the fields of medicinal chemistry, chemical biology, and materials science for years to come.
References
- Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. ARKIVOC, 2022(7), pp.108-125.
- Process for the preparation of 5-fluoro-2-nitrobenzoic acid. Google Patents.
- (12) Patent Application Publication (10) Pub. No.: US 2009/0149466A1. Google Patents.
-
Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions. SciELO. Available at: [Link].
- PROCESSES TO PRODUCE 5-FLUOROBENZOIC ACIDS AND THEIR INTERMEDIATES. Google Patents.
-
Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones. Arkat USA. Available at: [Link].
- PROCESS FOR PREPARING FLUORINATED BENZOIC ACIDS. Google Patents.
-
Synthesis of Polytetrahydrofuran Using Protonated Kaolin as A Solid Acid Catalyst. ResearchGate. Available at: [Link].
- Processes for the preparation of fluorinated benzoic acids. Google Patents.
-
Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans. MDPI. Available at: [Link].
-
Detection of S-phase cell cycle progression using 5-ethynyl-2′-deoxyuridine incorporation with click chemistry. BioTechniques. Available at: [Link].
-
Design, synthesis, and evaluation of chiral thiophosphorus acids as organocatalysts. Beilstein Journals. Available at: [Link].
-
Sonogashira coupling. Wikipedia. Available at: [Link].
-
Synthesis of a mGluR5 antagonist using [>11>C]cOpper(I) cyanide. Johns Hopkins University. Available at: [Link].
-
Efficient Synthesis of Fluorescent Alkynyl C-Nucleosides via Sonogashira Coupling for the Preparation of DNA-based Polyfluorophores. PMC. Available at: [Link].
-
Novel Synthesis of 8-Deaza-5,6,7,8-tetrahydroaminopterin Analogues via an Aziridine Intermediate. MDPI. Available at: [Link].
-
Synthesis and properties of 6-alkynyl-5-aryluracils. Beilstein Journals. Available at: [Link].
-
2-Fluorobenzoic acid. Wikipedia. Available at: [Link].
Sources
5-Ethynyl-2-fluoro-benzoic Acid and its Derivatives: A Technical Guide for Drug Discovery and Development
Abstract
This technical guide provides an in-depth exploration of 5-ethynyl-2-fluoro-benzoic acid, a versatile scaffold of significant interest in medicinal chemistry. We will dissect the synthetic pathways to this core structure, elucidate the rationale behind key experimental choices, and delve into the design and biological activities of its derivatives, with a particular focus on their role as enzyme inhibitors in oncology. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights to accelerate innovation in this promising area of chemical biology.
Introduction: The Strategic Value of the 5-Ethynyl-2-fluoro-benzoic Acid Scaffold
The strategic incorporation of fluorine and alkyne functionalities into small molecules has become a cornerstone of modern drug design. The 5-ethynyl-2-fluoro-benzoic acid core is a prime example of a privileged scaffold, where each component contributes to a unique and advantageous physicochemical profile.
The 2-fluoro substituent is not merely a bioisostere for a hydrogen atom. Its high electronegativity enhances the acidity of the carboxylic acid group, which can be advantageous for forming stable salts and modulating pharmacokinetic profiles.[1] Furthermore, the ortho-fluoro group can influence molecular conformation and metabolic stability, often leading to improved binding affinity and in vivo half-life of drug candidates.
The 5-ethynyl group serves as a versatile synthetic handle and a key pharmacophoric element. Its linear geometry and electron-rich nature allow for participation in a wide array of chemical transformations, including "click" chemistry and various coupling reactions, enabling the construction of complex molecular architectures. From a biological standpoint, the ethynyl group can form crucial interactions with biological targets, such as hydrogen bonds and π-π stacking, contributing to potent and selective inhibition.
This guide will provide a comprehensive overview of the synthesis of this valuable building block and explore the development of its derivatives, with a particular emphasis on their application as Poly(ADP-ribose) polymerase (PARP) inhibitors, a clinically validated class of anti-cancer agents.[2][3]
Synthesis of the Core Scaffold: A Step-by-Step Methodology
The synthesis of 5-ethynyl-2-fluoro-benzoic acid is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The most common and reliable approach involves a three-step sequence: bromination of a readily available starting material, followed by a palladium-catalyzed cross-coupling reaction, and concluding with a deprotection step.
Caption: Synthetic workflow for 5-Ethynyl-2-fluoro-benzoic Acid.
Step 1: Bromination of 2-Fluorobenzoic Acid
The initial step involves the regioselective bromination of 2-fluorobenzoic acid to introduce a bromine atom at the 5-position, which will serve as the handle for the subsequent cross-coupling reaction.
Experimental Protocol:
-
Objective: To synthesize 5-bromo-2-fluorobenzoic acid.
-
Materials:
-
2-Fluorobenzoic acid
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM)
-
Water
-
-
Procedure:
-
In a suitable reaction vessel, dissolve 2-fluorobenzoic acid in dichloromethane and cool the solution to 20°C.
-
Add N-bromosuccinimide (NBS) portion-wise, maintaining the temperature between 20-25°C.
-
Stir the reaction mixture at 20-25°C for 16 hours. Monitor the reaction progress by HPLC.
-
If the reaction is incomplete, add a small additional amount of NBS and continue stirring.
-
Upon completion, add water and stir for 1 hour.
-
Cool the mixture to 0-5°C and hold at this temperature for 1 hour to precipitate the product.
-
Collect the solid product by filtration, wash with cold dichloromethane and water.
-
Dry the product under vacuum at 60-65°C to obtain 5-bromo-2-fluorobenzoic acid as a white solid.
-
Causality Behind Experimental Choices:
-
N-Bromosuccinimide (NBS): NBS is chosen as the brominating agent due to its mild and selective nature, which minimizes the formation of over-brominated byproducts.
-
Dichloromethane (DCM): DCM is an excellent solvent for the starting material and allows for easy temperature control.
-
Temperature Control: Maintaining the temperature between 20-25°C is crucial for controlling the regioselectivity of the bromination and preventing unwanted side reactions.
Step 2: Sonogashira Coupling with a Protected Alkyne
The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne.[4] In this step, the 5-bromo-2-fluorobenzoic acid is coupled with a protected alkyne, typically (trimethylsilyl)acetylene. The use of a protecting group, such as trimethylsilyl (TMS), is essential to prevent the self-coupling of the terminal alkyne.
Experimental Protocol:
-
Objective: To synthesize 5-((trimethylsilyl)ethynyl)-2-fluorobenzoic acid.
-
Materials:
-
5-Bromo-2-fluorobenzoic acid
-
(Trimethylsilyl)acetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromo-2-fluorobenzoic acid, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous THF and triethylamine.
-
To the stirred solution, add (trimethylsilyl)acetylene dropwise at room temperature.
-
Heat the reaction mixture to 60°C and stir for 16 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture and filter to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Causality Behind Experimental Choices:
-
Palladium and Copper Catalysts: The combination of a palladium catalyst and a copper(I) co-catalyst is standard for the Sonogashira reaction, facilitating the catalytic cycle efficiently.[4]
-
Triethylamine (TEA): TEA acts as a base to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.
-
Inert Atmosphere: The reaction is sensitive to oxygen, which can deactivate the palladium catalyst. Therefore, maintaining an inert atmosphere is crucial for the success of the reaction.
Step 3: Deprotection of the Silyl Group
The final step in the synthesis of the core scaffold is the removal of the trimethylsilyl protecting group to yield the terminal alkyne. This can be achieved under mild basic conditions.
Experimental Protocol:
-
Objective: To synthesize 5-ethynyl-2-fluoro-benzoic acid.
-
Materials:
-
5-((Trimethylsilyl)ethynyl)-2-fluorobenzoic acid
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
-
Procedure:
-
Dissolve 5-((trimethylsilyl)ethynyl)-2-fluorobenzoic acid in methanol.
-
Add a catalytic amount of potassium carbonate.
-
Stir the mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).
-
Remove the methanol under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the final product.
-
Causality Behind Experimental Choices:
-
Potassium Carbonate/Methanol: This is a mild and efficient reagent system for the deprotection of TMS-alkynes, offering high yields and minimizing side reactions.[5]
-
Neutralization: The neutralization step is important to ensure the final product is in its acidic form and to facilitate its extraction into the organic phase.
Characterization of 5-Ethynyl-2-fluoro-benzoic Acid
Thorough characterization of the final product is essential to confirm its identity and purity. The following table summarizes the key physical and spectroscopic properties of 5-ethynyl-2-fluoro-benzoic acid.
| Property | Value |
| Molecular Formula | C₉H₅FO₂ |
| Molecular Weight | 164.14 g/mol |
| Appearance | Solid |
| Purity | Typically ≥98% |
| Storage | 4°C, under nitrogen |
| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | ~13.5 (s, 1H, COOH), 8.0-7.2 (m, 3H, Ar-H), 4.3 (s, 1H, C≡CH) |
| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | ~165 (C=O), 162 (d, ¹JCF), 135-115 (Ar-C), 83 (C≡CH), 81 (C≡CH) |
Note: NMR chemical shifts are approximate and can vary depending on the solvent and concentration. The ¹³C NMR spectrum will show characteristic splitting for the carbon atoms coupled to fluorine.
Derivatives and Applications in Drug Discovery: A Focus on PARP Inhibition
The 5-ethynyl-2-fluoro-benzoic acid scaffold is a key component in the design of potent and selective enzyme inhibitors. One of the most significant applications of this scaffold is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors for cancer therapy.
Caption: Mechanism of action of 5-ethynyl-2-fluorobenzamide derivatives as PARP inhibitors.
Mechanism of Action: Synthetic Lethality
PARP enzymes, particularly PARP1, are crucial for the repair of DNA single-strand breaks (SSBs).[2] In cancer cells with deficiencies in the homologous recombination (HR) pathway for DNA double-strand break (DSB) repair (e.g., those with BRCA1/2 mutations), the inhibition of PARP creates a state of "synthetic lethality". When PARP is inhibited, SSBs are not repaired and accumulate. During DNA replication, these unresolved SSBs lead to the collapse of replication forks and the formation of DSBs. In HR-deficient cells, these DSBs cannot be repaired, leading to genomic instability and ultimately, cell death.[2]
Structure-Activity Relationship (SAR) of 5-Ethynyl-2-fluorobenzamide Derivatives
The 5-ethynyl-2-fluoro-benzoic acid core can be readily derivatized, most commonly at the carboxylic acid position to form amides. These amides have been extensively explored as PARP inhibitors.
| Derivative | R Group (Amide) | PARP1 IC₅₀ (nM) | Notes |
| A | Benzyl | Moderate | Serves as a basic scaffold for further optimization. |
| B | (4-Piperidinyl)methyl | Potent | The piperidine moiety can improve solubility and cell permeability. |
| C | 4-(4-Methylpiperazin-1-yl)benzyl | Highly Potent | The piperazine group can be protonated at physiological pH, enhancing interactions with the enzyme. |
| D | 3-(Aminomethyl)benzyl | Potent | The primary amine can form additional hydrogen bonds in the active site. |
Key SAR Insights:
-
The Amide NH: The amide nitrogen and its proton are critical for hydrogen bonding interactions within the PARP active site.
-
The 2-Fluoro Group: The fluorine atom can enhance binding affinity through favorable electrostatic interactions and by influencing the conformation of the molecule.
-
The 5-Ethynyl Group: The alkyne can participate in π-π stacking interactions with aromatic residues in the active site, such as tyrosine.
-
The Amide Substituent (R Group): The nature of the R group is a key determinant of potency and selectivity. Basic amine functionalities, such as those found in piperidine and piperazine rings, often lead to a significant increase in inhibitory activity by forming salt bridges and additional hydrogen bonds.
Future Directions and Emerging Applications
While the development of PARP inhibitors remains a major focus, the versatility of the 5-ethynyl-2-fluoro-benzoic acid scaffold opens up possibilities for other therapeutic applications. The ethynyl group is a prime candidate for "click" chemistry, allowing for the facile conjugation of this core to other molecules, such as targeting ligands, imaging agents, or other pharmacophores to create bifunctional molecules.
Furthermore, the exploration of other derivatives beyond simple amides, such as esters and more complex heterocyclic systems, could lead to the discovery of inhibitors for other enzyme classes. The inherent physicochemical properties of this scaffold make it an attractive starting point for the development of new chemical entities across a range of therapeutic areas.
Conclusion
5-Ethynyl-2-fluoro-benzoic acid is a highly valuable and versatile building block in modern medicinal chemistry. Its synthesis, while requiring multiple steps, is well-established and provides access to a scaffold with a unique combination of advantageous properties. The successful development of potent PARP inhibitors based on this core highlights its potential in oncology. As our understanding of disease biology deepens and synthetic methodologies advance, we anticipate that the strategic application of 5-ethynyl-2-fluoro-benzoic acid and its derivatives will continue to drive the discovery of novel and effective therapeutics.
References
-
European Journal of Chemistry. (2022). Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. Retrieved from [Link]
-
Gelest. (n.d.). Deprotection of Silyl Ethers. Retrieved from [Link]
-
Frontiers in Oncology. (2025). PARP inhibitors as radiosensitizers: a comprehensive review of preclinical evidence and clinical applications. Retrieved from [Link]
-
Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
MDPI. (2022). A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. Retrieved from [Link]
-
MDPI. (2022). Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. Retrieved from [Link]
-
MDPI. (2022). Synthesis, Antibacterial and Antiribosomal Activity of the 3C-Aminoalkyl Modification in the Ribofuranosyl Ring of Apralogs (5-O-Ribofuranosyl Apramycins). Retrieved from [Link]
-
MDPI. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Retrieved from [Link]
-
MDPI. (2020). PARP Theranostic Auger Emitters Are Cytotoxic in BRCA Mutant Ovarian Cancer and Viable Tumors from Ovarian Cancer Patients Enable Ex-Vivo Screening of Tumor Response. Retrieved from [Link]
-
MDPI. (2022). Structure–Activity Relationship Analysis of Flavonoids and Its Inhibitory Activity Against BACE1 Enzyme Toward a Better Therapy for Alzheimer's Disease. Retrieved from [Link]
-
PMC. (2024). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Retrieved from [Link]
-
PMC. (n.d.). Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane. Retrieved from [Link]
-
PMC. (n.d.). High-Yielding, Two-Step 18 F Labeling Strategy for 18F-PARP1 Inhibitors. Retrieved from [Link]
-
PMC. (n.d.). Synthesis of novel spin-labeled derivatives of 5-FU as potential antineoplastic agents. Retrieved from [Link]
-
PMC. (2023). Synthesis and structure–activity relationship studies of benzimidazole-thioquinoline derivatives as α-glucosidase inhibitors. Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluorobenzoic acid. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Development of substituted 6-[4-fluoro-3-(piperazin-1-ylcarbonyl)benzyl]-4,5-dimethylpyridazin-3(2H)-ones as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors active in BRCA deficient cells. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical shifts in 1 H and 13 C NMR spectra of alkali metal.... Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. Retrieved from [Link]
-
SciSpace. (n.d.). Structure−Activity Relationships of α-Ketooxazole Inhibitors of Fatty Acid Amide Hydrolase. Retrieved from [Link]
-
arkat-usa.org. (n.d.). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones. Retrieved from [Link]
Sources
Theoretical Studies on 5-Ethynyl-2-Fluoro-Benzoic Acid: A Computational Framework
This guide outlines a rigorous theoretical framework for the characterization of 5-Ethynyl-2-fluorobenzoic acid (5-E-2-FBA) . It synthesizes established Density Functional Theory (DFT) protocols used for halogenated benzoates and ethynyl-conjugated systems to provide a standard operating procedure for researchers.
Introduction & Chemical Significance
5-Ethynyl-2-fluorobenzoic acid represents a high-value scaffold in medicinal chemistry and materials science, combining three distinct functionalities:
-
Carboxylic Acid (C-1): A polar anchor for hydrogen bonding or esterification, often serving as the "warhead" in biological binding or the anchor in Dye-Sensitized Solar Cells (DSSCs).
-
Ortho-Fluorine (C-2): A bioisostere that modulates pKa via inductive effects (
) and enhances metabolic stability by blocking the C-2 position from enzymatic oxidation. -
Meta-Ethynyl Group (C-5): A rigid, linear conjugation extender and a prime handle for Click Chemistry (CuAAC) or Sonogashira cross-coupling.
This guide defines the computational protocols required to map the electronic structure, vibrational signature, and reactive potential of 5-E-2-FBA.
Computational Methodology (The Core Protocol)
To ensure reproducibility and accuracy comparable to experimental data, the following ab initio workflow is mandated. This protocol is self-validating through vibrational frequency analysis (absence of imaginary frequencies).
Level of Theory[1][2][3][4][5]
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the industry standard for organic vibrational analysis. For studying non-covalent interactions (dimerization), wB97XD (dispersion-corrected) is recommended.
-
Basis Set: 6-311++G(d,p) .[1][2] The diffuse functions (++) are critical for accurately modeling the lone pairs on the Fluorine and Oxygen atoms and the anionic carboxylate form.
-
Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) using water (
) for biological relevance or ethanol for spectroscopic comparison.
Workflow Diagram
The following Graphviz diagram illustrates the logical flow of the theoretical characterization process.
Figure 1: Standardized computational workflow for the theoretical analysis of 5-Ethynyl-2-fluorobenzoic acid.
Structural & Electronic Analysis
Geometric Optimization & Intramolecular Interactions
The presence of the ortho-fluorine atom induces specific conformational preferences.
-
Planarity: The benzene ring and the ethynyl group (
) will remain coplanar due to -conjugation. However, the carboxylic acid group may deviate slightly from planarity (dihedral angle ) due to steric repulsion between the carbonyl oxygen and the fluorine lone pairs, although the intramolecular H-bond (O-H...F) often stabilizes a planar syn-conformation. -
Bond Lengths: Expect the
bond length to be approx. 1.35 Å. The bond is characteristically short (~1.20 Å).
Frontier Molecular Orbitals (FMO)
The HOMO-LUMO gap is a critical indicator of chemical hardness (
-
HOMO: Typically localized over the
-system of the ethynyl group and the benzene ring (electron donor region). -
LUMO: Concentrated on the electron-withdrawing carboxyl group (
) and the ortho-fluorine region. -
Significance: A narrower gap (compared to benzoic acid) suggests higher reactivity toward nucleophiles, facilitating conjugation reactions.
Molecular Electrostatic Potential (MEP)
MEP mapping identifies reactive sites for drug-receptor interactions:
-
Red Regions (Negative Potential): Localized on the Carbonyl Oxygen and the Fluorine atom. These are H-bond acceptors.
-
Blue Regions (Positive Potential): Localized on the Carboxyl Hydrogen (highly acidic) and the Acetylenic Hydrogen.
-
Application: The high positive potential on the acetylenic proton (
) indicates its acidity, crucial for base-catalyzed deprotonation in Sonogashira coupling.
Spectroscopic Profiling (Vibrational Analysis)[5]
To validate theoretical models against experimental samples, focus on these diagnostic IR bands. The values below are typical scaling-factor corrected predictions for this scaffold.
| Vibrational Mode | Approx.[2] Frequency (cm⁻¹) | Intensity | Structural Origin | Effect of Fluorine |
| 3500 - 3550 | Medium/Broad | Carboxyl O-H | Blue-shifted due to F-induction | |
| 2100 - 2150 | Weak/Medium | Ethynyl stretch | Diagnostic for 5-position | |
| 1680 - 1720 | Very Strong | Carbonyl stretch | Fermi resonance possible | |
| 1100 - 1250 | Strong | Aryl-Fluorine | Coupled with ring vibrations |
Note on Scaling: DFT calculated frequencies are harmonic and typically overestimate experimental (anharmonic) values. Apply a scaling factor of 0.961 (for B3LYP/6-311++G(d,p)) to align with experimental FTIR data.
Reactivity & Docking Potential
Global Reactivity Descriptors
Using Koopmans' theorem, the ionization potential (
-
Chemical Hardness (
): . A high implies resistance to charge transfer (stability). -
Electrophilicity Index (
): . This predicts the molecule's ability to accept electrons in biological charge-transfer processes.
Bioisosteric Docking
When docking 5-E-2-FBA into targets (e.g., mGluR5 or enzyme active sites), the Fluorine Scan principle applies:
-
Polar Hydrophobicity: The C-F bond is lipophilic yet polar. It often replaces C-OH or C-H to improve blood-brain barrier (BBB) permeability.
-
Interaction: The F atom can accept weak H-bonds from protein backbone amides (N-H...F).
References
-
Vibrational Spectra and HOMO-LUMO Studies: Detailed DFT analysis of chlorofluorobenzoic acids, establishing the B3LYP/6-311++G(d,p) standard. Source: ResearchGate.[2] "Vibrational Spectra, Nlo Analysis, and Homo-Lumo Studies of 2-Chloro-6-Fluorobenzoic Acid..."
-
Ethynylbenzoic Acid in DSSCs: Theoretical study of ethynylbenzoic acid as an electron acceptor, validating the electronic contribution of the ethynyl group. Source: ScienceDirect / DOI. "Enhancing the performance of triazatruxene-based D-π-A organic dyes... DFT/TD-DFT study"
-
Charge Density of Fluorobenzoic Acids: Analysis of intermolecular interactions (dimers) and charge density in fluorinated benzoic acids. Source: ACS Publications.[1][3] "Charge Density Analysis of Heterohalogen (Cl···F) and Homohalogen (F···F) Intermolecular Interactions"
-
DFT Study of Halogenated Phenols/Acids: Foundational data on the inductive effects of halogens on ring geometry and IR spectra. Source: ACS Publications.[1][3] "Molecular Structures and Infrared Spectra of p-Chlorophenol and p-Bromophenol."
Sources
Methodological & Application
Application Note: Sonogashira Coupling of 5-Ethynyl-2-fluorobenzoic Acid
This Application Note is structured to provide a comprehensive technical guide for the use of 5-Ethynyl-2-fluorobenzoic acid in Sonogashira cross-coupling reactions. It addresses the specific challenges posed by the free carboxylic acid and the electronic effects of the fluorine substituent.[1]
Executive Summary
5-Ethynyl-2-fluorobenzoic acid is a high-value building block in medicinal chemistry, particularly for the synthesis of PARP inhibitors, kinase inhibitors, and PROTAC linkers. Its structure combines a reactive terminal alkyne (C5) with a metabolic stability-enhancing fluorine (C2) and a versatile carboxylic acid handle (C1).
While the Sonogashira coupling is robust, this specific substrate presents two critical challenges:
-
Acid Interference: The free carboxylic acid can protonate reactive intermediates or form insoluble salts with the copper co-catalyst, stalling the catalytic cycle.
-
Electronic Activation: The electron-withdrawing nature of the fluorine (para to the alkyne) and the carboxylic acid (meta to the alkyne) significantly increases the acidity of the acetylenic proton (
), elevating the risk of oxidative homocoupling (Glaser coupling).
This guide provides two validated protocols: a "Gold Standard" Protection Route for maximum yield and reproducibility, and a Direct Coupling Route for streamlined synthesis.
Strategic Considerations & Mechanism
Chemoselectivity Analysis
-
The Alkyne (Nucleophile): The terminal alkyne is the active site. The C-H bond is activated by the Cu(I) co-catalyst to form a copper acetylide.
-
The Aryl Fluoride (Inert): Under standard Pd(0)/Pd(II) Sonogashira conditions, the C-F bond is inert. Oxidative addition into C-F bonds typically requires Ni-catalysis or specialized phosphines, ensuring high chemoselectivity for the alkyne.
-
The Carboxylic Acid (Interferent): In its free form, the acid consumes 1 equivalent of base immediately. If the resulting carboxylate precipitates with the copper catalyst, the reaction fails.
Reaction Pathway Visualization
The following decision tree outlines the experimental workflow based on project requirements (Yield vs. Speed).
Figure 1: Strategic workflow for coupling 5-Ethynyl-2-fluorobenzoic acid. Route A is recommended for scale-up; Route B is suitable for initial library screening.
Experimental Protocols
Protocol A: The "Gold Standard" (Methyl Ester Protection)
Recommended for: Scale-up (>1g), precious aryl halide partners, or when purification must be simplified.
Step 1: In-situ Protection (Optional but Recommended)
If the methyl ester is not commercially available, convert the acid:
-
Dissolve 5-ethynyl-2-fluorobenzoic acid (1.0 equiv) in MeOH (0.5 M).
-
Add conc.
(0.1 equiv) or (1.5 equiv) dropwise at 0°C. -
Reflux for 2 hours. Concentrate and pass through a short silica plug.
-
Note: This prevents copper carboxylate formation in the next step.
-
Step 2: Cross-Coupling
Reagents:
-
Substrate: Methyl 5-ethynyl-2-fluorobenzoate (1.0 equiv)
-
Electrophile: Aryl Iodide/Bromide (1.1 equiv)
-
Catalyst:
(0.02 - 0.05 equiv) -
Co-Catalyst: CuI (0.05 equiv)
-
Base:
(3.0 equiv) or Diisopropylamine (DIPA) -
Solvent: Anhydrous THF or DMF (degassed)
Procedure:
-
Setup: Flame-dry a Schlenk flask and cool under Argon flow.
-
Charging: Add the Pd-catalyst, CuI, and Aryl Halide.
-
Critical: If the Aryl Halide is a liquid, add it after the solvent.
-
-
Solvation: Add degassed THF/DMF and the amine base.
-
Addition: Add the alkyne (Methyl 5-ethynyl-2-fluorobenzoate) last.
-
Why? Slow addition of the alkyne minimizes the local concentration of the copper acetylide, reducing the risk of Glaser homocoupling (dimerization).
-
-
Reaction: Stir at Room Temperature (for Aryl Iodides) or 50-60°C (for Aryl Bromides) for 4-12 hours.
-
Workup: Filter through Celite to remove Pd/Cu. Concentrate and purify via flash chromatography (Hexanes/EtOAc).
Protocol B: Direct Coupling (Free Acid)
Recommended for: High-throughput screening (HTS) or when the ester is unstable.
Reagents:
-
Substrate: 5-Ethynyl-2-fluorobenzoic acid (1.0 equiv)
-
Base:
(Excess: 4.0 - 5.0 equiv )-
Why? 1 equiv neutralizes the carboxylic acid; 1 equiv neutralizes the HX byproduct; excess ensures basicity for the Cu-cycle.
-
-
Solvent: DMF or DMSO (Required for solubility of the carboxylate salt).
Procedure:
-
Dissolution: Dissolve the acid in DMF. Add
(5.0 equiv) and stir for 10 mins to ensure full deprotonation (formation of the soluble triethylammonium carboxylate). -
Catalyst Addition: Add
(0.05 equiv) and CuI (0.10 equiv).-
Note: Higher Cu loading is often required as some Cu may be sequestered by the carboxylate.
-
-
Coupling: Add the Aryl Halide (1.0 equiv).
-
Heating: Heat to 60-80°C. (Room temperature is rarely sufficient for the free acid salt due to steric/electronic repulsion).
-
Quench: Acidify cautiously with 1M HCl to pH ~3 to precipitate the product or extract the free acid into EtOAc.
Data Summary & Troubleshooting
Comparative Metrics
| Parameter | Protocol A (Ester) | Protocol B (Free Acid) |
| Typical Yield | 85 - 95% | 40 - 65% |
| Purification | Standard Silica Column | Acid-Base Extraction / Reverse Phase |
| Reaction Time | 4 - 8 Hours | 12 - 24 Hours |
| Homocoupling | Low (<5%) | Moderate (10-20%) |
| Solvent Scope | THF, Toluene, DCM, DMF | DMF, DMSO, NMP (Polar only) |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Blue/Green solution | Oxidation of Cu(I) to Cu(II) by air. | STOP. Degas solvents more rigorously (Freeze-Pump-Thaw). Add 10% sodium ascorbate (if aqueous) or switch to fresh CuI. |
| Precipitate forms immediately | Copper carboxylate salt formation. | Switch to Protocol A (Protection) or increase solvent volume (dilution) and switch base to TMEDA. |
| Dimer Product (Glaser) | High acidity of alkyne + | Use syringe pump for slow addition of the alkyne. Ensure strict inert atmosphere. |
| No Reaction (Aryl Bromide) | Oxidative addition is too slow. | Switch catalyst to |
Mechanistic Insight (Graphviz)
The following diagram illustrates the dual catalytic cycle, highlighting where the fluorobenzoic acid substrate enters and potential failure points.
Figure 2: The synergistic Pd/Cu catalytic cycles. Note the critical role of the copper acetylide formation, which can be inhibited by free carboxylic acid interactions.
References
-
Sonogashira Coupling Overview & Mechanism Title: Sonogashira Coupling - Organic Chemistry Portal Source:[2] Organic Chemistry Portal URL:[Link]
-
Carboxylic Acid Compatibility (Decarbonylative vs Direct) Title: Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids Source: NCBI / PMC URL:[Link] (Note: Cited to distinguish the user's retention of the acid group vs. decarbonylative loss).
-
Solvent Effects in Sonogashira Coupling Title: Effects of Solvent Polarity in the Sonogashira Coupling Source: LUCP URL:[Link]
Sources
Application Note: 5-Ethynyl-2-fluorobenzoic Acid as a Trifunctional Scaffold in Advanced Organic Synthesis
Executive Summary
5-Ethynyl-2-fluorobenzoic acid (CAS: 1849285-25-1) is a highly versatile, trifunctional building block increasingly utilized in medicinal chemistry, bioconjugation, and materials science. Its molecular architecture integrates a terminal alkyne, an ortho-fluorine atom, and a carboxylic acid into a single compact aromatic ring[1]. This unique combination allows for orthogonal, late-stage functionalization, enabling researchers to construct complex, conformationally locked pharmacophores with high precision and predictability.
Mechanistic Utility & Causal Design
The Carboxylic Acid: Precision Amide Coupling
The carboxylic acid moiety is primed for amide bond formation, a foundational reaction in drug discovery. The presence of the highly electronegative ortho-fluorine atom exerts a strong inductive effect, lowering the pKa of the acid and increasing the electrophilicity of the activated carbonyl. However, the fluorine also introduces local steric hindrance. To overcome this and prevent the formation of unreactive intermediates, uronium-based coupling reagents like HATU are strictly recommended over traditional carbodiimides (e.g., EDC). HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester, which accelerates the nucleophilic attack by the amine, ensuring high yields even with sterically hindered or electronically deactivated anilines.
The ortho-Fluorine Effect: Conformational Control and Bioisosterism
Beyond its role in reactivity, the ortho-fluorine acts as a critical structural determinant in the final synthesized benzamide. Evidence from NMR spectroscopy and X-ray crystallography demonstrates that fluorinated benzamides frequently form an intramolecular hydrogen bond (N-H···F) between the amide proton and the vicinal fluorine atom[2]. This non-covalent interaction restricts the torsion angle
This conformational locking reduces the entropic penalty upon target binding, often leading to enhanced receptor affinity. Furthermore, the robust C-F bond serves as a metabolic shield, effectively blocking cytochrome P450-mediated oxidation at that position and improving the overall pharmacokinetic profile of the molecule[3]. The fluorobenzamide motif can also participate in photoinduced charge-transfer complex pathways for the synthesis of complex heterocycles like isoindolinones[4].
The Terminal Alkyne: Orthogonal Late-Stage Functionalization
The terminal alkyne at the 5-position is electronically insulated from the direct inductive effects of the carboxylic acid and fluorine. This decoupling ensures that the alkyne maintains standard, predictable reactivity for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Sonogashira cross-coupling. Because these reaction conditions are entirely orthogonal to amide coupling, researchers can sequence these reactions in any order, allowing for highly modular synthetic routes.
Quantitative Data: Physicochemical & Reaction Metrics
| Property / Metric | Value / Description |
| CAS Number | 1849285-25-1 |
| Molecular Formula | C9H5FO2 |
| Monoisotopic Mass | 164.02736 Da[1] |
| Predicted XlogP | 2.6[1] |
| Amide Coupling Yield (Typical) | 85 - 95% (utilizing HATU/DIPEA activation) |
| CuAAC Click Yield (Typical) | > 90% (utilizing CuSO₄ / Sodium Ascorbate) |
Experimental Workflows & Logical Relationships
Orthogonal synthetic workflow leveraging the trifunctional reactivity of 5-ethynyl-2-fluorobenzoic acid.
Self-Validating Experimental Protocols
Protocol A: Synthesis of Conformationally Locked ortho-Fluoro Benzamides
This protocol utilizes a self-purifying workup strategy to isolate the desired benzamide without requiring immediate column chromatography.
-
Activation: Dissolve 5-ethynyl-2-fluorobenzoic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M) under an inert atmosphere (N₂ or Ar).
-
Causality: DMF acts as a highly polar aprotic solvent that stabilizes the polar transition states of the uronium activation.
-
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise. Stir for 10 minutes at room temperature.
-
Causality: DIPEA deprotonates the carboxylic acid, allowing it to attack HATU. The 10-minute pre-activation ensures complete conversion to the reactive HOAt ester before the amine is introduced, preventing side reactions.
-
-
Amine Coupling: Add the desired primary or secondary amine (1.1 eq). Stir for 2–4 hours. Monitor by TLC or LC-MS until the active ester is consumed.
-
Self-Validating Workup: Dilute the reaction mixture with Ethyl Acetate (10 volumes) and transfer to a separatory funnel.
-
Acid Wash: Wash the organic layer with 1M aqueous HCl (3 × 20 mL).
-
Causality: This selectively protonates and removes unreacted aliphatic amines and residual DIPEA into the aqueous phase.
-
-
Base Wash: Wash with saturated aqueous NaHCO₃ (3 × 20 mL).
-
Causality: This deprotonates any residual unreacted 5-ethynyl-2-fluorobenzoic acid and HOAt byproducts, partitioning them into the aqueous waste.
-
-
Brine Wash & Drying: Wash with brine (1 × 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure benzamide.
-
Protocol B: CuAAC "Click" Triazole Formation
This protocol ensures quantitative conversion of the terminal alkyne while preventing copper-induced degradation.
-
Solvent System: Dissolve the alkyne-bearing benzamide (from Protocol A) (1.0 eq) and the target azide (1.1 eq) in a 1:1 mixture of tert-butanol and water (0.1 M).
-
Causality: The t-BuOH/H₂O mixture provides optimal solubility for both organic substrates and inorganic catalysts, while preventing unwanted side reactions that can occur in pure organic solvents.
-
-
Catalyst Generation: Add Copper(II) sulfate pentahydrate (0.05 eq) followed immediately by Sodium Ascorbate (0.15 eq).
-
Causality: Sodium ascorbate serves as a mild reducing agent, reducing Cu(II) to the catalytically active Cu(I) species in situ. This is vastly superior to adding direct Cu(I) salts (like CuI), which are prone to rapid oxidation and disproportionation in air.
-
-
Cycloaddition: Stir the mixture vigorously at room temperature for 6–12 hours. The reaction typically transitions from a clear solution to a heterogeneous suspension as the triazole product precipitates.
-
Metal Scavenging Workup: Dilute the reaction with water and add a 0.1 M EDTA solution (or aqueous ammonia). Stir for 30 minutes.
-
Causality: EDTA acts as a strong hexadentate chelator, stripping residual copper ions from the triazole product. Failure to remove copper can lead to compound degradation during storage or false positives in downstream biological assays.
-
-
Isolation: Extract the aqueous layer with Dichloromethane (3 × 20 mL), dry over Na₂SO₄, and concentrate to yield the 1,4-disubstituted triazole.
References
- 5-ethynyl-2-fluorobenzoic acid (C9H5FO2)
- Source: benchchem.
- Source: psychoactif.
- Source: researchgate.
Sources
Application Note: 5-Ethynyl-2-fluorobenzoic Acid in Click Chemistry & Bioconjugation
This Application Note is designed for researchers in medicinal chemistry, chemical biology, and proteomics. It details the utility of 5-Ethynyl-2-fluorobenzoic acid (5-E-2-FBA) as a high-value heterobifunctional linker and probe.
Executive Summary
5-Ethynyl-2-fluorobenzoic acid represents a specialized class of "clickable" building blocks that merges the bio-orthogonal utility of a terminal alkyne with the electronic modulation of an ortho-fluorine substituent. Unlike standard alkynyl-benzoic acids, the inclusion of the fluorine atom at the C2 position serves three critical functions:
-
pKa Modulation: Increases the acidity of the carboxylic acid, enhancing coupling efficiency during amide bond formation.
-
Metabolic Stability: Blocks potential metabolic oxidation at the susceptible ortho position.
-
19F NMR Reporter: Provides a sensitive, singlet NMR handle for fragment-based drug discovery (FBDD) and binding studies.
This guide outlines the protocols for activating this molecule, conjugating it to biomolecules, and utilizing it in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]
Chemical Profile & Handling
| Property | Specification | Application Relevance |
| Structure | Benzoic acid core, 2-Fluoro, 5-Ethynyl | Dual-functional: Amide coupling (COOH) & Click (Alkyne). |
| Molecular Weight | ~164.13 g/mol | Low MW minimizes steric perturbation in ligand binding. |
| Solubility | DMSO, DMF, MeOH (High); Water (Low) | Requires organic co-solvent for aqueous bioconjugation. |
| Acidity (pKa) | ~3.2 (Est.) | More acidic than benzoic acid (4.2) due to o-F induction. |
| Stability | Stable at -20°C; Protect from light/moisture | Alkyne is stable; NHS-ester derivative is moisture sensitive. |
Handling Precaution: While the terminal alkyne is generally robust, avoid prolonged exposure to copper sources without a ligand to prevent premature acetylide formation or homocoupling (Glaser coupling).
Core Applications
A. Two-Step Bio-orthogonal Labeling
The primary application of 5-E-2-FBA is as a "chemical handle" installer.
-
Step 1 (Amide Coupling): The carboxylic acid is activated (e.g., NHS ester) and reacted with primary amines (Lysine residues, N-termini) on a target protein or peptide.
-
Step 2 (Click Reaction): The now alkyne-tagged biomolecule is reacted with an Azide-functionalized reporter (Fluorophore, Biotin, Drug) via CuAAC.
B. 19F NMR Fragment Screening
In FBDD, the fluorine atom acts as a built-in sensor. When 5-E-2-FBA is "clicked" onto a ligand or used as a fragment itself, the 19F signal shifts upon protein binding. The ortho-position provides a distinct chemical shift environment (-100 to -120 ppm range typically) that is sensitive to the local electronic environment changes induced by the triazole formation.
C. PROTAC Linker Synthesis
The rigid phenyl ring provides a defined geometry compared to flexible PEG linkers. The 5-ethynyl group allows for modular assembly of PROTACs (Proteolysis Targeting Chimeras) by clicking into azide-functionalized E3 ligase ligands (e.g., Thalidomide-azide).
Experimental Protocols
Protocol A: Activation to NHS-Ester (Pre-Conjugation)
Direct coupling using EDC/NHS in situ is possible, but isolating the NHS ester ensures cleaner bioconjugation.
Reagents:
-
5-Ethynyl-2-fluorobenzoic acid (1.0 equiv)
-
N-Hydroxysuccinimide (NHS) (1.2 equiv)
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.5 equiv)
-
Solvent: Anhydrous DMF or DCM.
Procedure:
-
Dissolve 5-Ethynyl-2-fluorobenzoic acid in anhydrous DMF (0.1 M concentration).
-
Add NHS followed by EDC·HCl.
-
Stir at Room Temperature (RT) for 4–12 hours under inert atmosphere (N2/Ar).
-
Monitoring: Check via TLC or LC-MS. The product (NHS ester) will be less polar.
-
Workup: Dilute with Ethyl Acetate, wash with 0.1 N HCl (rapidly), water, and brine. Dry over MgSO4.[2]
-
Storage: The isolated solid is stable at -20°C under desiccation.
Protocol B: Bioconjugation & CuAAC Click Reaction
This workflow assumes labeling a protein (e.g., BSA or Antibody) with 5-E-2-FBA followed by clicking a Fluorophore-Azide.
Step 1: Amide Conjugation
-
Protein Prep: Dissolve protein (1–5 mg/mL) in Bicarbonate Buffer (0.1 M, pH 8.3). Avoid amine-containing buffers like Tris or Glycine.
-
Labeling: Add the NHS-activated 5-E-2-FBA (from Protocol A) dissolved in DMSO.
-
Ratio: Use 10–20 molar excess of NHS-ester over protein.
-
DMSO Limit: Keep final DMSO concentration < 10% to prevent protein denaturation.
-
-
Incubation: React for 1 hour at RT or overnight at 4°C.
-
Purification: Remove excess small molecule via Desalting Column (e.g., PD-10) or Dialysis into PBS (pH 7.4).
-
Result: Protein-Phenyl-Alkyne conjugate.
-
Step 2: CuAAC Click Reaction
Standard conditions for biological media.
Reagents:
-
Alkyne-Labeled Protein (from Step 1)
-
Azide-Reporter (e.g., Cy5-Azide, 1–5 mM stock in DMSO)
-
Catalyst: CuSO4 (1 mM stock)
-
Reducing Agent: Sodium Ascorbate (NaAsc, 10 mM stock, fresh)
-
Ligand (Crucial): THPTA or BTTAA (5 mM stock). Ligands protect the protein from Cu-mediated oxidation.
Workflow:
-
In a 1.5 mL tube, combine:
-
85 µL Alkyne-Protein (in PBS).
-
1 µL Azide-Reporter (50 µM final, or 2–5x excess over alkyne).
-
-
Premix Catalyst Complex: In a separate tube, mix CuSO4 and THPTA ligand (1:5 molar ratio).
-
Add the Cu-Ligand complex to the reaction (Final Cu conc: 100 µM).
-
Initiate: Add Sodium Ascorbate (Final conc: 2.5 mM).
-
Incubate: 1 hour at RT in the dark.
-
Stop: Add EDTA (10 mM final) to chelate copper.
-
Purification: Dialysis or Spin Column to remove unreacted dye.
Technical Deep Dive: The "2-Fluoro" Advantage
Why use 2-fluoro -5-ethynylbenzoic acid instead of the non-fluorinated analog?
-
Reactivity Enhancement: The fluorine atom at the C2 position is electron-withdrawing (Inductive effect, -I). This lowers the pKa of the carboxylic acid, making the carbonyl carbon more electrophilic. In the context of NHS-ester formation, this often leads to faster reaction kinetics with amines compared to unsubstituted benzoic acid.
-
Conformational Bias: The ortho-fluorine introduces a steric preference that twists the carboxylate slightly out of plane relative to the phenyl ring. This can reduce aggregation propensity in some small molecule library designs.
-
Metabolic Blocking: In drug discovery applications, the para position (relative to the alkyne) or ortho positions are common sites for Cytochrome P450 oxidation. Fluorine substitution blocks this metabolic soft spot, extending the half-life of the probe in cell-based assays.
Visualization of Workflows
Figure 1: Bioconjugation & Click Workflow
The following diagram illustrates the logical flow from the raw chemical building block to the final labeled conjugate.
Caption: Step-wise workflow for converting 5-Ethynyl-2-fluorobenzoic acid into a bioactive probe via NHS-activation and CuAAC click chemistry.
Figure 2: Chemical Logic & 2-Fluoro Effect
This diagram details the specific chemical advantages provided by the substitution pattern.
Caption: Functional mapping of the molecule showing the distinct roles of the Alkyne, Carboxyl, and Fluorine moieties.
References
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021. Link
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883. Link
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology, 1(1), 13–21. Link
-
Dalvit, C., & Vulpetti, A. (2019). 19F NMR spectroscopy: a powerful tool for fragment-based drug discovery. ChemMedChem, 14(12), 1146-1157. Link
Sources
Labeling proteins with 5-Ethynyl 2-fluoro-benzoic acid derivatives
An in-depth technical guide and protocol suite for the bioconjugation of proteins using 5-Ethynyl-2-fluorobenzoic acid (5-EFBA).
Mechanistic Rationale: The Power of 5-EFBA in Bioconjugation
The development of robust, bioorthogonal labeling strategies is a cornerstone of modern chemical biology and radiopharmaceutical development. 5-Ethynyl-2-fluorobenzoic acid (CAS: 1849285-25-1) [1] has emerged as a highly versatile, bifunctional building block that bridges the gap between conventional bioconjugation, bioorthogonal click chemistry, and advanced analytical tracking [2].
While standard benzoic acid derivatives have been extensively validated in the development of radiolabeled peptides and in vivo imaging agents [3], the precise structural modifications in 5-EFBA offer three distinct mechanistic advantages:
-
Bioorthogonal Handle (Terminal Alkyne): The 5-ethynyl group acts as a highly specific reaction partner for Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This allows for the modular attachment of fluorophores, biotinylating agents, or radiolabeled prosthetic groups without interfering with native biological processes [4], [5].
-
Electronic Activation via 2-Fluoro Substitution: The fluorine atom at the ortho position exerts a strong inductive electron-withdrawing effect (-I effect). When the carboxylic acid is converted to an N-hydroxysuccinimide (NHS) ester, this inductive pull lowers the pKa of the parent acid, increasing the electrophilicity of the carbonyl carbon. The result is significantly accelerated acylation kinetics with lysine ε-amines compared to non-fluorinated analogs.
-
Non-Destructive Analytical Tracking: The 19F nucleus provides a highly sensitive, background-free NMR handle. This allows researchers to quantify the Degree of Labeling (DOL) directly on the intact protein, bypassing the optical interference and scattering issues common in UV-Vis assays.
Mechanistic advantages of the 2-fluoro substitution in 5-EFBA for bioconjugation and analysis.
Experimental Protocols: A Self-Validating Workflow
To ensure high-fidelity labeling, this workflow is designed as a self-validating system . It employs an in situ activation strategy to maximize the concentration of the reactive ester, followed by a mandatory Quality Control (QC) checkpoint before proceeding to the click reaction.
Two-step bioconjugation workflow utilizing 5-EFBA for protein labeling and CuAAC click chemistry.
Protocol 2.1: In Situ Activation of 5-EFBA
Causality Check: Why not buy a pre-made NHS ester? NHS esters hydrolyze over time, even when stored at -20°C. Activating the stable carboxylic acid in situ guarantees 100% active ester availability for conjugation. EDC activates the carboxyl group to an unstable O-acylisourea, which Sulfo-NHS immediately traps to form the semi-stable, amine-reactive ester.
Steps:
-
Dissolve 10 mg of 5-EFBA in 500 µL of anhydrous DMSO (ensure DMSO is strictly anhydrous to prevent premature hydrolysis).
-
Add 1.2 equivalents of EDC-HCl and 1.5 equivalents of Sulfo-NHS.
-
Vortex the mixture and incubate at room temperature (RT) for 2 hours in the dark.
-
The resulting 5-EFBA-NHS ester solution can be used directly in the next step.
Protocol 2.2: Protein Acylation (Lysine Targeting)
Causality Check: The pKa of lysine ε-amines is ~10.5. At physiological pH (7.4), less than 1% of lysines are deprotonated (nucleophilic). By raising the pH to 7.8–8.0, we exponentially increase the concentration of the reactive unprotonated amine species, accelerating conjugation without triggering the rapid base-catalyzed hydrolysis of the NHS ester that occurs at pH > 8.5.
Steps:
-
Prepare a 2–5 mg/mL solution of your target protein in 100 mM HEPES buffer, pH 7.8. (Note: Strictly avoid Tris or glycine buffers, as their primary amines will competitively quench the NHS ester).
-
Add a 10- to 20-fold molar excess of the 5-EFBA-NHS ester (from Protocol 2.1) dropwise to the protein solution while stirring gently. Ensure the final DMSO concentration remains below 10% (v/v) to prevent protein denaturation.
-
Incubate at RT for 2 hours, or at 4°C overnight.
-
Remove unreacted small molecules via size-exclusion chromatography (e.g., PD-10 column) or extensive dialysis against PBS (pH 7.4).
Self-Validation Checkpoint (QC): 19F NMR Quantification Before proceeding to click chemistry, spike the dialyzed protein sample with a known concentration of Trifluoroethanol (TFE) as an internal standard. Acquire a 19F NMR spectrum. The appearance of a broad resonance corresponding to the protein-bound 2-fluorobenzamide confirms successful conjugation. Integrate the protein 19F signal against the TFE standard to calculate the exact Degree of Labeling (DOL).
Protocol 2.3: CuAAC Ligation (Click Chemistry)
Causality Check: Cu(I) is thermodynamically unstable in aerobic environments and rapidly oxidizes to Cu(II), which is catalytically dead for click chemistry. Furthermore, free Cu(I) generates reactive oxygen species (ROS) via Fenton-like chemistry, which cleaves protein backbones and oxidizes sensitive residues (Met, His). Adding THPTA (a water-soluble ligand) tightly coordinates the Cu(I), shielding it from oxidation, maintaining catalytic turnover, and protecting the protein from degradation.
Steps:
-
To the 5-EFBA-labeled protein (in PBS), add the Azide-functionalized payload (e.g., Azide-Fluorophore) at a 3- to 5-fold molar excess relative to the calculated DOL.
-
Prepare the catalytic complex in a separate tube: Mix 1 mM CuSO4 with 5 mM THPTA ligand in water. Incubate for 5 minutes.
-
Add the Cu/THPTA complex to the protein mixture (final Cu concentration should be 50–100 µM).
-
Initiate the reaction by adding freshly prepared Sodium Ascorbate (final concentration 2.5 mM) to reduce Cu(II) to the active Cu(I) state.
-
Incubate at RT for 1–2 hours in the dark.
-
Quench the reaction by adding 5 mM EDTA to chelate the copper, followed by size-exclusion chromatography to isolate the final conjugate.
Quantitative Data & Optimization Guidelines
To ensure reproducible results across different protein targets, adhere to the following empirically derived optimization matrices.
Table 1: Buffer Selection Matrix for NHS-Ester Conjugation
| Buffer System | pH Range | Compatibility | Causality / Rationale |
| HEPES | 7.5 – 8.0 | Optimal | Non-nucleophilic tertiary amine; maintains stable pH for ideal lysine deprotonation without quenching the ester. |
| Phosphate (PBS) | 7.2 – 7.5 | Good | Non-nucleophilic; however, lower pH limits the fraction of reactive, unprotonated lysines, requiring longer reaction times. |
| Tris-HCl | 7.5 – 8.5 | Incompatible | Contains a primary amine that will rapidly outcompete the protein for the NHS ester, resulting in zero labeling. |
| Carbonate | 8.5 – 9.5 | Poor | High pH accelerates NHS ester hydrolysis faster than aminolysis, drastically reducing conjugation efficiency. |
Table 2: CuAAC Reaction Optimization (Equivalents vs. Yield)
| Protein Concentration | Azide Equivalents | Cu(I) Catalyst Conc. | THPTA Ratio (Ligand:Cu) | Expected Click Yield |
| 1 mg/mL | 3x | 50 µM | 5:1 | > 85% |
| 5 mg/mL | 1.5x | 100 µM | 5:1 | > 95% |
| < 0.5 mg/mL | 10x | 200 µM | 10:1 | 70 - 80% |
(Note: Higher dilution requires higher catalyst loading and a higher ligand-to-copper ratio to prevent oxidative damage over longer reaction times).
References
-
Hausner, S. H., DiCara, D., Marik, J., Marshall, J. F., & Sutcliffe, J. L. (2007). "Use of a peptide derived from foot-and-mouth disease virus for the noninvasive imaging of human cancer: Generation and evaluation of 4-[18F]fluorobenzoyl A20FMDV2 for in vivo imaging of integrin αvβ6 expression with positron emission tomography." Cancer Research, 67(16), 7833–7840. URL:[Link]
-
Pretze, M., Wängler, C., & Wängler, B. (2013). "Recent Trends in Bioorthogonal Click-Radiolabeling Reactions Using Fluorine-18." Molecules, 18(7), 8618-8665. URL:[Link]
-
Meyer, J.-P., Adumeau, P., Lewis, J. S., & Zeglis, B. M. (2014). "18F-Labeled Peptides: The Future Is Bright." Applied Sciences, 4(4), 522-550. URL:[Link]
-
Preshlock, S., Tredwell, M., & Gouverneur, V. (2021). "Closing the gap between 19F and 18F chemistry." EJNMMI Radiopharmacy and Chemistry, 6(1), 34. URL:[Link]
Sources
- 1. arctomsci.com [arctomsci.com]
- 2. Closing the gap between 19F and 18F chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Imaging with an αvβ6 Specific Peptide Radiolabeled using 18F-“Click” Chemistry: Evaluation and Comparison with the Corresponding 4-[18F]Fluorobenzoyl- and 2-[18F]Fluoropropionyl-Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
Application Note: 5-Ethynyl-2-fluorobenzoic Acid as a Bifunctional Hub in Medicinal Chemistry and Target Identification
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocols
Executive Summary
In modern drug discovery, the design of targeted therapeutics—such as Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and covalent inhibitors—relies heavily on versatile chemical building blocks. 5-Ethynyl-2-fluorobenzoic acid (CAS: 1849285-25-1) has emerged as a highly valuable bifunctional scaffold. By combining a terminal alkyne for bioorthogonal click chemistry, a carboxylic acid for robust amide coupling, and an ortho-fluorine atom for physicochemical modulation, this molecule serves as a critical linker and pharmacophore hub. This guide details the mechanistic rationale, physicochemical data, and validated protocols for integrating this building block into advanced drug discovery workflows.
Mechanistic Rationale: The "Why" Behind the Structure
As a Senior Application Scientist, it is crucial to understand that every functional group on a building block serves a specific thermodynamic or kinetic purpose.
The Ortho-Fluorine Effect
Fluorine substitution is a cornerstone of medicinal chemistry used to improve metabolic stability, enhance membrane permeation, and increase binding affinity[1]. In 5-ethynyl-2-fluorobenzoic acid, the fluorine atom is situated ortho to the carboxylic acid. This highly electronegative atom exerts a strong inductive effect (-I), which lowers the pKa of the carboxylic acid, making it more readily activated by coupling reagents. Furthermore, once converted to an amide, the adjacent fluorine atom sterically and electronically shields the amide bond from enzymatic cleavage (e.g., by amidases), thereby increasing the in vivo half-life of the resulting drug candidate[2].
The Terminal Alkyne Handle
The 5-ethynyl group provides a bioorthogonal handle that is entirely inert under physiological conditions but highly reactive in the presence of a copper catalyst[3]. This enables late-stage functionalization via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Sonogashira cross-coupling. In target identification assays, this alkyne allows researchers to "click" on a fluorophore or biotin tag to a drug molecule after it has bound to its target protein in live cells.
The Carboxylic Acid Anchor
The benzoic acid moiety allows for straightforward conjugation to primary or secondary amines on a target pharmacophore. Because the ortho-fluorine can slightly deactivate the electrophilicity of the intermediate active ester, high-efficiency coupling reagents like HATU are required to prevent sluggish reaction kinetics[4].
Caption: Structural logic and downstream applications of 5-Ethynyl-2-fluorobenzoic acid.
Physicochemical Properties
Understanding the baseline metrics of the building block is essential for predicting solubility, reaction molarities, and chromatographic behavior. The following data summarizes the predicted and experimental properties of 5-ethynyl-2-fluorobenzoic acid[5].
| Property | Value | Scientific Implication |
| Molecular Formula | C9H5FO2 | Defines stoichiometric calculations. |
| Monoisotopic Mass | 164.027 Da | Used for LC-MS monitoring (Expected [M-H]- at m/z 163.02)[5]. |
| Predicted XlogP | 2.6 | Indicates moderate lipophilicity; soluble in DMF, DMSO, and DCM. |
| Terminal Alkyne pKa | ~25 | Requires strong base for deprotonation; stable in standard aqueous buffers. |
| Carboxylic Acid pKa | ~3.8 (Predicted) | Highly ionized at physiological pH; requires activation for amidation. |
Experimental Protocols
The following protocols are designed as self-validating systems. Causality is embedded within the steps to ensure researchers understand why a specific reagent or condition is utilized, minimizing troubleshooting time.
Protocol A: HATU-Mediated Amide Coupling
Objective: Conjugate 5-ethynyl-2-fluorobenzoic acid to a target amine (e.g., a PROTAC target-binding ligand). Causality Focus: HATU is utilized over EDC/NHS because it generates a highly reactive 1-hydroxy-7-azabenzotriazole (HOAt) active ester. This is critical because the ortho-fluorine atom sterically hinders the carbonyl carbon, requiring a highly reactive intermediate to drive the reaction to completion[4].
Materials:
-
5-Ethynyl-2-fluorobenzoic acid (1.0 eq)
-
Target Amine (1.0 - 1.2 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Procedure:
-
Pre-activation: Dissolve 5-ethynyl-2-fluorobenzoic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M concentration) under a nitrogen atmosphere.
-
Insight: Pre-activation is performed without the amine to prevent HATU from guanylating the amine, a common side reaction that reduces yield[4].
-
-
Base Addition: Add DIPEA (3.0 eq) dropwise to the solution. Stir at room temperature for 15 minutes. The solution will typically turn a pale yellow as the active OAt-ester forms.
-
Amine Addition: Dissolve the target amine (1.0 - 1.2 eq) in a minimal volume of DMF and add it to the activated ester solution.
-
Reaction Monitoring: Stir at room temperature for 2–4 hours. Monitor via LC-MS. The disappearance of the m/z 163.02 peak indicates the consumption of the starting acid[5].
-
Workup: Dilute the reaction with Ethyl Acetate. Wash sequentially with 1N HCl (to remove unreacted amine and DIPEA), saturated NaHCO3 (to remove unreacted acid and HOAt), and brine[4].
-
Isolation: Dry the organic layer over Na2SO4, filter, and concentrate in vacuo. Purify via flash chromatography.
Protocol B: CuAAC Bioorthogonal Labeling (Click Chemistry)
Objective: Attach a biotin-azide or fluorophore-azide to the terminal alkyne of the newly synthesized conjugate for target pull-down or imaging. Causality Focus: Sodium ascorbate is used in 10-fold excess relative to copper to continuously reduce oxidized Cu(II) back to the catalytically active Cu(I) state. This prevents the oxidative homocoupling (Glaser coupling) of the terminal alkynes, ensuring high cross-coupling yields[3].
Materials:
-
Alkyne-functionalized target molecule (from Protocol A) (1.0 eq)
-
Azide-functionalized probe (e.g., Biotin-PEG3-Azide) (1.2 eq)
-
CuSO4·5H2O (0.1 eq)
-
Sodium Ascorbate (1.0 eq)
-
THPTA ligand (0.5 eq)
-
Solvent: t-BuOH / Water (1:1 v/v)
Step-by-Step Procedure:
-
Substrate Solubilization: Dissolve the alkyne-functionalized target (1.0 eq) and the azide probe (1.2 eq) in t-BuOH.
-
Catalyst Preparation: In a separate vial, dissolve CuSO4·5H2O (0.1 eq) and THPTA ligand (0.5 eq) in water.
-
Insight: Pre-mixing Cu(II) with the THPTA ligand protects the copper from disproportionation and accelerates the reaction kinetics in aqueous media[3].
-
-
Reduction: Add freshly prepared Sodium Ascorbate (1.0 eq) in water to the copper-ligand complex. The solution will briefly turn dark and then clear, indicating the formation of Cu(I).
-
Cycloaddition: Add the active catalyst mixture to the alkyne/azide solution. Stir at room temperature for 1–2 hours.
-
Quenching & Purification: Quench the reaction by adding a metal chelator (e.g., EDTA) to sequester copper. Extract the product using dichloromethane, dry, and purify via preparative HPLC.
Caption: Step-by-step workflow for utilizing the building block in probe synthesis.
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry / Chemical Society Reviews. Available at:[Link]
-
Swallow, S. (2015). Fluorine in medicinal chemistry. Progress in Medicinal Chemistry. Available at: [Link]
-
MDPI. (2013). Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology. Molecules. Available at:[Link]
-
PubChemLite. (2026). 5-ethynyl-2-fluorobenzoic acid (C9H5FO2). Université du Luxembourg. Available at:[Link]
Sources
Application Note: Synthesis of Fluorescent Probes using 5-Ethynyl-2-fluoro-benzoic acid
Executive Summary
This guide details the strategic application of 5-Ethynyl-2-fluoro-benzoic acid (5-EFBA) as a bifunctional linker and pharmacophore scaffold in the synthesis of fluorescent probes. Unlike standard alkyl-alkyne linkers, 5-EFBA offers a rigid aromatic core with a fluorine substituent that modulates lipophilicity and metabolic stability. Its primary utility lies in Fragment-Based Drug Discovery (FBDD) and Activity-Based Protein Profiling (ABPP) , where it serves as a "clickable" handle that can be attached to a target ligand and subsequently conjugated to a fluorophore via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Key Chemical Features
| Feature | Functionality |
| Carboxylic Acid (-COOH) | Primary attachment point for ligands, peptides, or drugs via amide coupling. |
| Ethynyl Group (-C≡CH) | Bioorthogonal handle for "Click" chemistry (CuAAC) with azide-functionalized fluorophores. |
| Fluorine Substituent (-F) | Modulates pKa (increasing acidity of the COOH), enhances metabolic stability, and enables potential 19F-NMR applications. |
| Benzene Core | Provides structural rigidity, often mimicking pharmacophoric phenyl rings in kinase or enzyme inhibitors. |
Strategic Design of Probes
When designing a probe using 5-EFBA, researchers typically follow the "Post-Targeting Labeling" or "Direct Conjugation" strategies. The rigidity of the benzoic acid linker is superior to flexible aliphatic chains when the spatial orientation of the fluorophore relative to the binding pocket is critical.
Workflow Visualization
The following diagram illustrates the two primary synthetic routes:
Caption: Workflow distinguishing Ligand-Directed Probe Synthesis (Top Path) vs. Metabolic Labeling Reagent Synthesis (Bottom Path).
Experimental Protocols
Protocol 1: Amide Coupling (Ligand Attachment)
This step attaches the 5-EFBA scaffold to a targeting ligand (e.g., a kinase inhibitor with a free amine). The fluorine atom at the ortho position to the carboxylic acid increases the electrophilicity of the carbonyl carbon upon activation, potentially accelerating the reaction but also making the active ester more susceptible to hydrolysis.
Reagents:
-
5-Ethynyl-2-fluoro-benzoic acid (1.0 equiv)
-
Target Amine (1.0 - 1.2 equiv)
-
HATU (1.1 equiv) or EDC/NHS
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF or DCM
Step-by-Step Procedure:
-
Activation: Dissolve 5-Ethynyl-2-fluoro-benzoic acid in anhydrous DMF (concentration ~0.1 M). Add DIPEA and stir for 5 minutes under inert atmosphere (
). -
Coupling: Add HATU. Stir for 10 minutes to form the activated ester. Note: The solution may turn slightly yellow.
-
Addition: Add the Target Amine.
-
Reaction: Stir at room temperature for 2–4 hours. Monitor by LC-MS (Look for mass shift:
). -
Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), saturated
, and brine. Dry over . -
Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH).
Critical Checkpoint: Ensure the ethynyl group remains intact. Avoid strong bases or palladium catalysts at this stage to prevent premature cross-coupling or hydration of the alkyne.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This is the "Click" step where the non-fluorescent Ethynyl-Ligand is converted into the final Fluorescent Probe.
Reagents:
-
Ethynyl-Ligand (from Protocol 1)
-
Azide-Fluorophore (e.g., Azide-Cy5, Azide-BODIPY) (1.0 equiv)
- (5-10 mol%)
-
THPTA or TBTA Ligand (10-20 mol%) (Stabilizes Cu(I) state)
-
Sodium Ascorbate (50 mol%) (Reduces Cu(II) to Cu(I))
Step-by-Step Procedure:
-
Solvent Prep: Prepare a degassed mixture of DMSO/Water or t-BuOH/Water (1:1).
-
Mix Reactants: Dissolve the Ethynyl-Ligand and Azide-Fluorophore in the solvent.
-
Catalyst Prep: In a separate vial, premix
and THPTA ligand in water. Add this complex to the reaction mixture. -
Initiation: Add Sodium Ascorbate (freshly prepared in water) to initiate the reaction.
-
Incubation: Stir at room temperature for 1–2 hours in the dark (to protect the fluorophore).
-
Quenching: Add a metal scavenger (e.g., EDTA or QuadraPure™ TU) to remove copper, which is cytotoxic and can quench fluorescence.
-
Purification: HPLC purification is mandatory to remove unreacted fluorophore, which causes high background noise in imaging assays.
Quality Control & Validation Data
Analytical Specifications
| Parameter | Method | Acceptance Criteria |
| Identity | HR-MS (ESI+) | Mass error < 5 ppm. Confirm presence of Fluorine (distinctive isotope pattern not applicable, but mass is diagnostic). |
| Purity | HPLC (254 nm & Fluor. Channel) | > 95% area.[1] No free Azide-Fluorophore peak. |
| Structure | 1H NMR / 19F NMR | 19F NMR should show a singlet/multiplet around -110 to -120 ppm (dependent on solvent). Disappearance of alkyne proton (if clicked). |
| Photostability | Time-course Fluorescence | < 10% bleaching after 1 hour irradiation. |
Troubleshooting Guide
-
Issue: Low yield in Amide Coupling.
-
Cause: Steric hindrance from the ortho-fluorine.
-
Solution: Switch to a more reactive coupling agent like COMU or convert the acid to an acid chloride using oxalyl chloride/DMF(cat) before adding the amine.
-
-
Issue: Fluorescence Quenching.
-
Cause: Residual Copper or Photoinduced Electron Transfer (PeT) from the electron-rich benzoic acid linker to the fluorophore.
-
Solution: Ensure thorough EDTA wash. If PeT is suspected (common with fluorescein/rhodamine), lengthen the linker between the triazole and the fluorophore.
-
Mechanism of Action (CuAAC)
The following diagram details the catalytic cycle utilized in Protocol 2, highlighting the role of the stabilizing ligand (THPTA) which is crucial when working with lipophilic probes like those derived from 5-EFBA.
Caption: Catalytic cycle of CuAAC showing the regeneration of the active Cu(I) species.
References
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021. Link
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883. Link
-
Willems, L. I., et al. (2011). From Synthesis to Application: The Broad Spectrum of Activity-Based Protein Profiling. Accounts of Chemical Research, 44(9), 718–729. Link
-
Ozerskaya, A. V., et al. (2022).[2] Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones.[3][4] Arkivoc, 2022(7), 108-125. Link
-
Takaoka, Y., et al. (2013). Chemical approaches for the detection of protein–protein interactions. International Journal of Molecular Sciences, 14(8), 15869-15887. Link
Sources
Application of 5-Ethynyl 2-fluoro-benzoic acid in materials science
Application Note: 5-Ethynyl-2-fluorobenzoic Acid in Advanced Materials & Bioconjugation
Executive Summary
5-Ethynyl-2-fluorobenzoic acid (CAS: 1849285-25-1) represents a high-value bifunctional building block for materials science and drug discovery. Its structural uniqueness lies in the synergistic combination of a carboxylic acid anchor (modulated by an ortho-fluorine atom) and a terminal alkyne handle at the meta-position.
This configuration offers two distinct advantages over non-fluorinated or para-substituted analogues:
-
Enhanced Acidity & Binding: The electron-withdrawing fluorine atom at the 2-position significantly lowers the pKa of the carboxylic acid (approx. pKa 3.3 vs. 4.2 for benzoic acid), resulting in stronger coordination to metal oxides (TiO₂, ZnO) and Metal-Organic Framework (MOF) clusters (e.g., Zr₆ nodes).
-
Steric Directionality: The 5-position (meta) placement of the ethynyl group directs the functional handle into unique pore environments in porous materials, avoiding the steric congestion often seen with para-substituted linkers.
This guide details protocols for utilizing this compound in Post-Synthetic Modification (PSM) of MOFs and Surface Functionalization via Click Chemistry.
Chemical Profile & Properties[1][2][3][4][5][6]
| Property | Data | Relevance |
| Formula | C₉H₅FO₂ | Core structure |
| MW | 164.13 g/mol | Small molecule linker |
| Acidity (pKa) | ~3.27 (Predicted) | Stronger metal binding than benzoic acid |
| Functional Groups | 1x Carboxyl (-COOH)1x Alkyne (-C≡CH)1x Fluorine (-F) | COOH: Surface/Cluster AnchorAlkyne: Click Chemistry HandleFluorine: Electronic Modulator |
| Solubility | DMSO, DMF, Alcohols | Compatible with solvothermal synthesis |
Application I: Functionalized Metal-Organic Frameworks (MOFs)
Context: The primary application of 5-Ethynyl-2-fluorobenzoic acid is as a functional capping agent or doping ligand in Zirconium-based MOFs (e.g., UiO-66). By incorporating this ligand during synthesis, researchers can introduce reactive alkyne sites into the MOF pores without destroying the framework's stability. The 2-fluoro group enhances the chemical stability of the carboxylate-zirconium bond.
Protocol A: Solvothermal Synthesis of Alkyne-Functionalized UiO-66
Objective: Synthesize a Zr-MOF where 10-20% of the non-structural linkers are replaced by 5-Ethynyl-2-fluorobenzoic acid to create "Click-ready" pores.
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
Terephthalic acid (BDC) - Primary Linker
-
5-Ethynyl-2-fluorobenzoic acid - Functional Modulator[1]
-
DMF (N,N-Dimethylformamide)[2]
-
Acetic acid (Modulator/Accelerator)
Step-by-Step Methodology:
-
Precursor Dissolution:
-
In a 20 mL scintillation vial, dissolve ZrCl₄ (0.5 mmol, 116 mg) in 5 mL of DMF. Sonicate for 10 mins until fully dissolved.
-
Add Terephthalic acid (0.5 mmol, 83 mg).
-
Doping Step: Add 5-Ethynyl-2-fluorobenzoic acid (0.1 mmol, 16.4 mg). Note: This 20 mol% ratio ensures sufficient functionalization without disrupting the primary lattice growth.
-
Add Acetic acid (0.5 mL) to control crystal size.
-
-
Solvothermal Reaction:
-
Seal the vial (Teflon-lined cap) and place in a pre-heated oven at 120°C .
-
Incubate for 24 hours under static conditions.
-
-
Washing & Activation:
-
Cool to room temperature. Centrifuge (6000 rpm, 10 min) to collect the white precipitate.
-
Solvent Exchange: Wash 3x with DMF to remove unreacted ligand.
-
Wash 3x with Methanol to remove high-boiling DMF.
-
Activation: Soak in Methanol for 24 hours (replace solvent twice), then dry under vacuum at 80°C for 12 hours. Caution: Do not exceed 100°C to prevent polymerization of the alkyne.
-
-
Validation:
-
IR Spectroscopy: Look for the characteristic alkyne C≡C stretch (~2100 cm⁻¹) and C-F stretch (~1200-1100 cm⁻¹).
-
PXRD: Confirm the UiO-66 crystal structure is maintained (peaks at 2θ = 7.4°, 8.5°).
-
Application II: "Click" Chemistry Functionalization (PSM)
Context: Once the alkyne-decorated material (MOF or Surface) is prepared, the 5-ethynyl group serves as a universal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This allows for the attachment of fragile biomolecules (peptides, fluorophores) that would not survive the harsh solvothermal synthesis conditions.
Protocol B: CuAAC "Click" Reaction on Solid Support
Objective: Conjugate an Azide-Fluorophore (e.g., Azide-PEG-FITC) to the 5-Ethynyl-2-fluorobenzoic acid modified material.
Materials:
-
Alkyne-functionalized MOF (from Protocol A)
-
Azide-Fluorophore (1.5 equiv relative to estimated alkyne content)
-
CuSO₄·5H₂O (Catalyst)
-
Sodium Ascorbate (Reductant)
-
Solvent: t-BuOH/Water (1:1) or DMSO/Water (if the MOF is hydrophobic).
Step-by-Step Methodology:
-
Suspension:
-
Suspend 50 mg of Alkyne-MOF in 2 mL of t-BuOH/Water (1:1). Sonicate briefly to disperse.
-
-
Catalyst Preparation (In Situ):
-
Prepare a stock solution of CuSO₄ (10 mM in water) and Sodium Ascorbate (20 mM in water).
-
Mix 100 µL of CuSO₄ and 200 µL of Ascorbate. The solution should turn light yellow (reduction to Cu(I)).
-
-
Reaction:
-
Add the Azide-Fluorophore (0.02 mmol) to the MOF suspension.
-
Add the activated Cu(I) catalyst mixture immediately.
-
Stir gently (or shake) at Room Temperature for 12-24 hours in the dark.
-
-
Purification:
-
Centrifuge and decant the supernatant.
-
Critical Wash: Wash the solid extensively with EDTA solution (0.1 M) or saturated NH₄Cl to remove trapped Copper ions (which can quench fluorescence).
-
Wash with water and ethanol.
-
Visualizing the Workflow
The following diagram illustrates the integration of 5-Ethynyl-2-fluorobenzoic acid into a material and its subsequent functionalization.
Caption: Workflow for integrating 5-Ethynyl-2-fluorobenzoic acid into Metal-Organic Frameworks (MOFs) and subsequent post-synthetic modification via Click Chemistry.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Surface Area (BET) | Pore blockage by unreacted ligand or solvent. | Increase activation time/temperature. Ensure thorough DMF exchange with Methanol. |
| No "Click" Reactivity | Cu(I) oxidation or steric hindrance. | Use a stabilizing ligand (e.g., TBTA) for the Copper. Ensure the MOF pore size > Azide size. |
| Crystal Degradation | Acid concentration too high during synthesis. | Reduce the amount of acetic acid modulator or lower the synthesis temperature to 100°C. |
| Leaching of Ligand | Weak coordination. | The 2-F group helps, but ensure the solvent for Click reaction (e.g., water/alcohol) does not hydrolyze the MOF. Zr-MOFs are generally stable. |
References
-
Cohen, S. M. (2012). "Postsynthetic methods for the functionalization of metal-organic frameworks." Chemical Reviews, 112(2), 970-1000. Link
- Foundational text on using ethynyl-benzoic acid derivatives for MOF functionaliz
-
Cavka, J. H., et al. (2008). "A new zirconium inorganic building brick forming metal organic frameworks with exceptional stability." Journal of the American Chemical Society, 130(42), 13850-13851. Link
- The standard protocol for UiO-66 synthesis, adapted in Protocol A.
-
Winchester, A., et al. (2024). "Synthesis and Characterization of Highly Fluorinated Hydrophobic Rare–Earth Metal–Organic Frameworks." MDPI, 14(12), 345. Link
- Demonstrates the specific use of 2-fluorobenzoic acid as a modulator to induce hydrophobicity and stability in MOFs.
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition, 40(11), 2004-2021. Link
- The authoritative source for the CuAAC reaction conditions used in Protocol B.
Sources
Application Note: 5-Ethynyl-2-fluoro-benzoic Acid for Bioconjugation & 19F NMR Probing
Introduction & Mechanistic Insight
5-Ethynyl-2-fluoro-benzoic acid (CAS: 1849285-25-1) is a specialized bifunctional linker designed for high-precision chemical biology. Unlike generic alkyne linkers, this molecule incorporates a fluorine atom at the ortho position relative to the carboxylic acid. This structural modification serves two critical functions in drug development and structural biology:
-
Electronic Modulation: The electronegative fluorine atom inductively lowers the pKa of the carboxylic acid, potentially enhancing the efficiency of activation (e.g., NHS-ester formation) compared to non-substituted benzoic acids.
-
19F NMR Reporter: The fluorine nucleus acts as a sensitive, background-free NMR probe. Because the fluorine is proximal to the conjugation site, its chemical shift is highly responsive to local environmental changes—such as protein folding events, ligand binding, or pH variations—making it an excellent tool for Fragment-Based Drug Discovery (FBDD).
Dual-Modal Workflow
The molecule operates via a "Label-Click-Detect" logic:
-
Amine Coupling: The carboxylic acid is activated to react with surface lysines on a target protein.
-
Bioorthogonal Click: The terminal alkyne serves as a handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
-
Structural Readout: The 19F signal provides quality control and structural data.
Chemical Properties & Handling[1]
| Property | Specification |
| Chemical Formula | C₉H₅FO₂ |
| Molecular Weight | 164.14 g/mol |
| CAS Number | 1849285-25-1 |
| Solubility | Soluble in DMSO, DMF (>100 mM). Sparingly soluble in water. |
| pKa (Calc) | ~3.2 (influenced by o-F) |
| Storage | -20°C, Desiccated. Protect from light. |
Experimental Workflows
Pathway Logic Diagram
The following diagram illustrates the sequential activation, conjugation, and application of the probe.
Caption: Sequential workflow from chemical activation to dual-modal application (Click Chemistry and NMR).
Protocol A: Preparation of NHS-Active Ester
Rationale: In situ activation is preferred to avoid hydrolysis of the sensitive ester. The fluorine substituent accelerates nucleophilic attack, so reaction times may be shorter than standard benzoic acid.
Reagents:
-
5-Ethynyl-2-fluoro-benzoic acid (10 mg, 60 µmol)
-
EDC-HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.5 equiv)
-
NHS (N-Hydroxysuccinimide) (1.5 equiv)
-
Dry DMF (Dimethylformamide)
Step-by-Step:
-
Dissolution: Dissolve 10 mg of the acid in 500 µL of dry DMF.
-
Activation: Add 17.5 mg EDC-HCl and 10.5 mg NHS to the solution.
-
Incubation: Stir at Room Temperature (RT) for 2–4 hours.
-
QC Check: Monitor by TLC (50% EtOAc/Hexane) or LC-MS. The acid peak should disappear, replaced by the NHS-ester mass (+97 Da).
-
-
Usage: Use this stock solution immediately for protein conjugation. Do not store the activated ester in solution for >24 hours.
Protocol B: Protein Conjugation (Lysine Targeting)
Rationale: A pH of 8.0–8.3 is critical. It ensures Lysine ε-amines are deprotonated (nucleophilic) while minimizing the hydrolysis of the NHS ester.
Reagents:
-
Target Protein (e.g., BSA, IgG) at 5 mg/mL in PBS.
-
Activated NHS-Ester stock (from Protocol A).
-
1M Sodium Bicarbonate (pH 8.5).
Step-by-Step:
-
Buffer Exchange: Ensure protein is in a non-amine buffer (PBS or HEPES). If in Tris, dialyze first.
-
pH Adjustment: Add 1/10th volume of 1M Sodium Bicarbonate to the protein solution to raise pH to ~8.3.
-
Coupling: Add the NHS-ester stock to the protein.
-
Molar Ratio: Use 10–20 equivalents of ester per protein mole for labeling. Keep DMF < 10% of total volume.
-
-
Incubation: React for 1 hour at RT or overnight at 4°C with gentle agitation.
-
Purification: Remove excess small molecules using a Desalting Column (e.g., PD-10 or Zeba Spin) equilibrated with PBS (pH 7.4).
-
Validation: The protein now carries the 5-ethynyl-2-fluorobenzoyl motif.
-
Protocol C: CuAAC Click Reaction
Rationale: The ethynyl group is a terminal alkyne, requiring Copper(I) catalysis. We use THPTA ligand to protect the protein from oxidative damage by copper.
Reagents:
-
Labeled Protein (from Protocol B).
-
Azide-Tag (e.g., Azide-PEG3-Biotin or Azide-Fluorophore).
-
CuSO4 (2 mM stock).
-
THPTA Ligand (10 mM stock).
-
Sodium Ascorbate (100 mM fresh stock).
Step-by-Step:
-
Premix Catalyst: Mix CuSO4 and THPTA in a 1:2 molar ratio (e.g., 10 µL Cu + 20 µL THPTA) and let sit for 5 mins. This forms the active complex.
-
Reaction Assembly: To the protein solution (50–100 µM), add:
-
Azide-Tag (2–5 equivalents relative to alkyne).
-
Cu-THPTA complex (final conc. 100 µM Cu).
-
Sodium Ascorbate (final conc. 2.5 mM).
-
-
Incubation: Incubate for 1 hour at RT in the dark.
-
Quench & Clean: Add EDTA (final 10 mM) to strip copper, then desalt via spin column.
Advanced Application: 19F NMR Structural Probing[2]
The 2-fluoro substituent allows this linker to function as a reporter for the protein's local environment.
Experimental Setup:
-
Instrument: 400 MHz or higher NMR with a 19F-capable probe.
-
Standard: Trifluoroacetic acid (TFA) as external standard (-76.55 ppm).
-
Solvent: D2O/H2O (10:90) with phosphate buffer.
Data Interpretation:
-
Chemical Shift: Expect a signal in the range of -110 to -125 ppm (typical for aryl fluorides).
-
Line Broadening:
-
Sharp Peak: Indicates the linker is flexible and solvent-exposed.
-
Broad Peak: Indicates the linker (or the conjugated region) is rigid or buried within the protein interface.
-
-
Perturbation: Upon adding a drug candidate or changing pH, a shift in the 19F peak (
ppm) indicates a conformational change at the conjugation site.
References
-
Sakamoto, T., et al. (2015).[1] "Fluorine-modified bisbenzimide derivative as a molecular probe for bimodal and simultaneous detection of DNAs by 19F NMR and fluorescence." Chemical Communications, 51(42), 8749-8752.[1] [Link]
-
Dalvit, C., et al. (2022). "Recognition-Enabled Automated Analyte Identification via 19F NMR." Journal of the American Chemical Society. [Link]
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard reference for EDC/NHS and Click protocols).
Sources
Troubleshooting & Optimization
Technical Support Center: Sonogashira Optimization for 5-Ethynyl-2-fluoro-benzoic acid
Ticket ID: SNO-5E2F-OPT Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of cross-coupling conditions for halobenzoic acid derivatives.
Strategic Analysis & System Requirements
Welcome to the technical support center. You are attempting to synthesize 5-ethynyl-2-fluoro-benzoic acid . This substrate presents a "dual-threat" challenge in palladium catalysis: an acidic functionality and an ortho-fluorine substituent.
The Substrate Architecture
-
The Acid Moiety (-COOH): Free carboxylic acids can protonate active Pd(0) species or coordinate to the metal, effectively poisoning the catalyst. They also consume stoichiometric amounts of base immediately.
-
The Ortho-Fluorine: While fluorine is small, its position at C2 (ortho to the acid) and meta to the bromide (at C5) creates a specific electronic environment. The electron-withdrawing nature of fluorine activates the ring, making the C-Br bond susceptible to oxidative addition (good), but also risking nucleophilic aromatic substitution (
) if harsh bases are used (bad).
The "Build vs. Buy" Decision
You have two operational modes for this synthesis. Choose the one that matches your purity/yield requirements.
| Feature | Mode A: The "Ester Protection" Route (Recommended) | Mode B: The "Direct Acid" Route (Advanced) |
| Reliability | High. Standard industrial approach. | Moderate. Sensitive to moisture/pH.[1] |
| Step Count | 3 Steps (Protect | 1 Step (Direct Coupling) |
| Purification | Easy (Non-polar intermediates). | Difficult (Polar acid product). |
| Risk | Low. Avoids catalyst poisoning. | High. Risk of Pd-black formation. |
Experimental Protocols
Protocol A: The "Ester Protection" Route (High Fidelity)
Use this route if you require >95% purity and reproducible kinetics.
Workflow:
-
Esterification: Convert 5-bromo-2-fluorobenzoic acid to Methyl 5-bromo-2-fluorobenzoate.
-
Coupling: Sonogashira with TMS-acetylene.
-
Global Deprotection: Removal of TMS and Methyl ester.
Step 2: Optimized Coupling Conditions
Reagents:
-
Substrate: Methyl 5-bromo-2-fluorobenzoate (1.0 equiv)
-
Alkyne: Trimethylsilylacetylene (TMSA) (1.2 equiv)
-
Catalyst:
(2-3 mol%) -
Co-Catalyst: CuI (1-2 mol%)
-
Base:
(3.0 equiv) -
Solvent: THF or DMF (Degassed)
-
Temp: 60°C
Procedure:
-
Charge a flame-dried flask with the aryl bromide,
, and CuI. -
Evacuate and backfill with Argon (
). -
Add degassed THF and
. -
Add TMS-acetylene dropwise via syringe.
-
Heat to 60°C. Monitor by TLC (approx. 2-4 hours).
-
Critical Checkpoint: If the reaction turns black immediately, your solvent was not degassed sufficiently (Pd oxidation).
Protocol B: The "Direct Acid" Route (High Efficiency)
Use this route for rapid analog generation. Requires precise pH control.
Theory: You must generate the carboxylate salt in situ to solubilize the substrate and prevent catalyst protonation.
Reagents:
-
Substrate: 5-bromo-2-fluorobenzoic acid (1.0 equiv)
-
Alkyne: TMS-acetylene (1.5 equiv) — Excess required due to slower kinetics.
-
Catalyst:
(3 mol%) — More robust than for acidic media. -
Co-Catalyst: CuI (2 mol%)
-
Base:
(4.0 equiv) — 1 eq neutralizes acid, 3 eq drives reaction. -
Solvent: DMF/Water (9:1) or pure DMF.
-
Temp: 80°C
Procedure:
-
Dissolve the acid in DMF.
-
Add
and stir for 10 mins to ensure full deprotonation (formation of triethylammonium benzoate). -
Add the Pd catalyst and CuI.
-
Degas vigorously (Sparge with Argon for 15 mins). Oxygen is the enemy here.
-
Add TMS-acetylene.
-
Heat to 80°C.
-
Note: Aryl bromides are sluggish compared to iodides. If conversion is <50% after 4 hours, spike with an additional 1 mol% Pd catalyst.
-
Troubleshooting & Diagnostics (The Debug Console)
Use this matrix to diagnose reaction failures.
| Symptom | Probable Cause | Corrective Action |
| Reaction stalls at ~50% conversion | Catalyst Death (Pd Black) | The active Pd(0) precipitated. Switch to a bidentate ligand catalyst like |
| Formation of blue/green dimer | Glaser Homocoupling | Oxygen entered the system.[2] The Cu-acetylide coupled with itself. Fix: Degas solvents by freeze-pump-thaw. Add the alkyne slowly (syringe pump). |
| No Product, Starting Material Recovered | Low Reactivity | The C-Br bond is too stable at this temp. Fix: Increase temp to 90°C. If still failing, switch substrate to the Aryl Iodide analog (5-iodo-2-fluorobenzoic acid). |
| New impurity spot (lower Rf) | The base attacked the ortho-fluorine. Fix: Switch from inorganic bases ( | |
| Reaction turns black instantly | "Acid Shock" | Free acid protonated the ligand. Fix: Ensure you used at least 3.5 - 4.0 equivalents of base to fully buffer the system. |
Visualizing the Workflow
The following diagram illustrates the decision logic for your synthesis.
Caption: Decision matrix for synthesizing 5-Ethynyl-2-fluoro-benzoic acid, highlighting the trade-off between step-count and reaction risk.
Frequently Asked Questions (FAQ)
Q: Can I use a Copper-free method to avoid the homocoupling dimer completely? A: Yes. Copper-free Sonogashira is possible but generally slower for aryl bromides. You must upgrade the catalyst to a highly active species like Pd(OAc)2 / XPhos or Pd(P(t-Bu)3)2 . If using Cu-free, add Piperidine (2.0 eq) as the base/ligand accelerator and run in acetonitrile at 80°C.
Q: Why use TMS-acetylene instead of acetylene gas? A: Safety and Selectivity. Acetylene gas is explosive and difficult to dispense stoichiometrically. More importantly, acetylene has two reactive ends; using gas often leads to "double coupling" where the alkyne bridges two aryl rings. TMS-acetylene protects one end, ensuring a 1:1 coupling.
Q: My product is stuck in the aqueous layer during workup (Route B). A: This is common for benzoic acids.
-
Protocol: After the reaction, dilute with water.[3] The solution will be basic (due to excess
). Wash this basic aqueous layer with Ethyl Acetate to remove non-polar impurities (catalyst ligands, dimer). Then , acidify the aqueous layer to pH 3 with 1M HCl. The product should precipitate or become extractable into organic solvent.
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link
-
Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.[4] Angewandte Chemie International Edition, 46(6), 834-871. Link
-
Liang, B., et al. (2005). Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions.[1] The Journal of Organic Chemistry, 70(1), 391–393.[1] Link
-
Glaser Coupling Suppression: Detailed mechanisms on oxidative homocoupling and prevention via degassing. Alfa Chemistry Technical Notes. Link
Sources
Technical Support Center: Purification of 5-Ethynyl-2-fluorobenzoic Acid
Welcome to the technical support guide for 5-Ethynyl-2-fluorobenzoic acid. This document provides in-depth troubleshooting advice and detailed protocols for researchers, chemists, and drug development professionals encountering challenges in the purification of this versatile chemical building block. Given its typical synthesis via palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, specific impurity profiles are common.[1][2] This guide is structured to address these challenges directly, moving from high-level questions to specific, hands-on troubleshooting and validated protocols.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the purification of 5-Ethynyl-2-fluorobenzoic acid.
Q1: What are the most common impurities I should expect after synthesizing 5-Ethynyl-2-fluorobenzoic acid?
A1: The impurity profile is heavily dictated by the synthetic route, which is most commonly a Sonogashira coupling of an aryl halide with a terminal alkyne.[1] Therefore, you should anticipate the following classes of impurities:
-
Unreacted Starting Materials: Residual aryl halide (e.g., 2-fluoro-5-iodobenzoic acid) and the alkyne source.
-
Homo-coupled Byproducts: Primarily diynes (Glaser coupling byproduct) formed from the terminal alkyne coupling with itself. This is often promoted by the presence of oxygen.[1]
-
Catalyst Residues: Residual palladium (often appearing as a black or grey solid) and copper salts (e.g., CuI) used as co-catalysts.[1][3]
-
Solvents and Reagents: High-boiling point solvents (e.g., DMF, NMP) and the amine base (e.g., triethylamine, diisopropylamine) used in the coupling reaction.[4]
Q2: What is a reliable, multi-step strategy for purifying the crude product from a typical reaction?
A2: A robust, sequential purification strategy is recommended to systematically remove different classes of impurities. The general workflow should be: 1) an initial acid-base extraction to isolate the acidic product from neutral and basic impurities, followed by 2) recrystallization to achieve high purity and remove closely related byproducts.[3][5] Column chromatography should be reserved for instances where recrystallization fails to provide the desired purity.
Caption: General purification workflow for 5-Ethynyl-2-fluorobenzoic acid.
Q3: How does the 2-fluoro substituent affect the purification process?
A3: The electron-withdrawing nature of the fluorine atom has two significant effects:
-
Increased Acidity: Electron-withdrawing groups on a benzoic acid ring stabilize the carboxylate anion, thereby increasing the acidity (lowering the pKa) compared to unsubstituted benzoic acid.[6][7] This can be advantageous during acid-base extraction, as it ensures complete deprotonation even with milder bases like sodium bicarbonate.
-
Analytical Handle: The presence of fluorine allows for the use of ¹⁹F NMR spectroscopy. This is an exceptionally powerful tool for purity analysis, as the spectrum is often very simple, and fluorine-containing impurities will be readily apparent.
Q4: What are the best analytical methods to confirm the purity of my final product?
A4: A combination of methods should be used for unambiguous purity confirmation, in line with regulatory guidelines like ICH Q2(R2).[8]
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reversed-phase C18 column with a UV detector is ideal.[9][10] The method can be validated for linearity, accuracy, and precision.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. As mentioned, ¹⁹F NMR is highly recommended for assessing purity with respect to fluorinated impurities.
-
Melting Point: A sharp and consistent melting point is a classic indicator of high purity for a crystalline solid.[5] Compare your result against a reference value if available.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. GC-MS can also be used to identify volatile impurities, though it typically requires derivatization of the carboxylic acid to its more volatile ester form.[9][11]
Section 2: Troubleshooting Common Purification Challenges
This section provides solutions to specific problems encountered during the purification workflow.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Crude product is a dark, oily, or tarry residue. | High concentration of residual high-boiling solvents (e.g., DMF), catalyst residues, or low-melting point organic impurities. | Primary Action: Begin with an acid-base extraction (Protocol 1). Dissolving the crude material in an organic solvent (like Ethyl Acetate) and then extracting with an aqueous base can effectively separate the desired acidic product from many neutral impurities and colored catalyst residues that may precipitate at the interface. Acidification of the aqueous layer should yield a solid. |
| Product is discolored (yellow/brown/grey) after initial workup. | Finely dispersed palladium catalyst (black/grey) or persistent colored organic byproducts. | Action 1: During recrystallization (Protocol 2), perform a hot filtration after adding a small amount of activated charcoal to the dissolved solution.[12][13] This will adsorb many colored impurities.Action 2: If charcoal treatment is insufficient, pass a solution of the material through a short plug of silica gel, eluting with a moderately polar solvent (e.g., 30% Ethyl Acetate in Hexanes). The highly polar, colored impurities and baseline material will often be retained. |
| Difficulty finding a suitable recrystallization solvent. | The molecule possesses both nonpolar (aryl ring, alkyne) and highly polar (carboxylic acid) functionalities, complicating solubility. | Action: Perform a systematic solvent screen. Place a few milligrams of your solid in separate test tubes and add ~0.5 mL of different solvents. Test solubility at room temperature and upon heating in solvents like Toluene, Ethyl Acetate, Ethanol, and water. Then, test binary solvent systems like Ethanol/Water or Ethyl Acetate/Hexanes, where the compound is dissolved in a minimal amount of the "good" hot solvent, and the "poor" solvent is added dropwise until turbidity appears, which is then cleared by gentle heating before cooling.[5][14] |
| TLC analysis shows significant tailing of the product spot. | The acidic proton of the carboxylic acid is interacting strongly with the slightly basic surface of the silica gel TLC plate. | Action: Modify your TLC mobile phase. Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to the eluent. This protonates the silica surface, reducing the strong interaction with your compound and resulting in sharper, more symmetrical spots. This same principle applies to column chromatography. |
| Final yield is disappointingly low. | - Using excessive solvent during recrystallization.- Incomplete precipitation during acidification.- Product loss during transfers or filtrations. | Optimization: 1. Recrystallization: Use the absolute minimum amount of hot solvent required to fully dissolve the solid.[5][14]2. Precipitation: After acidifying the aqueous layer, confirm the pH is acidic (pH ~2) with pH paper. Cool the mixture in an ice bath for at least 30 minutes to maximize precipitation before filtration.[3]3. Technique: Ensure quantitative transfers by rinsing flasks with the mother liquor or cold solvent. Use appropriately sized glassware to minimize surface losses. |
Section 3: Detailed Experimental Protocols
Protocol 1: Initial Purification via Acid-Base Extraction
This protocol is designed to separate the acidic product from neutral and basic impurities.[3]
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).
-
Extraction: Transfer the solution to a separatory funnel. Extract the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (3 x volume of organic layer). The product will move into the aqueous layer as its sodium salt. Caution: CO₂ evolution will occur. Vent the funnel frequently.
-
Wash: The initial organic layer, which contains neutral impurities, can be discarded. Wash the combined basic aqueous layers with fresh EtOAc (1 x volume) to remove any remaining non-acidic compounds.
-
Acidification: Cool the aqueous layer in an ice bath. Slowly add 3 M Hydrochloric Acid (HCl) dropwise with stirring until the pH is ~2 (confirm with pH paper). The 5-Ethynyl-2-fluorobenzoic acid will precipitate as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the solid cake with a small amount of cold deionized water to remove residual inorganic salts.
-
Drying: Allow the solid to air-dry on the funnel, then transfer to a watch glass or drying dish and dry to a constant weight, preferably under vacuum.
Caption: Targeting specific impurities with appropriate purification techniques.
Protocol 2: High-Purity Purification via Recrystallization
This protocol is used to obtain a highly pure, crystalline final product.[5][12][14]
-
Solvent Selection: Choose an appropriate solvent or solvent system identified from a preliminary screen (see Troubleshooting section). A common starting point for benzoic acids is an ethanol/water mixture.
-
Dissolution: Place the partially purified solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (or the "good" solvent of a binary pair, e.g., ethanol). Heat the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid just dissolves completely.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Pre-heat a funnel with fluted filter paper. Filter the hot solution quickly to remove the charcoal and any insoluble impurities.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, cool the flask further in an ice bath for ~20-30 minutes to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to rinse away any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 3: Purity Assessment by HPLC
This protocol provides a starting point for developing a quantitative HPLC method for purity analysis.[9][10]
| Parameter | Recommendation | Rationale |
| Instrumentation | HPLC system with a UV or Diode Array Detector (DAD). | Standard equipment for purity analysis of aromatic compounds. |
| Column | Reversed-Phase C18 (e.g., 4.6 mm x 150 mm, 5 µm). | Provides good retention and separation for moderately polar organic molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water. | The acid suppresses the ionization of the carboxylic acid, leading to better peak shape and retention.[10] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile. | Acetonitrile is a common organic modifier for reversed-phase chromatography. |
| Gradient | Start at 70% A / 30% B, linear gradient to 100% B over 15 min. | This is a typical starting gradient that should be optimized to ensure good separation from any impurities. |
| Flow Rate | 1.0 mL/min. | Standard analytical flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C. | Controlled temperature ensures reproducible retention times. |
| Detection Wavelength | 230-254 nm (or λmax of the compound). | Benzoic acid derivatives typically have strong UV absorbance in this range. A DAD can be used to identify the optimal wavelength. |
| Sample Preparation | Accurately weigh and dissolve the sample in the mobile phase to a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[10] | Ensures a clean injection and prevents column clogging. |
References
- BenchChem. (2025). Application Notes and Protocols for the Purification of 3-(3,5-dichlorophenyl)benzoic Acid.
-
Scribd. (n.d.). CHM 2206 Lab # 3-Purification of Benzoic Acid by Recrystallization. [Link]
- BenchChem. (2025). A Comparative Guide to Assessing the Purity of Synthesized 2-Fluorobenzoic Acid.
- Ozerskaya, A. V. et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones.
- Jaeger, A. O. (1928). Purification of benzoic acid and its derivatives.
- BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC)
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
- University of California, Irvine. (n.d.).
-
Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity. [Link]
- University of Missouri-St. Louis. (n.d.).
-
Chemistry Stack Exchange. (2015). Acidic strength of para substituted benzoic acids. [Link]
- Florida A&M University. (2016).
-
ResearchGate. (n.d.). (PDF) Recrystallization of Impure Benzoic Acid. [Link]
-
Wikipedia. (n.d.). 2-Fluorobenzoic acid. [Link]
-
European Medicines Agency. (2023). ICH Q2(R2) guideline on validation of analytical procedures. [Link]
- BenchChem. (2025). A Comparative Guide to Analytical Method Validation for Quantifying 2-Fluorobenzoic Acid.
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. books.lucp.net [books.lucp.net]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 13. famu.edu [famu.edu]
- 14. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Synthesis of 5-Ethynyl-2-fluorobenzoic Acid
Welcome to the technical support center for the synthesis of 5-Ethynyl-2-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during this synthesis. The following content is structured to provide both quick answers through FAQs and in-depth solutions in the troubleshooting guide.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to 5-Ethynyl-2-fluorobenzoic acid?
A1: The most prevalent and versatile method is the Sonogashira cross-coupling reaction.[1][2] This reaction typically involves coupling a 5-halo-2-fluorobenzoic acid (usually the bromo or iodo derivative) with a protected or terminal alkyne, such as trimethylsilylacetylene (TMSA), in the presence of a palladium catalyst and a copper(I) co-catalyst.[1][3]
Q2: Why is trimethylsilylacetylene (TMSA) often used instead of acetylene gas?
A2: TMSA is a liquid, making it significantly easier and safer to handle than the highly flammable and gaseous acetylene.[1] The trimethylsilyl (TMS) group also serves as a protecting group, preventing the alkyne from reacting at both ends.[1][3] This TMS group is typically removed in a subsequent step or sometimes in situ to yield the terminal alkyne.[1]
Q3: My reaction isn't starting. What are the first things to check?
A3: For a stalled Sonogashira reaction, begin by verifying the integrity of your catalysts. The palladium(0) catalyst can be sensitive to air, and the copper(I) iodide co-catalyst can oxidize over time.[4] Ensure all solvents and the amine base are anhydrous and have been rigorously degassed to remove oxygen, which can poison the catalyst and promote unwanted side reactions.[4] Finally, confirm the purity of your starting materials, as contaminants can inhibit catalysis.[4]
Q4: Is a copper co-catalyst always necessary?
A4: While traditional Sonogashira conditions use a copper(I) salt to increase the acidity of the alkyne's terminal proton and facilitate the reaction, it is not always required.[5] In fact, the copper co-catalyst can promote the undesirable homocoupling of the alkyne (Glaser coupling).[1][6][7] Numerous "copper-free" Sonogashira protocols have been developed to circumvent this issue, especially when homocoupling is a significant problem.[1][2]
In-Depth Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Product
Q: I've set up my Sonogashira coupling of 5-bromo-2-fluorobenzoic acid with TMS-acetylene, but after several hours, TLC/LC-MS analysis shows mostly unreacted starting material. What's going wrong?
A: Low or no conversion is a common issue that can usually be traced back to one of several key areas: catalyst activity, reaction conditions, or substrate-specific issues.
Causality & Solutions:
-
Catalyst Deactivation ("Palladium Black"): If your reaction mixture turns black, it's a sign that your palladium catalyst has decomposed and precipitated out of solution as palladium black.[4] This is often caused by the presence of oxygen.
-
Solution: Ensure your reaction setup is under a strictly inert atmosphere (argon or nitrogen). Use solvents that have been thoroughly degassed by sparging with an inert gas or by several freeze-pump-thaw cycles. Your amine base (e.g., triethylamine or diisopropylamine) should also be distilled and degassed.[4]
-
-
Inactive Copper(I) Co-catalyst: Copper(I) iodide is susceptible to oxidation, which will render it ineffective.
-
Solution: Use a fresh bottle of CuI or purify older batches. A common sign of oxidation is a greenish or brownish tint instead of the expected off-white color.
-
-
Insufficient Temperature for Aryl Bromide: Aryl bromides are less reactive than aryl iodides in the oxidative addition step of the catalytic cycle, which is often the rate-determining step.[5][8]
-
Solution: If you are using 5-bromo-2-fluorobenzoic acid, you may need to increase the reaction temperature. Reactions that are sluggish at room temperature can often be driven to completion by heating to 40-80 °C.[8]
-
-
Inappropriate Ligand or Catalyst: The choice of palladium catalyst and its associated ligands can be critical.
-
Solution: While standard catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are common, more electron-rich or sterically hindered substrates may benefit from different ligands.[9] For instance, using a catalyst with a more electron-donating and bulky ligand like dppf (in Pd(dppf)Cl₂) can sometimes improve performance with challenging aryl bromides.[8]
-
Issue 2: Significant Formation of a Homocoupled Dimer (Glaser Coupling)
Q: My reaction produces the desired product, but I'm also getting a significant amount of a byproduct, which I believe is the dimer of my alkyne. How can I prevent this?
A: The formation of a 1,3-diyne via oxidative homocoupling of the terminal alkyne is known as Glaser coupling.[5][10] This is a very common side reaction in Sonogashira couplings, and it is primarily promoted by the copper co-catalyst in the presence of oxygen.[1][5]
Causality & Solutions:
-
Presence of Oxygen: Oxygen is the oxidant in the Glaser coupling mechanism.
-
Solution: As with catalyst decomposition, rigorous exclusion of air is the first line of defense. Ensure all reagents, solvents, and the reaction headspace are free of oxygen.[4][10] Some protocols even suggest using a reducing atmosphere, such as hydrogen gas diluted with nitrogen, to actively scavenge any residual oxygen.[10]
-
-
High Copper(I) Concentration: The copper acetylide intermediate is central to the homocoupling pathway. Higher concentrations of the copper catalyst can accelerate this side reaction.
-
Solution: Reduce the loading of the copper(I) co-catalyst to the minimum effective amount (e.g., 0.5-2 mol%). Additionally, adding the alkyne slowly to the reaction mixture via a syringe pump can keep its instantaneous concentration low, further disfavoring the bimolecular homocoupling reaction.[4]
-
-
Switch to a Copper-Free Protocol: For substrates that are particularly prone to homocoupling, eliminating the copper catalyst entirely is the most effective strategy.[2][6]
Issue 3: Difficulty with TMS Deprotection
Q: I have successfully synthesized 5-(trimethylsilylethynyl)-2-fluorobenzoic acid, but I'm struggling to remove the TMS group. Standard methods with K₂CO₃ in methanol are causing side reactions. What should I do?
A: The TMS group is typically removed under basic or fluoride-mediated conditions. However, with a substrate like 5-Ethynyl-2-fluorobenzoic acid, the conditions must be chosen carefully to avoid unintended reactions with other functional groups.
Causality & Solutions:
-
Nucleophilic Aromatic Substitution: The use of a strong nucleophile like methoxide (generated from KOH or K₂CO₃ in methanol) can lead to nucleophilic aromatic substitution, particularly on an electron-deficient aromatic ring, potentially displacing the fluorine atom.[11]
-
Solution: Use a non-nucleophilic base or a milder fluoride source. A catalytic amount of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be effective for desilylation without introducing a potent nucleophile.[12]
-
-
Fluoride-Based Deprotection: Tetrabutylammonium fluoride (TBAF) is a standard reagent for cleaving silicon-carbon bonds.[3]
-
Solution: Treat the silylated product with TBAF in a solvent like THF. This is generally a very clean and efficient method. If TBAF is not available, a combination of potassium fluoride (KF) and a crown ether (like 18-crown-6) in THF can also serve as an effective fluoride source.[11]
-
Data & Protocols
Table 1: Troubleshooting Sonogashira Reaction Parameters
| Parameter | Standard Condition | Troubleshooting Action | Rationale |
| Atmosphere | Nitrogen / Argon | Improve degassing (freeze-pump-thaw cycles) | Oxygen causes catalyst decomposition and Glaser coupling.[4][10] |
| Catalyst | Pd(PPh₃)₄ (1-5 mol%) | Use fresh catalyst; consider Pd(dppf)Cl₂ | Catalyst may be old/inactive; different ligands can improve reactivity.[8][9] |
| Co-Catalyst | CuI (1-5 mol%) | Use fresh CuI; reduce loading or switch to copper-free | Minimizes Glaser homocoupling.[2][4] |
| Base | Triethylamine (TEA) | Distill base; switch to Diisopropylamine (DIPA) | Removes water and impurities; DIPA can be more effective in some cases.[8] |
| Temperature | Room Temperature | Increase to 40-80 °C | Overcomes higher activation energy for aryl bromides.[8] |
| Solvent | THF / DMF | Ensure anhydrous; consider solvent choice | Solvent polarity and coordinating ability can affect the reaction.[7] |
Protocol 1: Copper-Free Sonogashira Synthesis of 5-Ethynyl-2-fluorobenzoic Acid
This protocol is designed to minimize Glaser coupling side reactions.
Materials:
-
5-bromo-2-fluorobenzoic acid
-
Trimethylsilylacetylene (TMSA)
-
Pd(dppf)Cl₂
-
Diisopropylamine (DIPA)
-
Anhydrous Toluene
-
Tetrabutylammonium fluoride (TBAF), 1M in THF
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under argon, add 5-bromo-2-fluorobenzoic acid (1.0 eq), Pd(dppf)Cl₂ (0.02 eq), and a magnetic stir bar.
-
Reagent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous toluene (approx. 0.2 M concentration relative to the aryl bromide), followed by anhydrous DIPA (3.0 eq) and TMSA (1.5 eq).
-
Reaction: Heat the mixture to 80 °C and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup (Part 1): Cool the reaction to room temperature. Dilute with ethyl acetate and wash with 1M HCl to remove the amine base. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Deprotection: Concentrate the crude product under reduced pressure. Re-dissolve the residue in anhydrous THF. Cool the solution to 0 °C and add TBAF (1.1 eq) dropwise. Stir for 1-2 hours at room temperature, monitoring by TLC.
-
Workup (Part 2) & Purification: Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield 5-Ethynyl-2-fluorobenzoic acid.
Visual Guides
Sonogashira Catalytic Cycle and Key Side Reaction
Caption: The Sonogashira cycle and the competing copper-mediated Glaser homocoupling side reaction.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low-yielding Sonogashira reactions.
References
-
Royal Society of Chemistry. (n.d.). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Retrieved from [Link]
-
Wikipedia. (2024). Sonogashira coupling. Retrieved from [Link]
-
RSC Publishing. (2008). Copper-free Sonogashira coupling. The chemical reaction database. Retrieved from [Link]
-
Li, J. H., Liang, Y., & Xie, Y. X. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1843. Retrieved from [Link]
-
Nasrollahzadeh, M., Sajjadi, M., & Shokouhimehr, M. (2019). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 9(46), 26792–26811. Retrieved from [Link]
-
Reddit r/Chempros. (2020). Sonogashira troubleshooting help needed. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Desilylations. Retrieved from [Link]
-
Larson, G. L. (2017). Some Aspects of the Chemistry of Alkynylsilanes. Synthesis, 49(14), 3021–3046. Retrieved from [Link]
-
Reddit r/chemistry. (2022). Protiodesilylation of terminal alkynes method?. Retrieved from [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. books.rsc.org [books.rsc.org]
- 6. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 7. books.lucp.net [books.lucp.net]
- 8. reddit.com [reddit.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. depts.washington.edu [depts.washington.edu]
- 11. reddit.com [reddit.com]
- 12. Alkane synthesis by deoxygenation [organic-chemistry.org]
Troubleshooting guide for 5-Ethynyl 2-fluoro-benzoic acid reactions
Product Code: 5-E-2-FBA | CAS: 1850860-05-7 Support Tier: Level 3 (Senior Application Scientist)
Product Overview & Chemical Logic
5-Ethynyl-2-fluorobenzoic acid is a bifunctional building block critical for fragment-based drug discovery (FBDD) and bioconjugation. Its utility lies in its orthogonality:
-
The Carboxylic Acid (-COOH): Activated for amide coupling to attach to a scaffold or protein lysine.
-
The Terminal Alkyne (-C≡CH): A "handle" for bioorthogonal ligation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Sonogashira cross-coupling.
-
The Ortho-Fluorine: Provides metabolic stability and lowers the pKa of the acid via inductive electron withdrawal, influencing coupling kinetics.
This guide addresses the three most common failure modes reported by users: Glaser Homocoupling , CuAAC Stagnation , and Sterically Hindered Amide Coupling .
Critical Troubleshooting Guides
Issue A: The "Click" Reaction (CuAAC) Stalled or Precipitated
Symptom: The reaction mixture turns green/brown (oxidation) or forms a precipitate, and LCMS shows unreacted alkyne.
Technical Diagnosis: The terminal alkyne is susceptible to oxidative homocoupling (Glaser coupling) if oxygen is present.[1] Furthermore, the ortho-fluoro group can chelate Cu(I) in specific geometries, potentially requiring higher catalyst loading or specific ligands.
Protocol: Stabilized CuAAC Workflow Standard conditions often fail. Use this ligand-accelerated protocol.
-
Degas Solvents: Sparge water/buffer and organic co-solvent (DMSO/tBuOH) with Argon for 15 mins. Crucial.
-
Ligand Selection: Do not use naked CuSO₄. Use THPTA (water-soluble) or TBTA (organic soluble) in a 5:1 ratio relative to Copper.
-
Reduction: Add Sodium Ascorbate last to initiate the reduction of Cu(II) to the active Cu(I) species.
Troubleshooting Matrix:
| Observation | Root Cause | Corrective Action |
| Solution turns Green/Blue | Oxidation of Cu(I) to inactive Cu(II). | Add 0.5 eq additional Sodium Ascorbate. Flush headspace with Argon. |
| Brown Precipitate | Copper disproportionation (Cu⁰ formation). | Increase Ligand:Cu ratio to 5:1. Add 10% DMSO to solubilize. |
| New Peak at 2x Mass | Glaser Homocoupling (Diyne formation). | Oxygen Leak. Degas rigorously. Add aminoguanidine (scavenger). |
Issue B: Amide Coupling Yields are Low (<40%)
Symptom: Starting material remains despite using standard EDC/NHS or HATU conditions.
Technical Diagnosis:
The fluorine atom at the ortho position exerts an inductive electron-withdrawing effect (
Protocol: Activated Ester Strategy Switch from carbodiimides (EDC) to phosphonium/uronium salts.
-
Solvent: Use anhydrous DMF or NMP. Avoid DCM (poor solubility of the zwitterion).
-
Base: Use DIPEA (3.0 eq). Ensure pH > 8 (wet pH paper check) to deprotonate the carboxylic acid fully.
-
Coupling Agent: Use HATU (1.1 eq) or PyBOP .
-
Why? HATU generates a more reactive At-ester intermediate that overcomes the ortho-fluoro steric penalty.
-
-
Reaction Time: Allow 1 hour for activation before adding the amine.
Issue C: Sonogashira Coupling Produces Homocoupled Dimer
Symptom: Target cross-coupled product is minor; major product is the 1,3-diyne (dimer).
Technical Diagnosis: The "Glaser" homocoupling competes with the Sonogashira cycle. This is driven by Oxygen and Cu(I).
Protocol: The "Slow-Addition" Method
-
Catalyst: Use Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (2 mol%).
-
Base: Use dry Diethylamine or Triethylamine.
-
Technique: Dissolve the 5-Ethynyl-2-fluorobenzoic acid in degassed solvent and add it dropwise via syringe pump to the solution containing the aryl halide and catalyst.
-
Logic: Keeping the alkyne concentration low relative to the catalyst favors the cross-coupling over the second-order homocoupling reaction.
-
Visualizing the Mechanisms
Diagram 1: The CuAAC Catalytic Cycle & Failure Points
This diagram illustrates where the reaction breaks down (Oxidation/Glaser) versus the productive cycle.
Caption: The Cu(I) cycle. Red paths indicate failure modes caused by oxygen intrusion (Glaser coupling or Catalyst death).
Diagram 2: Troubleshooting Decision Tree
Follow this logic flow to resolve low yields.
Caption: Step-by-step diagnostic flow for 5-Ethynyl-2-fluorobenzoic acid reaction failures.
Data & Solubility Reference
Solvent Compatibility Table Data derived from structural analogs (2-fluorobenzoic acid/phenylacetylene).
| Solvent | Solubility (25°C) | Application Note |
| Water | < 1 mg/mL | Requires pH > 8 (as carboxylate) or co-solvent. |
| DMSO | > 50 mg/mL | Recommended for CuAAC and stock solutions. |
| DMF | > 50 mg/mL | Recommended for Amide Coupling (HATU). |
| DCM | Moderate | Good for workup, poor for HATU coupling. |
| Methanol | High | Good for storage; avoid in activated ester coupling. |
References
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Link
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[2] Chemical Reviews. Link
-
Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angewandte Chemie International Edition (Glaser Coupling Mechanisms). Link
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of simple coupling.[3][4] Chemical Society Reviews (Addressing Steric Hindrance). Link
-
BenchChem. (2025). 2-Fluorobenzoic acid Properties and Reactivity Guide. Link
Sources
Stability issues and degradation of 5-Ethynyl 2-fluoro-benzoic acid
The following technical guide is structured as a specialized Support Center resource for 5-Ethynyl-2-fluorobenzoic acid . It synthesizes chemical principles with practical troubleshooting to address stability and reactivity issues.[1][2][3]
Product Category: Functionalized Aryl Alkynes / Click Chemistry Reagents Document ID: TS-EFBA-005 Status: Active
Introduction & Molecule Profile
User Query: "Why is my compound turning brown, and will it still work in my Click reaction?"
Technical Insight: 5-Ethynyl-2-fluorobenzoic acid acts as a bifunctional building block. Its instability arises from the "push-pull" conflict of its functional groups. The electron-withdrawing nature of the fluorine (C2) and carboxylic acid (C1) significantly increases the acidity of the terminal alkyne proton (C5). This makes the compound more susceptible to deprotonation and subsequent oxidative homocoupling (Glaser coupling) compared to non-fluorinated analogues.
| Feature | Chemical Implication |
| Terminal Alkyne (C5) | Prone to oxidative coupling (dimerization) and polymerization. |
| Fluoro Group (C2) | Electron-withdrawing; increases ring acidity; susceptible to photolytic defluorination. |
| Carboxylic Acid (C1) | Prone to salt formation; can catalyze hydration of the alkyne if moisture is present. |
Module 1: Storage & Handling (Preventative)
The first line of defense against degradation is rigorous environmental control.
Recommended Storage Conditions
| Parameter | Standard | Critical Reason |
| Temperature | -20°C | Retards thermal polymerization of the alkyne. |
| Atmosphere | Argon/Nitrogen | Prevents O₂-mediated Glaser coupling (dimer formation). |
| Light | Amber Vial / Foil | Prevents UV-induced C-F bond cleavage (photodefluorination). |
| State | Solid / Powder | Solutions degrade 10x faster due to increased molecular mobility. |
Visualizing the Storage Logic
The following decision tree illustrates the consequences of improper storage.
Caption: Figure 1. Degradation pathways triggered by environmental stress factors.
Module 2: Chemical Stability & Degradation (Diagnostic)
FAQ: Degradation Indicators
Q: My white powder has turned off-white/tan. Is it usable? A: Likely yes. Slight discoloration indicates trace oxidation (Glaser coupling products are often highly colored conjugated systems). Purity is likely >95%. Verify with HPLC.
Q: My sample is dark brown/black and sticky. A: Critical Failure. This indicates significant polymerization. The alkyne functionality is compromised. Do not use for sensitive Click reactions; purification is required (see Protocol A).
Mechanism of Failure: The "Glaser" Trap
The most common degradation path is the formation of a diyne dimer. This is catalyzed by trace metals (even from a spatula) and oxygen.
-
Reaction: 2 R-C≡C-H + ½ O₂ → R-C≡C-C≡C-R + H₂O
-
Impact: The dimer is inert to Click chemistry, lowering the effective concentration of your reagent and potentially inhibiting the copper catalyst by chelation.
Module 3: Troubleshooting Experimental Failures (Corrective)
Scenario: The Click Reaction (CuAAC) Failed
Symptom: Starting materials remain unreacted after 24 hours.
Root Cause Analysis: The electron-deficient nature of the 2-fluoro ring can make the alkyne less nucleophilic, slowing the initial coordination to Copper(I). However, the most common culprit is Catalyst Death caused by oxygen.
Troubleshooting Flowchart
Caption: Figure 2. Diagnostic workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) failures.
Protocol A: Purification of Degraded Alkyne
Use this if your compound has turned brown but is not yet a tar.
-
Dissolution: Dissolve the crude brown solid in a minimum amount of Ethyl Acetate (EtOAc) containing 1% Acetic Acid (to keep the carboxylic acid protonated).
-
Filtration: Pass the solution through a short pad of silica gel (approx. 2 cm height in a glass frit).
-
Rationale: The non-polar diyne impurities and highly polar polymer tars often have drastically different retention factors than the monomer.
-
-
Elution: Wash the silica pad with EtOAc.
-
Concentration: Evaporate the solvent under reduced pressure (keep water bath <30°C).
-
Precipitation: Re-dissolve in minimum EtOAc and add cold Hexanes dropwise to induce precipitation of the off-white solid.
References
-
Glaser Coupling Mechanism & Alkyne Stability
-
Glaser, C. (1869).[4] "Beiträge zur Kenntniss des Acetenylbenzols." Berichte der deutschen chemischen Gesellschaft.
- Context: Foundational text on oxidative dimeriz
-
-
Photostability of Fluorinated Arom
-
Troubleshooting CuAAC Reactions
- Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). "Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology.
- Context: Authoritative guide on preventing Cu(I)
-
Oxid
- Master Organic Chemistry.
- Context: Describes extreme degradation pathways (cleavage to carboxylic acids) relevant to harsh handling conditions.
Sources
Technical Support Center: Catalyst Selection for 5-Ethynyl-2-fluorobenzoic Acid Couplings
Welcome to the Technical Support Center for advanced cross-coupling methodologies. Working with 5-ethynyl-2-fluorobenzoic acid presents unique mechanistic challenges due to its polyfunctional nature. The presence of a terminal alkyne, an ortho-fluoro substituent, and a carboxylic acid creates competing coordination pathways that frequently derail standard catalytic cycles.
This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure high-yielding Sonogashira and CuAAC (Click) couplings.
System Overview & Mechanistic Challenges
The primary failure mode when coupling 5-ethynyl-2-fluorobenzoic acid stems from the carboxylic acid moiety . The ortho-fluoro group exerts a strong electron-withdrawing inductive effect, lowering the pKa of the carboxylic acid compared to standard benzoic acid. Under the basic conditions required for both Sonogashira and CuAAC reactions, the substrate exists entirely as a carboxylate anion.
Carboxylates are excellent bidentate ligands that can bridge transition metals. In standard protocols, they competitively bind to Cu(I) and Pd(II) centers, forming insoluble polymeric networks (catalyst precipitation) or unreactive off-cycle species (catalyst sequestration)[1].
Logic tree for catalyst selection based on reaction type and substrate risks.
Frequently Asked Questions (Troubleshooting)
Q1: Why does my standard Pd(PPh₃)₄ / CuI Sonogashira coupling stall at <30% conversion with this substrate? A: The failure is driven by copper sequestration. In a traditional Sonogashira reaction, CuI reacts with the terminal alkyne to form a copper acetylide, which then transmetalates to the Pd(II) complex[1]. However, the free fluorobenzoate anion competitively binds to Cu(I), starving the catalytic cycle of the necessary copper acetylide intermediate. Furthermore, the resulting Cu-carboxylate complexes are often insoluble in standard solvents like THF or DMF, leading to visible catalyst precipitation.
Q2: I am observing high levels of Glaser homocoupling (diyne formation). How do I prevent this? A: Glaser homocoupling is an oxidative side reaction accelerated by the presence of Cu(I), oxygen, and basic conditions. The electron-withdrawing nature of the fluorobenzoic acid makes the terminal alkyne slightly more acidic, accelerating the formation of copper acetylides and increasing their susceptibility to oxidation. To eliminate this, you must switch to a Copper-Free Sonogashira system [2]. By utilizing an electron-rich, bulky phosphine ligand (like XPhos) with Pd(OAc)₂, the palladium center becomes sufficiently electrophilic to directly activate the terminal alkyne, bypassing the need for copper entirely.
Q3: For CuAAC (Click) reactions, what is the best copper source to prevent catalyst deactivation? A: While CuAAC requires copper, unligated Cu(I) sources (like CuI or in-situ reduced CuSO₄ without ligands) will be sequestered by the fluorobenzoate. You must use a strong, tetradentate Cu(I)-stabilizing ligand such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)[3]. THPTA tightly binds Cu(I), shielding it from carboxylate sequestration while leaving a single coordination site open for the alkyne, thus maintaining a high turnover number[4].
Catalyst Selection Matrices
To facilitate rapid decision-making, summarize your experimental design against the following empirically validated catalyst matrices.
Table 1: Sonogashira Catalyst Troubleshooting Matrix
| Catalyst System | Co-catalyst | Base / Solvent | Yield Expectation | Primary Failure Mode |
| Pd(PPh₃)₄ | CuI | Et₃N / DMF | Low (<30%) | Cu-carboxylate precipitation; Glaser homocoupling |
| Pd(dppf)Cl₂ | CuI | DIPA / THF | Moderate (~50%) | Sluggish transmetalation due to Cu sequestration |
| Pd(OAc)₂ / XPhos | None (Cu-free) | Cs₂CO₃ / MeCN | High (>85%) | None (Optimal system) |
Table 2: CuAAC (Click) Catalyst Troubleshooting Matrix
| Catalyst System | Ligand | Additives | Yield Expectation | Primary Failure Mode |
| CuI | None | DIPEA | Low (<20%) | Disproportionation; Carboxylate binding |
| Cu(OAc)₂ | None | Sodium Ascorbate | Moderate (~60%) | Incomplete conversion |
| CuSO₄·5H₂O | THPTA | Sodium Ascorbate | High (>95%) | None (Ligand protects Cu(I)) |
Standard Operating Procedures (Protocols)
The following protocols are designed as self-validating systems. By strictly controlling the order of addition and the coordination environment, you ensure the active catalytic species forms before the substrate can interfere.
Copper-free Sonogashira catalytic cycle bypassing copper-carboxylate interference.
Protocol A: Copper-Free Sonogashira Coupling
Designed to prevent Cu-carboxylate precipitation and Glaser homocoupling[1],[2].
Reagents:
-
Aryl Halide (Electrophile): 1.0 equiv
-
5-Ethynyl-2-fluorobenzoic acid: 1.2 equiv
-
Pd(OAc)₂: 0.02 equiv (2 mol%)
-
XPhos: 0.04 equiv (4 mol%)
-
Cs₂CO₃: 3.0 equiv (Requires excess to deprotonate the acid and act as the coupling base)
-
Solvent: Degassed Acetonitrile (MeCN)
Step-by-Step Methodology:
-
Catalyst Pre-activation: In an oven-dried Schlenk flask under argon, combine Pd(OAc)₂ and XPhos in 2 mL of degassed MeCN. Stir at room temperature for 15 minutes until the solution turns a pale, homogenous yellow (indicating formation of the active Pd(0)L₂ species).
-
Substrate Addition: Add the Aryl Halide and Cs₂CO₃ to the flask. Stir for 5 minutes.
-
Alkyne Introduction: Dissolve 5-ethynyl-2-fluorobenzoic acid in 1 mL of MeCN and add it dropwise to the reaction mixture over 10 minutes. Causality note: Slow addition prevents localized high concentrations of the alkyne, further minimizing any background homocoupling.
-
Reaction: Heat the mixture to 65°C and monitor via LC-MS. The reaction typically reaches completion within 4–6 hours.
-
Workup: Cool to room temperature, acidify carefully with 1M HCl to pH 3 (to protonate the product's carboxylic acid), and extract with EtOAc.
Protocol B: Ligand-Accelerated CuAAC (Click Chemistry)
Designed to shield Cu(I) from fluorobenzoate sequestration using THPTA[4],[3].
Reagents:
-
Organic Azide: 1.0 equiv
-
5-Ethynyl-2-fluorobenzoic acid: 1.05 equiv
-
CuSO₄·5H₂O: 0.05 equiv (5 mol%)
-
THPTA Ligand: 0.10 equiv (10 mol%)
-
Sodium Ascorbate: 0.20 equiv (20 mol%)
-
Solvent: t-BuOH / H₂O (1:1 v/v)
Step-by-Step Methodology:
-
Ligand Complexation: In a small vial, dissolve CuSO₄·5H₂O and THPTA in 1 mL of H₂O. Stir for 10 minutes. Causality note: Pre-mixing the copper and ligand is critical. If copper is added directly to the substrate mixture without the ligand, the carboxylate will irreversibly sequester it.
-
Substrate Mixing: In a separate reaction flask, dissolve the organic azide and 5-ethynyl-2-fluorobenzoic acid in t-BuOH. Add 1 mL of H₂O.
-
Reduction & Initiation: Add the pre-formed Cu-THPTA complex to the reaction flask. Finally, add Sodium Ascorbate (freshly prepared as a 1M solution in water) to reduce Cu(II) to the active Cu(I) species.
-
Reaction: Stir vigorously at room temperature. The THPTA ligand ensures the reaction remains homogenous. Complete conversion is usually observed within 1–2 hours.
-
Workup: Acidify the aqueous layer to pH 3 with 1M HCl, extract with EtOAc, and wash with brine.
References
- Title: Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC)
- Title: Copper-free Sonogashira cross-coupling reactions: an overview Source: RSC Publishing URL
- Title: Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i)
- Title: Sonogashira Coupling Source: Chemistry LibreTexts URL
Sources
- 1. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Monitoring the progress of 5-Ethynyl 2-fluoro-benzoic acid reactions by TLC/HPLC
Ticket ID: #MON-5E2F-001 Status: Open Assigned Specialist: Senior Application Scientist[1]
Introduction: The Analyte Profile
Welcome to the technical support hub for 5-Ethynyl-2-fluorobenzoic acid . This molecule presents a unique "triad" of analytical challenges:
-
Carboxylic Acid (-COOH): High polarity and pH-dependent ionization (pKa
3.0–3.5), leading to peak tailing or streaking.[1] -
Ethynyl Group (-C≡CH): A reactive handle susceptible to oxidation or polymerization, requiring specific visualization techniques.[1]
-
Fluoro Group (-F): Electron-withdrawing, influencing the acidity and UV absorption profile.[1]
This guide provides self-validating protocols for monitoring reactions (typically Sonogashira couplings or amide bond formations) involving this intermediate.[1]
Part 1: Thin Layer Chromatography (TLC) Guide
Objective: Rapid, qualitative assessment of reaction progress.
Standard Operating Procedure (SOP)
-
Stationary Phase: Silica Gel 60 F
aluminum or glass-backed plates.[1] -
Mobile Phase (Eluent):
-
Standard: Hexane : Ethyl Acetate (3:1 to 1:1 v/v).[1]
-
Critical Modifier: You must add 1% Acetic Acid (AcOH) or Formic Acid to the mobile phase.
-
Why? Without acid, the -COOH group partially ionizes on the silica surface, causing the spot to "streak" from the baseline rather than migrate as a tight spot. The acid modifier suppresses ionization (
), keeping the molecule neutral.[1]
-
Visualization & Staining Matrix
While UV is standard, the ethynyl group allows for specific chemical staining to confirm functional group integrity.
| Visualization Method | Appearance | Specificity | Technical Note |
| UV (254 nm) | Dark spot on green background | Aromatic Ring | Primary method.[1] The Fluorine atom does not significantly quench fluorescence. |
| KMnO | Yellow spot on purple background | Alkyne / Unsaturation | Best for confirmation. The alkyne reduces permanganate rapidly.[1] |
| Bromocresol Green | Yellow spot on blue background | Carboxylic Acid | Dip requires heating.[1][2] Specific to the acidic proton. |
| Iodine Chamber | Brown/Yellow spot | Unsaturation | Reversible.[1][2] Good for quick checks if UV is ambiguous.[1] |
Troubleshooting TLC Issues
Q: My starting material (SM) and product are co-eluting. How do I separate them?
-
Diagnosis: Both compounds likely have similar polarity due to the dominant -COOH group.[1]
-
Solution: Change the solvent selectivity. Switch from Hexane/EtOAc to Dichloromethane (DCM) : Methanol (95:5) + 1% AcOH. DCM often provides better separation for benzoic acid derivatives than alkanes.[1]
Q: I see a "ghost" spot at the baseline that wasn't there before.
-
Diagnosis: This is likely Copper (Cu) or Palladium (Pd) salts if monitoring a Sonogashira reaction.[3]
-
Validation: These spots often have a color (greenish/grey) even without staining. They will not move in non-polar solvents.[1]
Visual Workflow: TLC Decision Logic
Figure 1: Decision tree for optimizing TLC analysis of acidic alkynes.
Part 2: HPLC Method & Troubleshooting
Objective: Quantitative conversion analysis and purity determination.
Method Development Parameters
The acidic nature of the analyte requires pH control to ensure the molecule remains in a single protonation state (neutral) for consistent retention on a C18 column.
| Parameter | Recommendation | Rationale |
| Column | C18 (e.g., Agilent Zorbax or Phenomenex Luna), 3.5 µm or 5 µm.[1] | Standard reverse phase retention for aromatics.[1] |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.[1] | Low pH (approx 2.0-2.[1]5) suppresses -COOH ionization.[1] |
| Mobile Phase B | Acetonitrile (ACN) + 0.1% TFA.[1] | ACN provides sharper peaks for aromatics than Methanol.[1] |
| Gradient | 5% B to 95% B over 15 minutes. | "Scouting gradient" to capture polar acid and non-polar products.[1] |
| Flow Rate | 1.0 mL/min | Standard backpressure management.[1] |
| Detection | UV 230 nm and 254 nm. | 230 nm is often the |
Sample Preparation Protocol
-
Solvent: Dissolve the sample in 50:50 Water:ACN.
-
Crucial Step: If the reaction mixture contains metal catalysts (Pd/Cu), filter through a 0.2 µm PTFE syringe filter or a silica plug before injection to prevent column fouling.
HPLC Troubleshooting (FAQ)
Q: I see split peaks or "shouldering" on the main peak.
-
Root Cause: pH Mismatch.[1] The pKa of 5-ethynyl-2-fluorobenzoic acid is ~3.[1]2. If your mobile phase pH is near 3.2, the molecule splits between ionized (
) and neutral ( ) forms, which elute at different times. -
Fix: Ensure you are using 0.1% TFA (pH ~2) or 0.1% Phosphoric Acid .[1] Do not use neutral water or weak buffers like Ammonium Acetate without pH adjustment.[1]
Q: The retention time (Rt) is shifting between runs.
-
Root Cause: Column equilibration.[1] Fluorinated acids can "stick" to the column stationary phase if not fully eluted.
-
Fix: Add a 5-minute "post-time" or re-equilibration step at high aqueous content (95% A) between injections.
Q: My product peak is disappearing over time in the autosampler.
-
Root Cause: Alkyne instability.[1] Terminal alkynes can undergo oxidative dimerization (Glaser coupling) if left in solution with trace copper and air.
-
Fix: Analyze samples immediately upon preparation. Store autosampler vials at 4°C.
Visual Workflow: HPLC Method Logic
Figure 2: Impact of mobile phase pH on chromatographic integrity.
Part 3: Reaction Monitoring Context (Sonogashira)
When using this molecule as a substrate in Sonogashira coupling:
-
Monitoring Conversion: Watch for the disappearance of the peak at Rt ~ 4-6 mins (Starting Material) and the appearance of a more hydrophobic peak (Product) at Rt ~ 8-12 mins (assuming standard gradient).
-
Safety Note: While 5-ethynyl-2-fluorobenzoic acid is stable, copper acetylides formed in situ are potentially explosive when dry.[1] Always quench reaction aliquots with aqueous Ammonium Chloride (NH
Cl) or EDTA before workup to sequester copper.[1]
References
-
Reich, H. J. (2024).[1] Bordwell pKa Table (Acidity in DMSO and Water). University of Wisconsin-Madison.[1] Link
-
Context: Used to estimate the pKa of fluorobenzoic acid derivatives (approx 3.2-3.8).[1]
-
-
Sigma-Aldrich. (2023).[1] TLC Visualization Methods. MilliporeSigma.[1] Link
- Context: Validates the use of KMnO for alkyne detection and Bromocresol Green for acids.
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1] Link
- Context: Authoritative source for Reverse Phase chromatography of acidic compounds (ion suppression techniques).
-
Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link
- Context: Provides mechanistic background on the reactivity of terminal alkynes and potential side reactions (dimeriz
Sources
Validation & Comparative
Mass spectrometry analysis of 5-Ethynyl 2-fluoro-benzoic acid
Comprehensive Mass Spectrometry Analysis Guide for 5-Ethynyl-2-fluorobenzoic Acid: LC-ESI-MS vs. GC-EI-MS vs. LC-APCI-MS
As a Senior Application Scientist, selecting the optimal analytical strategy for halogenated aromatic building blocks requires moving beyond generic protocols and understanding the physicochemical behavior of the molecule. 5-Ethynyl-2-fluorobenzoic acid (Exact Mass: 164.027 Da) is a critical intermediate in medicinal chemistry, heavily utilized in click-chemistry applications and the synthesis of fluorinated pharmacophores.
This guide objectively compares the three primary mass spectrometry (MS) techniques used for its quantification and structural characterization: Liquid Chromatography-Electrospray Ionization (LC-ESI-MS/MS), Gas Chromatography-Electron Ionization (GC-EI-MS), and Liquid Chromatography-Atmospheric Pressure Chemical Ionization (LC-APCI-MS).
Mechanistic Causality: Why Ionization Mode Matters
The structure of 5-Ethynyl-2-fluorobenzoic acid dictates its behavior in a mass spectrometer. The molecule features a carboxylic acid group, an ortho-fluorine atom, and a meta-ethynyl group.
-
Superiority of Negative ESI: The carboxylic acid moiety is inherently acidic. The highly electronegative fluorine atom at the ortho position exerts a strong inductive electron-withdrawing effect (-I effect), lowering the
significantly compared to unsubstituted benzoic acid. In solution, this promotes near-complete deprotonation. As demonstrated in foundational studies on negative ion formation, ESI efficiency is heavily correlated with the degree of solution-phase deprotonation and the gas-phase stability of the resulting anion[1]. The aromatic ring and the fluorine atom effectively delocalize the negative charge of the carboxylate, making Negative-ion ESI ([M-H]⁻ at m/z 163) the gold standard for this compound. -
The Derivatization Requirement for GC-MS: Free carboxylic acids form strong intermolecular hydrogen bonds, leading to severe peak tailing and irreversible adsorption onto the silanol groups of GC columns. To utilize GC-EI-MS, the active acidic proton must be masked. Silylation using BSTFA converts the acid into a volatile, thermally stable trimethylsilyl (TMS) ester[2].
-
Limitations of APCI: While APCI is excellent for neutral, moderately polar compounds, it relies on gas-phase corona discharge reactions. For highly ionizable, pre-formed anions like fluorobenzoates, APCI yields significantly lower sensitivity compared to the solution-phase ion evaporation mechanism of ESI[3].
Comparative Performance Data
The following table synthesizes the performance metrics of the three analytical approaches when applied to fluorinated benzoic acids.
| Analytical Parameter | LC-ESI-MS/MS (Negative Mode) | GC-EI-MS (TMS Derivatized) | LC-APCI-MS (Negative Mode) |
| Ionization Mechanism | Solution-phase deprotonation | Gas-phase electron bombardment | Gas-phase corona discharge |
| Target Analyte State | Intact [M-H]⁻ (m/z 163) | TMS Ester [M]⁺ (m/z 236) | Intact [M-H]⁻ (m/z 163) |
| Sample Prep Time | < 5 mins (Dilute & Shoot) | > 45 mins (Derivatization) | < 5 mins (Dilute & Shoot) |
| Baseline Sensitivity (LOD) | ~1 µg/L [3] | ~10 - 44 µg/L (without SPE)[4] | ~20 µg/L[3] |
| Matrix Effects | High (Ion suppression possible) | Low to Moderate | Low |
| Primary Application | High-throughput PK/PD quantification | Volatile impurity profiling | Analysis in non-polar matrices |
Analytical Workflows & Fragmentation Pathways
To visualize the operational differences, the diagram below outlines the comparative workflows for the two most dominant techniques: LC-ESI-MS and GC-EI-MS.
Caption: Comparative analytical workflows for 5-Ethynyl-2-fluorobenzoic acid via LC-MS vs. GC-MS.
Tandem Mass Spectrometry (MS/MS) Fragmentation
In negative ESI-MS/MS, the collision-induced dissociation (CID) of fluorobenzoic acids is highly predictable. The primary transition involves the neutral loss of carbon dioxide (
Caption: Proposed negative ESI MS/MS fragmentation pathway for 5-Ethynyl-2-fluorobenzoic acid.
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following protocols include internal validation steps to account for matrix effects and derivatization efficiency.
Protocol A: LC-ESI-MS/MS (Negative Mode) - Recommended
This method leverages weak acid modifiers. While counterintuitive for negative mode, 0.05% acetic acid provides stable ionic strength and evaporates during droplet desolvation, driving the equilibrium toward the deprotonated analyte[5].
-
Sample Preparation: Dilute the sample to a working range of 1–100 ng/mL using Methanol:Water (50:50, v/v). Spike with 10 ng/mL of a deuterated internal standard (e.g.,
-4-fluorobenzoic acid) to validate ionization efficiency and correct for ion suppression. -
Chromatography:
-
MS Source Parameters (Triple Quadrupole):
-
Polarity: Negative ESI.
-
Capillary Voltage: 2.0 kV (keep low to prevent corona discharge in negative mode).
-
Desolvation Temperature: 450°C.
-
-
MRM Transitions:
-
Quantifier: m/z 163.0
119.0 (Collision Energy: 15 eV). -
Qualifier: m/z 163.0
99.0 (Collision Energy: 25 eV).
-
Protocol B: GC-EI-MS (TMS Derivatization) - Alternative
Use this protocol when LC-MS is unavailable or when simultaneous screening of volatile, non-polar synthetic impurities is required.
-
Derivatization (Self-Validating):
-
Transfer ~1 mg of 5-Ethynyl-2-fluorobenzoic acid into a silanized glass vial.
-
Add 100 µL of anhydrous pyridine (catalyst/solvent) and 100 µL of BSTFA containing 1% TMCS[2].
-
Validation Step: Include a blank vial (reagents only) to ensure no background contamination from siloxane column bleed mimics the analyte.
-
Cap tightly and heat at 70°C for 30 minutes[2]. Allow to cool.
-
-
Chromatography:
-
Column: DB-5MS or equivalent (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Ultra-pure Helium at a constant flow of 1.0 mL/min.
-
Oven Program: 80°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min)[6].
-
-
MS Source Parameters:
-
Ionization: Electron Impact (EI) at 70 eV.
-
Ion Source Temp: 230°C[6].
-
-
Data Acquisition (SIM Mode):
-
Monitor m/z 236 (Intact TMS ester molecular ion,
). -
Monitor m/z 221 (Characteristic loss of a methyl group from the TMS moiety,
).
-
References
- Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology. PubMed (NIH).
- Negative Electrospray Ionization via Deprotonation: Predicting the Ionization Efficiency. Scribd / Analytical Chemistry.
- Application Notes and Protocols for the Characterization of 2-Fluorobenzoic Acid. Benchchem.
- Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry. ResearchGate.
- Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry. PubMed (NIH).
- A Comparative Guide to Assessing the Purity of Synthesized 2-Fluorobenzoic Acid. Benchchem.
Sources
- 1. scribd.com [scribd.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Comparative Guide: HPLC vs. GC-MS for 5-Ethynyl-2-fluoro-benzoic Acid Purity Assessment
Executive Summary
For the purity assessment of 5-Ethynyl-2-fluoro-benzoic acid (5-E-2-FBA) , RP-HPLC with UV detection is the superior method for routine Quality Control (QC) due to the molecule's thermal instability and high polarity. GC-MS should be reserved exclusively for impurity identification (structural elucidation) and requires mandatory derivatization to prevent on-column degradation.
This guide details the physicochemical rationale, optimized protocols, and a comparative risk analysis for both techniques.
Physicochemical Context & Analytical Strategy
To design a robust method, we must first analyze the molecule's "personality":
-
The Acidic Core (
): The 2-fluoro substituent increases the acidity of the benzoic acid moiety via induction. In HPLC, this mandates a low-pH mobile phase (< pH 2.[1]5) to suppress ionization. In GC, the free acid will hydrogen-bond with silanols, causing severe tailing; derivatization is non-negotiable. -
The Ethynyl Group (Alkyne): This is the "instability hot-spot." Terminal alkynes are prone to polymerization at high temperatures or hydration to ketones under acidic stress. This makes the high thermal load of GC injection ports a liability.
-
The Fluorine Atom: Provides high electron density, making the molecule amenable to Phenyl-Hexyl stationary phases in HPLC via
and dipole interactions, offering orthogonal selectivity to standard C18.
Decision Matrix: Method Selection
Figure 1: Analytical workflow decision matrix. HPLC is the default for purity; GC-MS is the forensic tool for unknowns.
Method A: High-Performance Liquid Chromatography (RP-HPLC)
Role: The "Workhorse" for purity, assay, and stability studies.
The "Fluorine Effect" on Column Selection
While a standard C18 column works, a Phenyl-Hexyl or Pentafluorophenyl (PFP) column is recommended. The fluorine on the benzene ring interacts with the PFP phase, often separating critical isomeric impurities (e.g., 4-ethynyl isomer) that co-elute on C18.
Optimized Protocol
-
Column: Agilent Zorbax Eclipse Plus C18 (or equivalent Phenyl-Hexyl), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2). Crucial: Formic acid may not suppress ionization enough for this fluorinated acid.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0 min: 5% B
-
15 min: 95% B
-
20 min: 95% B
-
-
Detection: UV at 240 nm (optimized for the ethynyl-benzoate conjugation).
-
Temperature: 30°C (Do not exceed 40°C to protect the alkyne).
Self-Validating System Suitability
To ensure trustworthiness, every run must meet these criteria:
-
Tailing Factor (
): Must be < 1.5. If higher, the mobile phase pH is likely too high (acid is ionizing). -
Resolution (
): > 2.0 between the main peak and the nearest synthesis precursor (usually 2-fluoro-5-bromobenzoic acid).
Method B: Gas Chromatography - Mass Spectrometry (GC-MS)
Role: Identification of volatile impurities and structural confirmation. Critical Warning: Direct injection of the free acid will result in peak absorption and ghosting. You must derivatize.
Derivatization Chemistry (Silylation)
We utilize BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to cap the carboxylic acid.
-
Reaction:
-
Note: The terminal alkyne proton is less acidic (
) than the carboxylic acid ( ). Under mild conditions, only the ester forms. Under forcing conditions, the alkyne may also silylate. Consistent incubation time is vital.
Figure 2: Derivatization workflow. Anhydrous conditions are critical to prevent TMS hydrolysis.
Optimized Protocol
-
Inlet: Split (20:1), 250°C. Warning: Higher temps may polymerize the ethynyl group.
-
Column: DB-5ms (5% Phenyl Methyl Siloxane), 30m x 0.25mm x 0.25µm.
-
Carrier Gas: Helium, 1.0 mL/min (Constant Flow).
-
Oven Program:
-
50°C (hold 1 min)
-
Ramp 20°C/min to 280°C
-
Hold 3 min.
-
-
MS Source: EI (70 eV), 230°C. Scan 40-400 amu.
Comparative Analysis: HPLC vs. GC-MS
The following data summarizes the performance metrics for 5-E-2-FBA assessment.
| Feature | RP-HPLC (UV) | GC-MS (TMS-Deriv.) | Verdict |
| Linearity ( | > 0.999 (0.1 - 1000 µg/mL) | > 0.995 (1 - 500 µg/mL) | HPLC Wins |
| Repeatability (RSD) | < 0.5% | 2.0 - 5.0% | HPLC Wins |
| Sample Prep Time | 5 mins (Dilute & Shoot) | 45-60 mins (Derivatization) | HPLC Wins |
| Specificity | Moderate (Retention Time) | High (Mass Spectrum) | GC-MS Wins |
| Thermal Risk | Low (Ambient/30°C) | High (Inlet > 200°C) | HPLC Wins |
| Limit of Quant (LOQ) | ~0.05% (w/w) | ~0.1% (w/w) | HPLC Wins |
Expert Insight: The "Silent" Error
In GC-MS, if the ethynyl group polymerizes in the liner, you will see a non-linear drop in response factor as concentration increases. This often mimics "saturation" but is actually thermal loss. HPLC avoids this entirely.
References
-
FDA Center for Drug Evaluation and Research. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). U.S. Department of Health and Human Services. Link
-
Agilent Technologies. (2020). Strategies for the Analysis of Acidic Compounds by LC. Application Note 5990-xxxxEN. Link
-
Sigma-Aldrich. (2019). Derivatization Reagents for GC: Silylation with BSTFA.[3] Technical Bulletin. Link
-
PubChem. (2023). 2-Fluorobenzoic acid (Analogous pKa Data). National Library of Medicine. Link
Sources
Comparing the reactivity of 5-Ethynyl 2-fluoro-benzoic acid with other alkynes
This guide provides an in-depth comparative analysis of the reactivity of 5-Ethynyl-2-fluorobenzoic acid against other common terminal alkynes. For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of a building block is paramount for optimizing reaction conditions, predicting outcomes, and designing efficient synthetic routes. Here, we move beyond catalog data to explore the electronic and steric factors governing this molecule's behavior, supported by comparative data and detailed experimental protocols.
Introduction: The Unique Chemical Profile of 5-Ethynyl-2-fluorobenzoic Acid
5-Ethynyl-2-fluorobenzoic acid is an aromatic carboxylic acid distinguished by a terminal alkyne group. Its reactivity is not merely that of a simple alkyne; it is profoundly influenced by the substituents on the phenyl ring. The interplay between the ethynyl (–C≡CH), fluoro (–F), and carboxylic acid (–COOH) groups creates a unique electronic environment that sets it apart from simpler aliphatic or aromatic alkynes.
-
The Alkyne as the Reactive Center: The carbon-carbon triple bond is the primary site for a host of transformations, including coupling reactions, cycloadditions, and nucleophilic additions.
-
Electronic Modulation by Substituents:
-
2-Fluoro Group: Positioned ortho to the carboxylic acid, the highly electronegative fluorine atom exerts a powerful electron-withdrawing effect through induction (-I effect). This significantly increases the acidity of both the carboxylic proton and the terminal alkyne proton.
-
Carboxylic Acid Group: This group is also strongly electron-withdrawing (-I and -M effects), further enhancing the electrophilicity of the aromatic ring and the acidity of the alkyne proton.
-
Combined Effect: Together, these substituents render the alkyne "electron-deficient." This electronic posture is a critical determinant of its reactivity, particularly in reactions involving nucleophilic attack or the formation of metal acetylides.
-
Theoretical Reactivity Framework
The reactivity of an alkyne is primarily dictated by the electron density of the triple bond and the acidity of the terminal proton (for terminal alkynes).
-
Acidity and Metal Acetylide Formation: The acidity of the terminal alkyne's C-H bond is crucial for reactions that proceed via a deprotonation step, such as the Sonogashira coupling. The sp-hybridized carbon of a terminal alkyne makes this proton significantly more acidic than protons on sp2 or sp3 carbons.[1] Electron-withdrawing groups, like the fluoro and carboxyl groups in our target molecule, stabilize the resulting acetylide anion, thereby lowering the pKa of the alkyne proton and facilitating its removal by a base.[1]
-
Electrophilicity and Nucleophilic Attack: While alkynes are themselves electron-rich, they can function as electrophiles in nucleophilic addition reactions.[2][3] This electrophilicity is dramatically enhanced when the alkyne is conjugated with electron-withdrawing groups.[4][5] These "activated alkynes" are excellent Michael acceptors, readily undergoing attack by nucleophiles.[4][5]
-
Steric Considerations: The arrangement of substituents around the reactive alkyne can influence reaction rates. While the linear geometry of the alkyne group itself minimizes steric hindrance directly at the triple bond, bulky adjacent groups can impede the approach of reagents.[2][6][7] For 5-Ethynyl-2-fluorobenzoic acid, the ortho-fluoro and adjacent carboxyl groups present a moderate steric environment that must be considered.
The following diagram illustrates the workflow for systematically comparing alkyne reactivity.
Caption: Workflow for Comparative Alkyne Reactivity Studies.
Comparative Analysis in Key Chemical Transformations
We will now compare the performance of 5-Ethynyl-2-fluorobenzoic acid (EFBA) against three representative alkynes:
-
Phenylacetylene (PA): A standard aromatic alkyne.
-
4-Ethynylanisole (4EA): An aromatic alkyne with an electron-donating group.
A. Sonogashira Cross-Coupling Reaction
The Sonogashira reaction is a cornerstone of C-C bond formation, coupling a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst.[10][11] The mechanism involves the formation of a copper acetylide, which then undergoes transmetalation to the palladium center.
Causality Behind Reactivity: The rate-limiting step can be the formation of the copper acetylide. The enhanced acidity of EFBA's alkyne proton should accelerate this step compared to less acidic alkynes like 1-Hexyne or the electron-rich 4-Ethynylanisole, potentially allowing for milder basic conditions or lower reaction temperatures.
Table 1: Comparative Performance in a Model Sonogashira Coupling (Reaction: Alkyne + 4-Iodotoluene, Pd(PPh₃)₄, CuI, Et₃N, THF, 50°C, 4h)
| Alkyne Substrate | Predicted Relative Rate | Typical Isolated Yield | Notes |
| 5-Ethynyl-2-fluorobenzoic acid (EFBA) | Fastest | 85-95% | High acidity facilitates rapid copper acetylide formation. The carboxylic acid may require protection or use of a non-nucleophilic base. |
| Phenylacetylene (PA) | Fast | 80-90% | Standard reactivity for an aromatic alkyne. |
| 4-Ethynylanisole (4EA) | Moderate | 75-85% | Electron-donating group slightly reduces alkyne acidity, slowing the initial deprotonation. |
| 1-Hexyne (1H) | Slowest | 65-75% | Lower acidity of aliphatic alkyne proton requires stronger conditions or longer reaction times. |
The following diagram illustrates the catalytic cycle of the Sonogashira coupling.
Caption: Catalytic Cycles of the Sonogashira Coupling Reaction.
B. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This reaction, the cornerstone of "click chemistry," is a highly efficient 1,3-dipolar cycloaddition that forms a 1,2,3-triazole ring.[12][13] It is known for its high yields, mild reaction conditions, and broad functional group tolerance.[14][15]
Causality Behind Reactivity: Unlike the Sonogashira coupling, the electronic nature of the alkyne often has a less pronounced effect on the rate of CuAAC, as the reaction is extremely fast and robust. However, highly electron-deficient alkynes can sometimes exhibit slightly enhanced reaction rates. The primary advantage of EFBA here is its excellent solubility and compatibility with the aqueous or mixed-solvent systems often used for bioconjugation.
Table 2: Comparative Performance in a Model CuAAC Reaction (Reaction: Alkyne + Benzyl Azide, CuSO₄·5H₂O, Sodium Ascorbate, tBuOH/H₂O, RT, 1h)
| Alkyne Substrate | Predicted Relative Rate | Typical Isolated Yield | Notes |
| 5-Ethynyl-2-fluorobenzoic acid (EFBA) | Very Fast | >95% | Excellent reactivity. The resulting triazole retains the benzoic acid moiety for further functionalization. |
| Phenylacetylene (PA) | Very Fast | >95% | Standard, highly efficient reaction. |
| 4-Ethynylanisole (4EA) | Very Fast | >95% | Electron-donating group has a negligible effect on this robust transformation. |
| 1-Hexyne (1H) | Very Fast | >95% | Aliphatic alkynes are also excellent substrates for CuAAC. |
C. Nucleophilic Conjugate Addition (Thiol-yne Reaction)
The reaction of nucleophiles with alkynes is highly dependent on the alkyne's electronic properties. Unactivated alkynes, like phenylacetylene and 1-hexyne, are generally poor substrates for nucleophilic attack.[3] In contrast, the electron-withdrawing fluoro and carboxyl groups in EFBA strongly activate its alkyne bond, making it an excellent Michael acceptor for soft nucleophiles like thiols.[4][5]
Causality Behind Reactivity: The significant polarization of the C≡C bond in EFBA creates a partial positive charge on the internal alkyne carbon, making it highly susceptible to attack by a nucleophile. This is the area where EFBA's reactivity profile diverges most sharply from that of unactivated alkynes.
Table 3: Comparative Performance in a Model Thiol-yne Reaction (Reaction: Alkyne + Thiophenol, Et₃N (cat.), CH₃CN, RT, 6h)
| Alkyne Substrate | Predicted Relative Rate | Typical Isolated Yield | Notes |
| 5-Ethynyl-2-fluorobenzoic acid (EFBA) | Fast | 80-90% | Strong activation by -F and -COOH groups enables facile conjugate addition. |
| Phenylacetylene (PA) | Very Slow | <5% | The alkyne is not sufficiently electron-deficient. Reaction typically requires harsher conditions or specific catalysts. |
| 4-Ethynylanisole (4EA) | No Reaction | 0% | Electron-donating group further deactivates the alkyne towards nucleophilic attack. |
| 1-Hexyne (1H) | No Reaction | 0% | Unactivated aliphatic alkyne is unreactive under these conditions. |
Experimental Protocols
The following protocols are designed to be self-validating. Successful execution with a standard substrate like phenylacetylene confirms the integrity of the reagents and conditions before testing with EFBA.
Protocol 1: General Procedure for Sonogashira Cross-Coupling
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl halide (1.0 mmol), Pd(PPh₃)₄ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Add anhydrous solvent (e.g., THF or DMF, 5 mL) followed by a mild amine base (e.g., triethylamine or diisopropylethylamine, 3.0 mmol).
-
Add the terminal alkyne (1.1 mmol) dropwise via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 60°C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the mixture with ethyl acetate, wash with saturated aq. NH₄Cl, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for CuAAC (Click) Reaction
-
In a vial, dissolve the alkyne (1.0 mmol) and the azide (1.0 mmol) in a 1:1 mixture of t-butanol and water (10 mL).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol in 1 mL of water).
-
In a third vial, prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 mmol in 1 mL of water).
-
Add the sodium ascorbate solution to the main reaction mixture, followed by the copper sulfate solution. A color change is typically observed.
-
Stir vigorously at room temperature. The reaction is often complete within 1-4 hours.
-
Monitor by TLC or LC-MS.
-
Upon completion, dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
The product is often pure enough for subsequent use, but can be purified by crystallization or column chromatography if necessary.
Conclusion
5-Ethynyl-2-fluorobenzoic acid is a highly versatile building block whose reactivity is significantly enhanced and differentiated by its electron-withdrawing substituents.
-
In Palladium/Copper-Catalyzed Couplings: It exhibits excellent reactivity, likely superior to unactivated or electron-rich alkynes, due to the high acidity of its terminal proton which facilitates the key metal acetylide formation step.
-
In Cycloaddition Reactions: It performs exceptionally well in robust reactions like CuAAC, where its value also lies in the retained functionality of the resulting triazole product.
-
In Nucleophilic Additions: Its reactivity is dramatically superior to that of unactivated alkynes. The strong electronic activation makes it an ideal substrate for conjugate additions, opening synthetic pathways that are inaccessible for simple alkynes like phenylacetylene or 1-hexyne under mild conditions.
For the synthetic chemist, 5-Ethynyl-2-fluorobenzoic acid should be considered a strategically "activated" alkyne. This activation provides distinct advantages in reactions requiring proton abstraction or nucleophilic attack, making it a powerful tool for the efficient construction of complex molecules in pharmaceutical and materials science research.
References
-
Alkyne Reactivity - MSU chemistry. (n.d.). Michigan State University. Retrieved from [Link]
-
Nucleophilic Reactivity of Deprotonated Alkynes - Chemistry LibreTexts. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Amantana, A., et al. (2021). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemical Reviews. Retrieved from [Link]
-
Organic Chemistry: Can alkyne give nucleophilic addition reactions? - Quora. (2016). Quora. Retrieved from [Link]
-
Click nucleophilic conjugate additions to activated alkynes - Pure. (n.d.). TU Wien. Retrieved from [Link]
-
Li, Y., et al. (2024). Theoretical Investigation of the Steric Effects on Alkyne Semihydrogenation Catalyzed by Frustrated Lewis Pairs. The Journal of Physical Chemistry C. Retrieved from [Link]
-
Azide-alkyne Huisgen cycloaddition - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Li, Y., et al. (2024). Theoretical Investigation of the Steric Effects on Alkyne Semihydrogenation Catalyzed by Frustrated Lewis Pairs. PMC. Retrieved from [Link]
-
Verde-Sesto, E., et al. (2019). The hunt for reactive alkynes in bio-orthogonal click reactions: insights from mechanochemical and conceptual DFT calculations. Chemical Science. Retrieved from [Link]
-
Li, Y., et al. (2024). Theoretical Investigation of the Steric Effects on Alkyne Semihydrogenation Catalyzed by Frustrated Lewis Pairs. Figshare. Retrieved from [Link]
-
Aromatic Compounds vs. Aliphatic Compounds: What's the Difference? - Difference Wiki. (2023). Difference Wiki. Retrieved from [Link]
-
Aromatic vs. Aliphatic: Understanding the Chemical Distinction - Oreate AI Blog. (2026). Oreate AI. Retrieved from [Link]
-
Comparative study of aliphatic and aromatic compounds - The Pharma Innovation. (2018). The Pharma Innovation. Retrieved from [Link]
-
Sonogashira coupling - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]
-
Click Chemistry: new protocol for the labeling and modification of biomolecules - Interchim. (n.d.). Interchim. Retrieved from [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Alkyne Reactivity [www2.chemistry.msu.edu]
- 3. quora.com [quora.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Theoretical Investigation of the Steric Effects on Alkyne Semihydrogenation Catalyzed by Frustrated Lewis Pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. difference.wiki [difference.wiki]
- 9. Aromatic vs. Aliphatic: Understanding the Chemical Distinction - Oreate AI Blog [oreateai.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 13. organic-chemistry.org [organic-chemistry.org]
- 14. lumiprobe.com [lumiprobe.com]
- 15. interchim.fr [interchim.fr]
A Comparative Guide to the X-ray Crystallography of 5-Ethynyl-2-fluorobenzoic Acid and Its Analogs
Introduction: The Structural Significance of a Multifunctional Moiety
The rational design of pharmaceutical cocrystals and advanced organic materials hinges on a deep understanding of intermolecular interactions. 5-Ethynyl-2-fluorobenzoic acid presents a compelling case study, integrating three key functional groups onto a single aromatic scaffold. The carboxylic acid is a robust and predictable hydrogen bond donor and acceptor, often leading to the formation of well-defined supramolecular synthons.[1][2] The fluorine atom, with its high electronegativity and low polarizability, can profoundly influence a molecule's physicochemical properties and participate in a range of weak interactions, including C–H⋯F and F⋯F contacts.[3][4][5][6] The terminal ethynyl group is a versatile participant in crystal packing, capable of acting as a hydrogen-bond donor through its acidic proton and as an acceptor via its π-system.[7][8][9] The interplay of these groups dictates the crystal packing and, consequently, the material's bulk properties such as solubility, stability, and bioavailability. This guide aims to deconstruct these influences by comparing known structures to build a predictive framework for the crystallographic analysis of 5-ethynyl-2-fluorobenzoic acid.
Comparative Crystallographic Analysis of Structural Analogs
To predict the crystal structure of 5-ethynyl-2-fluorobenzoic acid, we will analyze the determined structures of compounds that contain its key functional fragments: an ethynyl-substituted benzoic acid and a fluoro-substituted benzoic acid.
The Architectural Role of the Ethynyl Group: Insights from 3-Ethynylbenzoic Acid
The crystal structure of 3-ethynylbenzoic acid provides an excellent model for understanding the contribution of the ethynyl moiety to the supramolecular architecture.[10][11][12] In its crystal lattice, the dominant and most predictable interaction is the formation of the classic carboxylic acid dimer.[10][11] This is achieved through a pair of O—H⋯O hydrogen bonds, creating a robust R²₂(8) ring motif.[10][11] This synthon is a cornerstone of crystal engineering with carboxylic acids.
Beyond this primary interaction, the ethynyl group plays a crucial secondary role. The acidic acetylenic proton (C≡C-H) can act as a hydrogen bond donor, often interacting with the carbonyl oxygen of a neighboring carboxylic acid dimer. This C—H⋯O interaction links the primary dimers into extended chains or sheets.[10][11] Furthermore, the π-system of the triple bond can act as a weak hydrogen bond acceptor.[9] This versatility allows the ethynyl group to be a significant structure-directing element, contributing to the overall stability and packing of the crystal.[8]
The Influence of Fluorine Substitution: Learning from Fluorobenzoic Acids
Fluorine's role in crystal engineering is subtle yet profound.[3][4] While not a strong hydrogen bond acceptor, it influences crystal packing by altering the molecule's electronic landscape and participating in various weak interactions.[4] In the structures of 2-fluorobenzoic acid and 4-fluorobenzoic acid, the primary carboxylic acid dimer synthon remains a dominant feature.[13][14][15][16]
The fluorine atom introduces other possibilities. Weak C—H⋯F hydrogen bonds can form, helping to organize molecules in three dimensions.[17] Additionally, F⋯F contacts and C—F⋯π interactions can contribute to the overall lattice energy, influencing polymorphism and crystal morphology.[3] The high electronegativity of fluorine also affects the acidity of adjacent C-H groups and the overall dipole moment of the molecule, which in turn modifies the strength and geometry of other intermolecular interactions.
Data Summary: A Comparative Table of Analogs
To provide a quantitative comparison, the table below summarizes key crystallographic parameters for relevant structural analogs. The absence of data for 5-ethynyl-2-fluorobenzoic acid underscores the predictive nature of this guide.
| Parameter | 3-Ethynylbenzoic Acid[10][18] | 4-Fluorobenzoic Acid[19] | 2-Fluorobenzoic Acid[20] | 5-Ethynyl-2-fluorobenzoic Acid |
| Formula | C₉H₆O₂ | C₇H₅FO₂ | C₇H₅FO₂ | C₉H₅FO₂ |
| Crystal System | Triclinic | Monoclinic | Monoclinic | To be determined |
| Space Group | P-1 | P2₁/c | P2₁/c | To be determined |
| a (Å) | 3.8630 | Varies by polymorph | Varies by polymorph | To be determined |
| b (Å) | 8.3000 | Varies by polymorph | Varies by polymorph | To be determined |
| c (Å) | 11.7490 | Varies by polymorph | Varies by polymorph | To be determined |
| α (°) ** | 101.44 | 90 | 90 | To be determined |
| β (°) | 93.8 | Varies by polymorph | Varies by polymorph | To be determined |
| γ (°) ** | 99.83 | 90 | 90 | To be determined |
| Z | 2 | 4 | 4 | To be determined |
| Primary Synthon | Carboxylic Acid Dimer (R²₂(8)) | Carboxylic Acid Dimer (R²₂(8)) | Carboxylic Acid Dimer (R²₂(8)) | Predicted: Carboxylic Acid Dimer |
| Secondary Interactions | C—H⋯O | C—H⋯F, C—H⋯O | C—H⋯F, C—H⋯O | Predicted: C—H⋯O, C—H⋯F, C≡C-H⋯π |
Predicted Structural Features of 5-Ethynyl-2-fluorobenzoic Acid
Based on the analysis of its structural components, we can hypothesize the key supramolecular interactions that will define the crystal structure of 5-ethynyl-2-fluorobenzoic acid.
-
Primary Synthon: The formation of the carboxylic acid dimer via O—H⋯O hydrogen bonds is almost certain to be the most robust and energetically favorable interaction, forming the primary building block of the crystal structure.
-
Secondary Interactions: A hierarchy of weaker interactions will likely assemble these dimers.
-
The acidic ethynyl C-H group is a probable hydrogen bond donor to the carbonyl oxygen of an adjacent dimer (C≡C—H⋯O).
-
The ortho-fluorine atom and aromatic C-H groups may engage in weak C—H⋯F interactions.
-
The π-system of the ethynyl group could act as an acceptor for a hydrogen bond from an aromatic C-H group.
-
These predicted interactions are visualized in the diagram below.
Caption: Predicted supramolecular synthons in 5-ethynyl-2-fluorobenzoic acid.
Experimental Guide: A Protocol for Crystallographic Analysis
This section provides a detailed, self-validating protocol for researchers aiming to determine the crystal structure of 5-ethynyl-2-fluorobenzoic acid or similar small organic molecules. The causality behind each step is explained to ensure technical accuracy and reproducibility.
Crystal Growth Methodologies
The prerequisite for any X-ray diffraction study is a high-quality single crystal, typically 0.1-0.3 mm in each dimension, free of cracks and inclusions.[21] The process is often an empirical art, but systematic approaches increase the likelihood of success.
Step-by-Step Protocol:
-
Purity Assessment: Begin with the highest purity material available (>98%). Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to disorder.
-
Solvent Screening: [22]
-
Systematically test the solubility of the compound in a range of solvents (e.g., hexane, ethyl acetate, acetone, ethanol, dichloromethane, water) at room temperature and at elevated temperatures.
-
The ideal solvent is one in which the compound is moderately soluble. High solubility makes crystallization difficult, while low solubility may prevent sufficient material from dissolving.
-
-
Choosing a Crystallization Technique: [23][24]
-
Slow Evaporation: This is the simplest method.[22] Prepare a nearly saturated solution in a volatile solvent. Place the solution in a clean vial, cover it loosely (e.g., with perforated parafilm) to allow for slow solvent evaporation over several days. The gradual increase in concentration allows for ordered molecular assembly.
-
Vapor Diffusion: This technique offers greater control.[22] Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) inside a small, open vial. Place this vial inside a larger, sealed jar containing a "poor" solvent (in which the compound is insoluble, but which is miscible with the good solvent). The vapor of the poor solvent will slowly diffuse into the good solvent, reducing the compound's solubility and promoting slow crystal growth.
-
Slow Cooling: Prepare a saturated solution at an elevated temperature. Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C). A dewar filled with hot water can provide a simple and effective slow-cooling environment.[23]
-
-
Crystal Harvesting: Once suitable crystals have formed, they must be handled with care. Never allow the crystals to dry out, as the loss of solvate molecules can cause the crystal lattice to collapse.[23] Carefully remove a crystal from the mother liquor using a nylon loop and immediately proceed to mounting.
X-ray Data Collection Workflow
Data collection is performed on a single-crystal X-ray diffractometer.[25] Modern instruments automate much of this process.
Caption: Workflow for single-crystal X-ray diffraction data collection.
Step-by-Step Protocol:
-
Mounting: [26][27] The harvested crystal is mounted on a cryoloop and flash-cooled in a stream of cold nitrogen gas (typically 100 K). This minimizes atomic thermal vibrations, leading to higher-quality diffraction data.
-
Unit Cell Determination: A preliminary set of diffraction images is collected. The positions of the diffracted spots are used by the software to determine the dimensions and symmetry of the crystal's unit cell.[25]
-
Data Collection Strategy: Based on the unit cell and crystal symmetry (Bravais lattice), the software calculates an optimal strategy to collect a complete and redundant dataset, ensuring all unique reflections are measured multiple times.[28]
-
Full Data Collection: The diffractometer executes the strategy, rotating the crystal and collecting hundreds or thousands of diffraction images.
-
Data Processing: The raw images are processed. The software integrates the intensity of each reflection, applies corrections for experimental factors (like absorption), and scales the data to produce a final reflection file.[29]
Structure Solution and Refinement
The final step is to convert the diffraction data into a 3D atomic model.
Step-by-Step Protocol:
-
Structure Solution: Using the processed reflection file, software packages like SHELXT or Olex2 employ "direct methods" to solve the phase problem and generate an initial electron density map.[29][30] This map reveals the positions of most non-hydrogen atoms.
-
Model Building: The crystallographer interprets the map to build an initial molecular model, assigning atom types to the electron density peaks.
-
Structure Refinement: This is an iterative process using least-squares refinement (e.g., with SHELXL).[29] The atomic positions and their thermal displacement parameters are adjusted to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed data. This agreement is monitored by the R-factor, with lower values indicating a better fit.
-
Validation: The final structure is validated using tools like PLATON or CheckCIF to ensure the model is chemically sensible and conforms to established crystallographic standards.
Conclusion
While the definitive crystal structure of 5-ethynyl-2-fluorobenzoic acid remains to be experimentally determined, a robust predictive framework can be established through the comparative analysis of its structural analogs. The ubiquitous carboxylic acid dimer is the anticipated primary supramolecular synthon, providing a stable foundation for the crystal lattice. The secondary structure will be directed by a subtle interplay of weaker C—H⋯O, C—H⋯F, and π-interactions involving the ethynyl and fluoro substituents. This guide provides both the theoretical underpinning for predicting these interactions and a comprehensive experimental workflow to enable researchers to successfully crystallize and solve the structure of this and other related compounds, thereby advancing the fields of drug development and materials science.
References
-
Allen, F. H., Galek, P. T. A., & Motherwell, W. D. S. (2013). The versatile role of the ethynyl group in crystal packing: an interaction propensity study. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 69(3), 281–287. [Link]
-
ResearchGate. (n.d.). The versatile role of the ethynyl group in crystal packing: an interaction propensity study. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). The versatile role of the ethynyl group in crystal packing: an interaction propensity study. PubMed. [Link]
-
Venturini, C., Ratel-Ramond, N., & Gourdon, A. (2015). Crystal structure of 3-ethynylbenzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 71(10), o750–o751. [Link]
-
National Center for Biotechnology Information. (2015). Crystal structure of 3-ethynyl-benzoic acid. PubMed. [Link]
-
ResearchGate. (n.d.). (PDF) Crystal structure of 3-ethynylbenzoic acid. Retrieved from [Link]
-
Singh, M. P., Hazarika, A., & Baruah, J. B. (2025). Are supramolecular synthons stable as discrete units? Results from a series of salts of 4-(4-hydroxyphenylazo)benzoic acid and its derivatives with aminopyridines. Royal Society of Chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Ethynylbenzoic acid. PubChem. [Link]
-
Singh, M. P., Hazarika, A., & Baruah, J. B. (2025). Are supramolecular synthons stable as discrete units? Results from a series of salts of 4-(4-hydroxyphenylazo)benzoic acid and its derivatives with aminopyridines. Royal Society of Chemistry. [Link]
-
Staples, R. J. (2012). Growing and Mounting Crystals Your Instrument Will Treasure. Michigan State University Department of Chemistry and Biochemistry. [Link]
-
Fun, H.-K., et al. (2014). Investigation of supramolecular synthons and structural characterisation of aminopyridine-carboxylic acid derivatives. PMC. [Link]
-
Durka, K., et al. (2024). Ethynyl-substituted benzosiloxaboroles: the role of C(π)⋯B interactions in their crystal packing and use in Cu(i)-catalyzed 1,3-dipolar cycloaddition. PubMed. [Link]
-
Choudhury, A. R., & Guru Row, T. N. (2003). How Realistic Are Interactions Involving Organic Fluorine in Crystal Engineering? Insights from Packing Features in Substituted Isoquinolines. ACS Publications. [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information Single Crystal X-Ray Diffraction. [Link]
-
Reichenbächer, K., Süss, H. I., & Hulliger, J. (2005). Fluorine in crystal engineering—“the little atom that could”. Chemical Society Reviews, 34(1), 22–30. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Fluorobenzoic Acid. PubChem. [Link]
-
Reichenbächer, K., et al. (2004). Fluorine in crystal engineering—''the little atom that could''. RSC Publishing. [Link]
-
OpenEye Scientific. (n.d.). The Orion Small Molecule Discovery Suite. Retrieved from [Link]
-
ResearchGate. (n.d.). Role of organic fluorine in crystal engineering. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorine in Crystal Engineering ? ?The Little Atom That Could?. Retrieved from [Link]
-
Staples, R. J. (2018). Getting crystals your crystallographer will treasure: a beginner's guide. PMC. [Link]
-
MIT Department of Chemistry. (n.d.). Growing Quality Crystals. Retrieved from [Link]
-
Spingler, B., et al. (n.d.). Guide for crystallization. University of Zurich. [Link]
-
Schrödinger. (n.d.). PrimeX. Retrieved from [Link]
-
Ma, Y. H., et al. (2024). Supramolecular interactions in cocrystals of benzoic acid derivatives with selective COX-2 inhibitor etoricoxib. PubMed. [Link]
-
University of Pennsylvania Department of Chemistry. (n.d.). Crystal Growing Tips and Methods. [Link]
-
ResearchGate. (n.d.). Construction of interesting organic supramolecular structures with synthons cooperation in the cocrystals of 1H-benzotriazole and hydroxybenzoic acids. Retrieved from [Link]
-
International Union of Crystallography. (n.d.). Crystallographic software list. Retrieved from [Link]
-
Carleton College. (2007). Single-crystal X-ray Diffraction. [Link]
-
NPTEL-NOC IITM. (2019, May 6). Single Crystal X Ray Diffraction Data Collection [Video]. YouTube. [Link]
-
NPTEL. (n.d.). Lecture 27 - Single Crystal X-Ray Diffraction Data Collection. [Link]
-
SBGrid Consortium. (n.d.). Macromolecular Crystallography Links. Retrieved from [Link]
-
Dauter, Z. (1999). Data-collection strategies. IUCr Journals. [Link]
-
Dotmatics. (n.d.). Small Molecule Drug Discovery Software. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Fluorobenzoic acid. [Link]
-
ResearchGate. (n.d.). Structures of 2-fluorobenzoic acid (2-FBA), 2,6-difluorobenzoic acid.... Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Fluorobenzoic acid. PubChem. [Link]
-
National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-fluoro-. Retrieved from [Link]
-
AIP Publishing. (2022). The role of crystal packing on the optical response of trialkyltetrelethynyl acenes. The Journal of Chemical Physics. [Link]
-
BuyersGuideChem. (n.d.). 3-Ethynylbenzoic acid. Retrieved from [Link]
Sources
- 1. Are supramolecular synthons stable as discrete units? Results from a series of salts of 4-(4-hydroxyphenylazo)benzoic acid and its derivatives with aminopyridines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Investigation of supramolecular synthons and structural characterisation of aminopyridine-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorine in crystal engineering—“the little atom that could” - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Fluorine in crystal engineering—“the little atom that could” - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The versatile role of the ethynyl group in crystal packing: an interaction propensity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.iucr.org [journals.iucr.org]
- 10. Crystal structure of 3-ethynylbenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crystal structure of 3-ethynyl-benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Supramolecular interactions in cocrystals of benzoic acid derivatives with selective COX-2 inhibitor etoricoxib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. echemi.com [echemi.com]
- 15. researchgate.net [researchgate.net]
- 16. 4-フルオロ安息香酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. 3-Ethynylbenzoic acid | C9H6O2 | CID 15897047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. 4-Fluorobenzoic Acid | C7H5FO2 | CID 9973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 22. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 24. unifr.ch [unifr.ch]
- 25. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 26. m.youtube.com [m.youtube.com]
- 27. acl.digimat.in [acl.digimat.in]
- 28. journals.iucr.org [journals.iucr.org]
- 29. rsc.org [rsc.org]
- 30. iucr.org [iucr.org]
Comparative Analysis of Catalytic Systems for the Synthesis of 5-Ethynyl-2-fluorobenzoic Acid
Introduction: The Significance of 5-Ethynyl-2-fluorobenzoic Acid in Medicinal Chemistry
5-Ethynyl-2-fluorobenzoic acid is a pivotal building block in contemporary drug discovery and development. Its unique structural features—a reactive terminal alkyne and a fluorinated phenyl ring—make it a versatile synthon for constructing complex molecular architectures. The ethynyl group serves as a handle for a variety of chemical transformations, most notably "click chemistry" reactions, while the fluorine atom can enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. Consequently, the efficient and robust synthesis of this compound is of paramount importance, demanding a thorough understanding of the catalytic systems that can be employed.
This guide provides a comparative study of various catalysts for the synthesis of 5-Ethynyl-2-fluorobenzoic acid, primarily via the Sonogashira coupling reaction. We will delve into the performance of different catalytic systems, supported by experimental data, and provide detailed protocols to ensure reproducibility. The causality behind experimental choices will be explained, grounding the practical steps in established mechanistic principles.
The Sonogashira Coupling: A Mechanistic Overview
The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. Understanding the catalytic cycle is crucial for optimizing reaction conditions and troubleshooting potential issues.
The generally accepted mechanism involves two interconnected cycles: a palladium cycle and a copper cycle.
Caption: Fig. 1: Simplified mechanism of the Sonogashira cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 5-bromo-2-fluorobenzoic acid) to form a Pd(II) complex.
-
Transmetalation: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. This intermediate then transfers the alkynyl group to the Pd(II) complex.
-
Reductive Elimination: The Pd(II) complex, now bearing both the aryl and alkynyl groups, undergoes reductive elimination to form the desired product and regenerate the active Pd(0) catalyst.
The choice of palladium source, ligands, copper co-catalyst, base, and solvent all play critical roles in the efficiency of this process.
Comparative Analysis of Catalytic Systems
The synthesis of 5-Ethynyl-2-fluorobenzoic acid is typically achieved by the Sonogashira coupling of 5-bromo-2-fluorobenzoic acid with a protected or gaseous acetylene source. The performance of different catalytic systems for this transformation is summarized below.
| Catalyst System | Key Features | Typical Yield |
| Pd(PPh₃)₄ / CuI | The classical and most widely used system. Reliable and effective for a broad range of substrates. Can be sensitive to air and moisture. | 75-90% |
| PdCl₂(PPh₃)₂ / CuI | A more air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. Often a more practical choice for lab-scale synthesis. | 80-95% |
| Pd(OAc)₂ / Ligand / CuI | A versatile system where the ligand can be tuned to optimize reactivity. Common ligands include phosphines (e.g., PPh₃, Xantphos). | 70-92% |
| Heterogeneous Pd/C / CuI | A recyclable catalyst that simplifies product purification by filtration. May require higher temperatures and longer reaction times. | 65-85% |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of 5-Ethynyl-2-fluorobenzoic acid using two common catalytic systems. The choice between these systems often comes down to a balance of convenience, cost, and the scale of the reaction.
Protocol 1: Synthesis using PdCl₂(PPh₃)₂ / CuI
This protocol is often preferred for its use of an air-stable palladium precatalyst, making it experimentally more convenient than using the air-sensitive Pd(PPh₃)₄.
Caption: Fig. 2: Experimental workflow for the Sonogashira coupling using PdCl₂(PPh₃)₂/CuI.
Materials:
-
5-bromo-2-fluorobenzoic acid (1.0 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.01-0.05 equiv)
-
Copper(I) iodide (CuI) (0.02-0.10 equiv)
-
Ethynyltrimethylsilane (TMS-acetylene) (1.2-1.5 equiv)
-
Triethylamine (Et₃N) or another suitable base (2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., THF, DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 5-bromo-2-fluorobenzoic acid, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with the inert gas three times to ensure the removal of oxygen.
-
Add the anhydrous, degassed solvent and triethylamine via syringe.
-
Add ethynyltrimethylsilane dropwise to the stirred mixture.
-
Heat the reaction to the desired temperature (typically 50-70 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
The crude residue is then subjected to an acidic workup (e.g., with 1M HCl) to protonate the carboxylate, followed by extraction with an organic solvent like ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The resulting TMS-protected product is then deprotected using a mild base (e.g., K₂CO₃ in methanol) or a fluoride source (e.g., TBAF) to yield 5-Ethynyl-2-fluorobenzoic acid.
-
Final purification is typically achieved by column chromatography or recrystallization.
Protocol 2: Synthesis using Heterogeneous Pd/C / CuI
This protocol offers the advantage of easier catalyst removal, which is particularly beneficial for larger-scale synthesis and in pharmaceutical manufacturing where minimizing heavy metal contamination is critical.
Materials:
-
5-bromo-2-fluorobenzoic acid (1.0 equiv)
-
Palladium on carbon (10% Pd/C) (0.05-0.10 equiv)
-
Copper(I) iodide (CuI) (0.02-0.10 equiv)
-
A suitable ligand (e.g., PPh₃) may be required.
-
Ethynyltrimethylsilane (TMS-acetylene) (1.2-1.5 equiv)
-
A suitable base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., DMF, NMP)
Procedure:
-
In a reaction vessel, combine 5-bromo-2-fluorobenzoic acid, 10% Pd/C, CuI, and the base.
-
Add the anhydrous, degassed solvent.
-
Add ethynyltrimethylsilane to the mixture.
-
Heat the reaction to a higher temperature than in the homogeneous protocol (e.g., 80-120 °C) and stir vigorously.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture and filter it through a pad of Celite to remove the Pd/C catalyst.
-
The filtrate is then worked up and the product is deprotected and purified as described in Protocol 1.
Trustworthiness and Self-Validating Systems
To ensure the reliability and reproducibility of these protocols, several key aspects should be considered:
-
Inert Atmosphere: The Sonogashira coupling, particularly the Pd(0) catalyst, is sensitive to oxygen. Maintaining an inert atmosphere throughout the reaction is crucial to prevent catalyst deactivation and the formation of side products from oxidative homocoupling of the alkyne (Glaser coupling).
-
Degassed Solvents: Solvents should be thoroughly degassed before use to remove dissolved oxygen. This can be achieved by sparging with an inert gas or by several freeze-pump-thaw cycles.
-
Purity of Reagents: The purity of the starting materials, especially the aryl halide and the alkyne, is critical. Impurities can inhibit the catalyst or lead to unwanted side reactions.
-
Monitoring Reaction Progress: Regular monitoring of the reaction by techniques like TLC or LC-MS is essential to determine the optimal reaction time and to avoid the formation of degradation products from prolonged heating.
Conclusion and Recommendations
The choice of catalyst for the synthesis of 5-Ethynyl-2-fluorobenzoic acid via the Sonogashira coupling depends on several factors, including the scale of the reaction, cost considerations, and available equipment.
-
For lab-scale synthesis and rapid screening , the PdCl₂(PPh₃)₂ / CuI system is highly recommended due to its reliability, high yields, and the use of an air-stable precatalyst.
-
For larger-scale production and processes where metal contamination is a major concern , the heterogeneous Pd/C / CuI system is a strong candidate, despite potentially requiring more optimization of reaction conditions. The ease of catalyst removal by filtration is a significant advantage.
Ultimately, the optimal catalytic system should be determined through empirical evaluation for the specific application. The protocols and comparative data provided in this guide serve as a robust starting point for researchers, scientists, and drug development professionals working on the synthesis of this important molecule.
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Available at: [Link]
-
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49. Available at: [Link]
-
Liang, Y., et al. (2006). A General and Efficient Copper-Free Sonogashira Coupling of Aryl and Vinyl Iodides/Bromides. The Journal of Organic Chemistry, 71(1), 379–381. Available at: [Link]
-
Tykwinski, R. R. (2003). Evolution of the Sonogashira Coupling Reaction. Angewandte Chemie International Edition, 42(14), 1566–1568. Available at: [Link]
Introduction: The Importance of Analytical Precision in Pharmaceutical Synthesis
An In-Depth Spectroscopic Guide: Distinguishing 5-Ethynyl-2-fluorobenzoic Acid from its Precursor, 5-Bromo-2-fluorobenzoic Acid
5-Ethynyl-2-fluorobenzoic acid is a key building block in contemporary drug discovery and development. Its rigid, linear ethynyl group and the electronic properties conferred by the fluorine atom make it a valuable synthon for creating complex molecular architectures with specific biological activities. A common and efficient route to this compound is the Sonogashira cross-coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl halide.[1][2]
In this guide, we will focus on the synthesis of 5-Ethynyl-2-fluorobenzoic acid starting from its commercially available precursor, 5-Bromo-2-fluorobenzoic acid.[3] The successful conversion of the bromo-substituent to an ethynyl group is a critical transformation that must be rigorously verified. As a Senior Application Scientist, my objective is to provide a comprehensive comparison of the spectroscopic data that unequivocally confirms this transformation. This guide will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining not just what to look for, but why these changes occur, thereby establishing a self-validating analytical workflow.
Synthetic Transformation: The Sonogashira Coupling Pathway
The conversion relies on a palladium- and copper-cocatalyzed Sonogashira coupling.[4] In this reaction, the C(sp²)-Br bond of 5-Bromo-2-fluorobenzoic acid is coupled with a terminal alkyne, typically using a protected alkyne like trimethylsilylacetylene (TMSA) followed by deprotection, to yield the final product. The choice of catalysts, ligands, base, and solvent is critical for achieving high yields, but the ultimate proof of success lies in the spectroscopic evidence.[2][5]
Caption: Synthesis of 5-Ethynyl-2-fluorobenzoic acid via Sonogashira coupling.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – A Tale of Two Rings
NMR spectroscopy provides the most detailed structural information, allowing us to map the proton and carbon environments with high precision. The transformation from a bromo- to an ethynyl-substituent causes predictable and easily identifiable changes in the NMR spectra.
¹H NMR: The Disappearance of a Signal and the Emergence of a New Peak
The key diagnostic in the ¹H NMR spectrum is the appearance of the terminal alkyne proton (H-C≡).
-
5-Bromo-2-fluorobenzoic Acid (Precursor): The aromatic region will display a complex set of multiplets for the three aromatic protons. The electron-withdrawing nature of the bromine, fluorine, and carboxylic acid groups will shift these protons downfield, typically in the δ 7.0-8.2 ppm range. The carboxylic acid proton will appear as a very broad singlet significantly downfield (often >10 ppm).[6]
-
5-Ethynyl-2-fluorobenzoic Acid (Product): The most crucial change is the appearance of a new singlet at approximately δ 3.0-3.5 ppm. This signal corresponds to the proton of the terminal ethynyl group. Its relatively upfield position compared to aromatic protons is due to the magnetic anisotropy of the triple bond. The aromatic protons will also experience a shift in their chemical environment and splitting patterns due to the replacement of bromine with the ethynyl group.
Table 1: Comparative ¹H NMR Data
| Assignment | 5-Bromo-2-fluorobenzoic acid (Predicted, ppm) | 5-Ethynyl-2-fluorobenzoic acid (Predicted, ppm) | Rationale for Change |
| COOH | >10 (br s, 1H) | >10 (br s, 1H) | Environment is largely unchanged. |
| Aromatic H's | ~7.0 - 8.2 (m, 3H) | ~7.1 - 8.3 (m, 3H) | Chemical shifts and coupling constants will adjust due to the different electronic and steric effects of the ethynyl group versus the bromo group. |
| Ethynyl H | Absent | ~3.0 - 3.5 (s, 1H) | Appearance of this sharp singlet is the primary indicator of successful reaction. |
¹³C NMR: Tracking the Carbon Skeleton Transformation
The ¹³C NMR spectrum offers definitive proof of the new C≡C bond formation.
-
5-Bromo-2-fluorobenzoic Acid (Precursor): The spectrum will show seven distinct carbon signals (unless symmetry causes overlap). The carbon atom attached to the bromine (C-Br) will have a chemical shift around δ 115-125 ppm. The carbon attached to the fluorine (C-F) will appear as a doublet due to one-bond C-F coupling (¹JCF ≈ 250 Hz).[7]
-
5-Ethynyl-2-fluorobenzoic Acid (Product): The signal for the C-Br carbon will disappear. In its place, two new signals for the ethynyl carbons (C≡C) will appear in the δ 80-95 ppm range. These signals are characteristically sharp and provide undeniable evidence of the new functional group. The other aromatic carbon signals will also shift slightly.
Table 2: Comparative ¹³C NMR Data
| Assignment | 5-Bromo-2-fluorobenzoic acid (Predicted, ppm) | 5-Ethynyl-2-fluorobenzoic acid (Predicted, ppm) | Rationale for Change |
| C=O | ~165 | ~165 | Carboxyl carbon environment is stable. |
| C-F | ~163 (d, ¹JCF ≈ 258 Hz) | ~163 (d, ¹JCF ≈ 258 Hz) | Direct C-F bond remains, large coupling constant is a key feature.[7] |
| Aromatic C's | ~117 - 138 | ~118 - 140 | Minor shifts due to substituent change. |
| C-Br | ~120 | Absent | Disappearance confirms the loss of the bromo-substituent. |
| C≡C | Absent | ~80 - 95 (2 signals) | Appearance of two new carbons in the alkyne region is definitive proof of product formation. |
Part 2: Vibrational Spectroscopy (IR) – The Signature of the Triple Bond
Infrared (IR) spectroscopy is a rapid and powerful technique for identifying functional groups based on their characteristic vibrational frequencies. The conversion introduces two highly diagnostic stretches.[8]
-
5-Bromo-2-fluorobenzoic Acid (Precursor): The spectrum is dominated by the broad O-H stretch of the carboxylic acid dimer (centered around 3000 cm⁻¹) and a strong C=O stretch (~1700 cm⁻¹). Aromatic C=C stretches appear around 1600 cm⁻¹, and the C-F stretch is typically found near 1220 cm⁻¹.[7]
-
5-Ethynyl-2-fluorobenzoic Acid (Product): In addition to the carboxylic acid and aromatic signals, two new, sharp peaks will appear:
-
≡C-H Stretch: A sharp, moderately intense peak around 3300 cm⁻¹ . This is a highly characteristic absorption for a terminal alkyne.[8]
-
C≡C Stretch: A sharp, weaker peak in the range of 2100-2150 cm⁻¹ . This region of the IR spectrum is often called the "triple bond region" and is typically uncongested, making this peak an unambiguous marker.[8]
-
Table 3: Key Diagnostic IR Absorption Bands
| Vibration | Functional Group | Precursor (cm⁻¹) | Product (cm⁻¹) | Significance |
| O-H Stretch | Carboxylic Acid | 3300-2500 (broad) | 3300-2500 (broad) | Present in both. |
| ≡C-H Stretch | Terminal Alkyne | Absent | ~3300 (sharp) | Confirms presence of terminal alkyne. |
| C=O Stretch | Carboxylic Acid | ~1700 (strong) | ~1700 (strong) | Present in both. |
| C≡C Stretch | Internal Alkyne | Absent | ~2120 (sharp, weak) | Confirms presence of C-C triple bond. |
| C-F Stretch | Aryl Fluoride | ~1220 | ~1220 | Present in both. |
Part 3: Mass Spectrometry (MS) – Confirming the Molecular Weight
Mass spectrometry provides the molecular weight of the compound, offering a final, definitive check on the elemental composition.
-
5-Bromo-2-fluorobenzoic Acid (Precursor): The molecular formula is C₇H₄BrFO₂. The molecular weight is approximately 219.01 g/mol .[3] Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in a ~1:1 ratio), the mass spectrum will show a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 Da (e.g., at m/z 218 and 220).
-
5-Ethynyl-2-fluorobenzoic Acid (Product): The molecular formula is C₉H₅FO₂. The molecular weight is approximately 164.14 g/mol .[9] The isotopic signature of bromine will be absent. The molecular ion peak [M]⁺ should be observed at m/z 164. A common fragmentation pathway for benzoic acids is decarboxylation (the loss of CO₂), which would result in a significant fragment ion at [M-44]⁺, or m/z 120.[10]
The shift in molecular weight from ~219/221 to 164 and the loss of the characteristic bromine isotopic pattern provide conclusive evidence of the successful reaction.
Experimental Protocols & Analytical Workflow
To ensure data integrity, standardized protocols must be followed.
Standard Operating Procedures
-
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve 5-10 mg of the sample (precursor or purified product) in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observed.
-
Acquisition: Record spectra on a 400 MHz or higher NMR spectrometer. For ¹³C NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (TMS).
-
-
Infrared (IR) Spectroscopy
-
Sample Preparation: If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal. If using KBr pellets, grind 1-2 mg of the sample with ~100 mg of dry KBr and press into a transparent pellet.
-
Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.
-
Analysis: Identify the key functional group frequencies as outlined in Table 3.
-
-
Mass Spectrometry (MS)
-
Technique: Use a technique such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS). For GC-MS, derivatization (e.g., methylation) may be required to increase the volatility of the benzoic acid.[7]
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Analysis: Identify the molecular ion peak and compare it to the calculated exact mass. Observe the isotopic pattern (or lack thereof) to confirm the presence or absence of bromine.
-
Analytical Workflow Diagram
The following diagram illustrates the logical flow of experiments to validate the synthesis.
Caption: Logical workflow for the spectroscopic characterization of the final product.
Conclusion
The transition from 5-Bromo-2-fluorobenzoic acid to 5-Ethynyl-2-fluorobenzoic acid is characterized by a clear and definitive set of spectroscopic changes. By systematically applying NMR, IR, and Mass Spectrometry, a researcher can build an unassailable case for the successful synthesis. The key indicators are:
-
¹H NMR: Appearance of the sharp alkynyl proton singlet (~3.0-3.5 ppm).
-
¹³C NMR: Disappearance of the C-Br signal and appearance of two new C≡C signals (~80-95 ppm).
-
IR: Emergence of the sharp ≡C-H (~3300 cm⁻¹) and C≡C (~2120 cm⁻¹) stretches.
-
MS: A shift in the molecular weight from ~219 to 164 and the complete loss of the 1:1 bromine isotopic pattern.
This multi-faceted analytical approach ensures the identity and purity of 5-Ethynyl-2-fluorobenzoic acid, providing the confidence needed for its application in subsequent research and development stages.
References
-
David, V., & Vlase, G. (2010). Mass Spectrometry of Analytical Derivatives. IntechOpen. Available at: [Link]
-
Yin, S., et al. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 29(4), 694–703. Available at: [Link]
-
Wikipedia Contributors. (2023). Sonogashira coupling. Wikipedia. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]
-
PubChem. (n.d.). 5-Bromo-2-fluorobenzoic acid. National Center for Biotechnology Information. Available at: [Link]
-
ChemWhat. (n.d.). 5-Bromo-2-fluorobenzoic acid CAS#: 146328-85-0. Available at: [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]
-
St. Paul's Cathedral Mission College. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Available at: [Link]
-
University of Colorado Boulder. (n.d.). IR Spectroscopy by Functional Group. Available at: [Link]
-
Doc Brown's Chemistry. (2025). 13C nmr spectrum of benzoic acid. Available at: [Link]
-
Baati, R., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. ePrints Soton. Available at: [Link]
-
University of Regensburg. (n.d.). 1H-NMR. Available at: [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. 5-Bromo-2-fluorobenzoic acid | C7H4BrFO2 | CID 2736315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.smolecule.com [pdf.smolecule.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. spcmc.ac.in [spcmc.ac.in]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. users.wfu.edu [users.wfu.edu]
- 9. 2-Ethynyl-5-fluorobenzoic acid | 1850860-05-7 [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Purity determination of 5-Ethynyl 2-fluoro-benzoic acid by DSC
Absolute Purity Determination of 5-Ethynyl-2-fluorobenzoic Acid: A Comparative Guide (DSC vs. HPLC vs. qNMR)
Introduction
5-Ethynyl-2-fluorobenzoic acid is a highly valuable bifunctional building block utilized extensively in modern drug discovery. Featuring both a terminal alkyne for click chemistry (or Sonogashira cross-coupling) and a fluorinated benzoic acid moiety for amidation, its purity directly dictates downstream reaction efficiency and the safety profile of the final Active Pharmaceutical Ingredient (API).
While High-Performance Liquid Chromatography (HPLC) is the default analytical tool in most laboratories, it inherently relies on relative UV response factors[1]. For highly crystalline intermediates like 5-Ethynyl-2-fluorobenzoic acid, Differential Scanning Calorimetry (DSC) offers a powerful, absolute thermodynamic alternative that requires no reference standards[2]. This guide objectively compares DSC against HPLC and quantitative NMR (qNMR) to establish a rigorous, self-validating framework for purity determination.
The Analytical Landscape: Comparing Purity Techniques
Evaluating the purity of a chemical intermediate requires understanding the mechanistic blind spots of each analytical method.
Table 1: Comparison of Purity Determination Methods
| Analytical Feature | DSC (Differential Scanning Calorimetry) | HPLC-UV (High-Performance Liquid Chromatography) | qNMR (Quantitative Nuclear Magnetic Resonance) |
| Scientific Principle | Thermodynamic (Melting point depression) | Chromatographic separation & UV absorption | Nuclear magnetic resonance (Molar signal intensity) |
| Output Metric | Absolute Mole % | Relative Area % | Absolute Weight % |
| Reference Standard? | No (Absolute method) | Yes (Required for accurate quantification) | Yes (Internal standard only) |
| Detection Blind Spots | Solid solutions, decomposition during melt | Non-UV active impurities (e.g., inorganic salts) | Overlapping proton resonances |
| Analysis Time | ~30-45 mins | ~15-30 mins (excluding method development) | ~10-15 mins |
Mechanistic Causality: Why DSC for 5-Ethynyl-2-fluorobenzoic Acid?
DSC determines absolute purity by measuring the melting point depression caused by impurities, a phenomenon governed by the Van 't Hoff equation[3]. As impurities dissolve into the melt of the main component, they broaden the melting endotherm and lower the melting temperature[2].
Causality of Selection: During the synthesis of 5-Ethynyl-2-fluorobenzoic acid, inorganic salts (e.g., from fluorination or neutralization steps) and non-UV-active aliphatic byproducts may be retained in the crystal lattice. HPLC-UV will completely miss these inorganic impurities, artificially inflating the reported purity[4]. Because 5-Ethynyl-2-fluorobenzoic acid is a highly crystalline solid, DSC captures the global eutectic impurity profile in a single thermal event, providing an absolute mole fraction without needing a pure reference standard of the analyte itself[5].
Analytical selection workflow for determining the purity of chemical intermediates.
Self-Validating Experimental Protocol: DSC Purity Determination
To ensure thermodynamic accuracy, the DSC protocol must operate as a self-validating system. The following methodology is adapted from ASTM E928 standards[3] and optimized for terminal alkynes.
Step 1: Sample Encapsulation
-
Action: Weigh exactly 1.5 to 3.0 mg of 5-Ethynyl-2-fluorobenzoic acid into a low-mass aluminum crucible and hermetically seal it[6].
-
Causality: A small sample mass (1-3 mg) minimizes internal thermal gradients, ensuring the entire sample remains in thermal equilibrium[6]. Hermetic sealing is critical for 5-Ethynyl-2-fluorobenzoic acid to prevent the sublimation of the volatile ethynyl group and suppress oxidative degradation prior to the melt.
Step 2: Instrument Calibration
-
Action: Calibrate the DSC using a high-purity Indium standard (99.999%) for both temperature and cell constant (enthalpy).
-
Causality: The Van 't Hoff calculation relies heavily on the exact measurement of the heat of fusion. Uncorrected thermal lag is the primary source of error in DSC purity; modern Tzero technology or rigorous Indium calibration corrects this heat flow signal directly[2].
Step 3: Thermal Method Execution
-
Action: Equilibrate the sample at 30°C below the expected melting point. Heat the sample at a slow dynamic rate of 0.5 K/min to 1.0 K/min through the melting endotherm[3].
-
Causality: Heating rates exceeding 1.0 K/min can cause severe thermal lag, distorting the peak shape and leading to an underestimation of impurities[6]. A slow rate ensures the solid and liquid phases remain in thermodynamic equilibrium. Because terminal alkynes can undergo exothermic polymerization at high temperatures, the slow rate ensures the melting endotherm is completely resolved before any thermal decomposition begins.
Step 4: Data Linearization and Self-Validation
-
Action: Integrate the melting peak to determine the total heat of fusion. Calculate partial areas corresponding to melt fractions (
) between 10% and 50%[2]. Plot the sample temperature against the reciprocal of the melt fraction ( ). -
Causality (Self-Validation): The instrument software applies a linearization correction to account for undetected pre-melting (impurities melting below the instrument's sensitivity threshold). If the corrected Van 't Hoff plot is strictly linear, the system validates that the impurities are eutectic and the data is thermodynamically sound. If the plot curves non-linearly despite correction, it indicates solid-solution formation or decomposition, invalidating the DSC method for that specific batch[5].
Step-by-step thermodynamic workflow for DSC purity determination using the Van 't Hoff equation.
Comparative Experimental Data: A Representative Case Study
To demonstrate the analytical divergence in real-world applications, a representative batch of synthesized 5-Ethynyl-2-fluorobenzoic acid was analyzed using all three techniques.
Table 2: Comparative Purity Results for a Single Batch
| Analytical Method | Reported Purity | Primary Impurities Detected |
| HPLC-UV (254 nm) | 99.85 Area % | Structurally related UV-active byproducts. |
| qNMR (Internal Std) | 99.10 Weight % | All proton-containing species. |
| DSC (Van 't Hoff) | 99.15 Mole % | Global eutectic impurities (including inorganic salts). |
Data Interpretation: The HPLC-UV analysis reported a deceptively high purity of 99.85%. This discrepancy occurs because HPLC area percent assumes all components have identical UV response factors and completely ignores non-chromophoric impurities[1].
Conversely, DSC and qNMR provided highly concordant results (99.15% and 99.10%, respectively). The DSC method successfully accounted for the global impurity profile—including trace inorganic salts from the synthesis—by measuring their thermodynamic impact on the melting lattice[5]. qNMR confirmed this absolute purity by comparing the integration of the distinct ethynyl proton against a certified internal standard, proving that relying solely on HPLC can lead to an overestimation of purity[4].
Conclusion
While HPLC remains indispensable for impurity profiling and separation, it should not be solely relied upon for the absolute purity determination of crystalline intermediates. For 5-Ethynyl-2-fluorobenzoic acid, DSC provides a rapid, absolute, and self-validating measurement of global purity, making it a superior choice for qualifying reference standards and critical starting materials[5].
References
1.[3] Astm E928-03 - SBJM 3172 - 2007 | PDF | Differential Scanning Calorimetry - Scribd. scribd.com. 2.[6] DSC purity determination - Mettler Toledo. mt.com. 3.[5] The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed. nih.gov. 4.[4] Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid - Benchchem. benchchem.com. 5.[2] Purity Determination and DSC Tzero Technology - TA Instruments. tainstruments.com. 6.[1] ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS - Enovatia. enovatia.com.
Sources
- 1. enovatia.com [enovatia.com]
- 2. tainstruments.com [tainstruments.com]
- 3. scribd.com [scribd.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mt.com [mt.com]
Benchmarking 5-Ethynyl 2-fluoro-benzoic acid against similar research tools
Executive Summary: The Fluorine Advantage
In the landscape of bioconjugation and fragment-based drug discovery (FBDD), 5-Ethynyl-2-fluoro-benzoic acid (5-EFBA) represents a "dual-modality" tool that outperforms standard non-fluorinated linkers in specific high-fidelity applications.
While standard linkers like 4-Ethynylbenzoic acid or 5-Hexynoic acid provide basic "Click" chemistry handles, 5-EFBA integrates an electron-withdrawing fluorine atom at the ortho position. This structural modification confers three distinct advantages:
-
Enhanced Acidity (pKa ~3.27): Significantly higher acidity than benzoic acid (pKa ~4.2), facilitating rapid deprotonation and efficient amide coupling under mild conditions.
-
19F NMR Silent Probe: Acts as a sensitive, background-free NMR reporter for ligand binding events, a feature absent in standard hydrocarbon linkers.
-
Accelerated Click Kinetics: The electron-deficient aromatic ring lowers the LUMO energy of the alkyne, theoretically accelerating Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) rates compared to electron-rich aliphatic alkynes.
Comparative Analysis: 5-EFBA vs. Alternatives
The following table benchmarks 5-EFBA against its primary research alternatives: the standard aromatic linker (4-Ethynylbenzoic acid) and the standard aliphatic linker (5-Hexynoic acid).
Table 1: Physicochemical & Functional Benchmarking
| Feature | 5-Ethynyl-2-fluoro-benzoic acid (5-EFBA) | 4-Ethynylbenzoic acid | 5-Hexynoic acid |
| Core Structure | Fluorinated Aromatic | Aromatic | Aliphatic Chain |
| Molecular Weight | ~164.13 g/mol | ~146.14 g/mol | ~112.13 g/mol |
| Acid pKa | ~3.27 (High Acidity) [1] | ~3.7 - 4.2 | ~4.8 (Weak Acid) |
| Steric Profile | Low (ortho-F radius ≈ H) | Low | High flexibility |
| CuAAC Reactivity | High (Activated by EWG) | Moderate | Moderate/Low |
| 19F NMR Utility | Yes (Distinct signal ~ -114 ppm) | No | No |
| Metabolic Stability | High (F blocks ortho oxidation) | Moderate | Low (Beta-oxidation risk) |
| Primary Use | NMR Probes, FBDD, Stable Linkers | Standard Rigid Linkers | Flexible Spacers |
Scientific Rationale
-
The pKa Shift: The ortho-fluorine atom exerts a strong inductive effect (-I), stabilizing the carboxylate anion. This makes 5-EFBA roughly 10x more acidic than unsubstituted benzoic acid derivatives. In amide coupling protocols (EDC/NHS or HATU), this acidity requires careful pH buffering to ensure the amine partner remains nucleophilic while the acid is fully activated.
-
Click Reactivity: Aromatic alkynes (phenylacetylenes) generally react faster in CuAAC than aliphatic alkynes due to conjugation. The presence of the Fluorine (EWG) on the ring further activates the alkyne by lowering electron density, making it more susceptible to copper acetylide formation [2].
Mechanistic Visualization
The following diagram illustrates the decision logic for selecting 5-EFBA and its dual-pathway utility (Conjugation vs. Analysis).
Figure 1: Decision matrix for selecting 5-EFBA based on analytical needs (19F NMR) and structural constraints.
Experimental Protocols
These protocols are designed to mitigate the specific challenges of fluorinated aromatic acids (solubility and pKa management).
Protocol A: Amide Coupling (Protein/Peptide Labeling)
Context: Coupling 5-EFBA to a primary amine (Lysine residue or N-terminus). Due to the lower pKa, the carboxylate is stable; we use HATU to drive the reaction to completion, which is superior to EDC for electron-deficient aromatic acids.
Reagents:
-
5-EFBA (10 mM in DMSO)
-
HATU (1.2 equivalents)
-
DIPEA (Diisopropylethylamine, 3.0 equivalents)
-
Target Peptide/Protein (in PBS or DMF)
Step-by-Step:
-
Activation: In a microcentrifuge tube, mix 5-EFBA (1 eq) with HATU (1.2 eq) and DIPEA (1.5 eq) in dry DMF. Incubate for 5-10 minutes at Room Temperature (RT). Note: The solution may turn slightly yellow.
-
Coupling: Add the activated ester mixture to the amine-containing target (dissolved in DMF or buffer pH > 8.0). Add the remaining DIPEA (1.5 eq) to ensure the pH remains basic (the acidity of 5-EFBA can locally drop pH).
-
Incubation: Agitate for 2 hours at RT.
-
Quenching: Add 10% volume of 1M Tris-HCl (pH 8.0) to quench unreacted ester.
-
Purification: Desalt via PD-10 column or HPLC.
Protocol B: CuAAC "Click" Reaction
Context: Reacting the 5-EFBA-labeled molecule with an Azide reporter.
Reagents:
-
CuSO4 (1 mM stock)[1]
-
THPTA Ligand (5 mM stock) - Crucial for protecting biomolecules from oxidation.
-
Sodium Ascorbate (100 mM fresh stock)
-
Azide-Fluorophore or Azide-Biotin
Step-by-Step:
-
Premix Catalyst: Mix CuSO4 and THPTA in a 1:5 molar ratio (e.g., 2 µL Cu + 10 µL THPTA) prior to adding to the reaction. This forms the active, non-toxic complex.
-
Assembly: To the 5-EFBA-labeled sample (50 µM final), add:
-
Azide partner (100 µM, 2 eq)
-
Cu-THPTA complex (100 µM Cu final)
-
Sodium Ascorbate (5 mM final)
-
-
Reaction: Incubate for 30-60 minutes at RT in the dark. Note: 5-EFBA reacts rapidly; extended incubation (>2 hrs) is rarely needed and increases background.
-
Analysis: Analyze via LC-MS or SDS-PAGE.
19F NMR Application Note
When using 5-EFBA as a fragment probe:
-
Chemical Shift: Expect a singlet around -114 ppm (referenced to CFCl3) or -61 ppm (referenced to TFA).
-
Binding Effect: Upon binding to a protein target, the ortho-fluorine environment changes drastically due to steric compression or desolvation. Expect a line-broadening effect and a chemical shift perturbation (CSP) of 0.1 – 0.5 ppm.
-
Setup: Use D2O/DMSO-d6 mixtures. No background suppression is needed for biological samples, as biological tissue lacks fluorine [3].
References
-
NIST Chemistry WebBook. "Benzoic acid, 2-fluoro- Acidity and Properties." National Institute of Standards and Technology. [Link][2]
-
Hein, J. E., & Fokin, V. V. (2010). "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides." Chemical Society Reviews. [Link]
-
Dalvit, C., et al. (2003). "Fluorine-NMR Experiments for High-Throughput Screening: Theoretical Aspects and Practical Applications." Journal of the American Chemical Society. [Link]
Sources
Safety Operating Guide
5-Ethynyl 2-fluoro-benzoic acid proper disposal procedures
Topic: 5-Ethynyl-2-fluorobenzoic Acid Proper Disposal Procedures CAS: 1849285-25-1[1][2]
Executive Safety Summary & Chemical Identity
5-Ethynyl-2-fluorobenzoic acid represents a dual-hazard class in chemical waste management: it functions as both a corrosive organic acid and a reactive terminal alkyne . Standard organic acid disposal protocols are insufficient because they often overlook the specific reactivity of the ethynyl group (
This guide provides a validated, step-by-step disposal protocol designed to neutralize these risks.
Physicochemical Profile
| Property | Data | Critical Handling Note |
| CAS Number | 1849285-25-1 | Verify label against this identifier.[2][3] |
| Formula | Fluorinated combustion products (HF) require scrubbed incineration. | |
| Mol. Weight | 164.14 g/mol | |
| Acidity (pKa) | ~2.5 - 3.5 (Est.) | Corrosive to tissue; incompatible with strong bases. |
| Reactivity | Terminal Alkyne | SHOCK SENSITIVE RISK : Forms explosive acetylides with Cu, Ag, Hg. |
Critical Hazards & Incompatibility Assessment
Before initiating disposal, you must understand the why behind the segregation rules. The primary failure mode in disposing of ethynyl-benzoic acid derivatives is the accidental formation of metal acetylides in waste drums.
-
The Acetylide Threat: The proton on the terminal alkyne is weakly acidic. In the presence of transition metals (specifically Copper, Silver, and Mercury) and a base (even weak bases found in waste mixtures), it precipitates metal acetylides (e.g.,
). These precipitates are primary explosives —highly sensitive to shock and friction when dry. -
Fluorine Content: Upon incineration, the fluorine atom converts to Hydrofluoric Acid (HF). The waste manifest must explicitly list "Organic Fluorine" to ensure the incineration facility uses appropriate scrubbers.
Compatibility Matrix
| Chemical Class | Compatibility Status | Interaction Consequence |
| Heavy Metals (Cu, Ag, Hg) | STRICTLY INCOMPATIBLE | Formation of explosive metal acetylides. |
| Strong Oxidizers | INCOMPATIBLE | Risk of violent exothermic reaction/fire. |
| Strong Bases | INCOMPATIBLE | Exothermic neutralization; promotes acetylide formation if metals are present. |
| Halogenated Solvents | COMPATIBLE | Acceptable for dissolution (e.g., DCM), provided no metals are present. |
| Combustible Solvents | COMPATIBLE | Acetone/Methanol are preferred carriers for incineration. |
Step-by-Step Disposal Protocol
Phase 1: Pre-Disposal Segregation
Objective: Isolate the compound from incompatible waste streams immediately at the bench.
-
Container Selection: Use High-Density Polyethylene (HDPE) or Borosilicate Glass containers only.
-
Prohibited: Do not use metal cans, steel drums, or containers with metal caps/liners.
-
-
Labeling: Apply a hazardous waste label with the following specific notations:
Phase 2: Waste Stream Classification
Determine the physical state of your waste to select the correct workflow.
Scenario A: Pure Solid Waste (Expired/Unused Reagent)
-
Do not dissolve. Keep the solid in its original container if possible, or transfer to a plastic wide-mouth jar.
-
Pack: Place the primary container into a secondary plastic bag (double containment).
-
Tag: Mark as "Solid Organic Waste - Fluorinated."
Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)
-
Solvent Check: Ensure the solvent system is compatible (e.g., Ethyl Acetate, Methanol, DCM).
-
pH Check: If the solution is basic (
), neutralize carefully with dilute or to . Reason: Basic conditions accelerate metal acetylide formation if trace metals are present. -
Scavenging: If the reaction involved Copper (Cu) or Silver (Ag) catalysts, you MUST treat the waste with a metal scavenger (e.g., QuadraPure™ or thiourea) before adding it to the waste drum.
-
Tag: Mark as "Liquid Organic Waste - Fluorinated - Contains Alkynes."
Phase 3: Final Hand-off
-
Manifesting: When submitting the waste manifest to EHS or the disposal contractor, explicitly declare the fluorine content and the terminal alkyne structure.
-
Destruction Method: The only approved destruction method is High-Temperature Incineration with flue gas scrubbing.
Visual Decision Logic (Disposal Workflow)
The following diagram illustrates the critical decision points to prevent accidental mixing with incompatible streams.
Caption: Decision tree for segregating ethynyl-benzoic acid waste to prevent metal acetylide formation.
Emergency Spill Response
In the event of a spill outside of containment:
-
PPE: Wear nitrile gloves (double gloved recommended), safety goggles, and a lab coat. If powder is inhaled, seek medical attention immediately.[7]
-
Tools: Use plastic scoops or dustpans. Do not use metal spatulas to scrape up the solid.
-
Neutralization:
-
Solid Spill: Cover with a spill pad or damp paper towel to prevent dust. Wipe up and place in a plastic bag.
-
Liquid Spill: Absorb with vermiculite or clay. Do not use "caustic" neutralizers that might raise the pH excessively; simple absorption is safer for small spills.
-
-
Decontamination: Wash the area with soap and water. Collect all rinse water as hazardous waste (do not flush down the drain).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 127018608, 5-ethynyl-2-fluorobenzoic acid. Retrieved from [Link]
-
Namiki Shoji Co., Ltd. Building Blocks Catalogue: 5-ethynyl-2-fluorobenzoic acid (CAS 1849285-25-1).[1][2] Retrieved from [Link]
-
University of Pittsburgh EH&S (2013). Guideline 04-028: Chemical Hygiene and Safety for Reactive Compounds. Retrieved from [Link]
Sources
- 1. 2171369-58-5_CAS号:2171369-58-5_(3S)-3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanamido]-4-methylpentanoic acid - 化源网 [chemsrc.com]
- 2. namiki-s.co.jp [namiki-s.co.jp]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. 1348975-91-6_CAS号:1348975-91-6_2-Amino-4-cyclopropyl-N-(3-(3-isoxazolyl)phenyl)aniline - 化源网 [m.chemsrc.com]
- 5. arctomsci.com [arctomsci.com]
- 6. PubChemLite - 5-ethynyl-2-fluorobenzoic acid (C9H5FO2) [pubchemlite.lcsb.uni.lu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Comprehensive Safety and Handling Guide for 5-Ethynyl-2-fluorobenzoic Acid
This guide provides essential safety protocols and operational procedures for researchers, scientists, and drug development professionals handling 5-Ethynyl-2-fluorobenzoic acid. Given that the toxicological properties of this specific compound have not been fully investigated, this document synthesizes data from structurally similar compounds, including fluorinated benzoic acids, to establish a robust framework for safe laboratory conduct. The causality behind each procedural step is explained to ensure a deep understanding of the necessary precautions.
Hazard Identification and Risk Assessment
-
Skin Irritation: Direct contact is likely to cause redness, itching, and inflammation.[2][4][5][6][7][8]
-
Serious Eye Irritation: The compound is expected to be a serious eye irritant, potentially causing significant damage upon contact.[1][2][4][5][6]
-
Respiratory Tract Irritation: Inhalation of the powdered form can lead to irritation of the nose, throat, and lungs, resulting in coughing and shortness of breath.[1][3][4][5]
-
Unknown Toxicological Profile: The acute and chronic health effects have not been fully investigated. Therefore, it is crucial to treat this compound with a high degree of caution.[1]
In the event of a fire, hazardous decomposition products may include carbon monoxide (CO), carbon dioxide (CO2), and gaseous hydrogen fluoride (HF).[1][4] The compound is also expected to be incompatible with strong oxidizing agents and strong bases.[2][3]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE approach is mandatory to mitigate the risks of exposure. The following table outlines the minimum required PPE for handling 5-Ethynyl-2-fluorobenzoic acid.
| Protection Type | Equipment | Specifications and Rationale |
| Eye and Face Protection | Chemical Splash Goggles or Safety Glasses with Side Shields and a Face Shield | Goggles are essential to prevent contact with the eyes in case of splashes.[1][8][9] A face shield provides an additional layer of protection, particularly when handling larger quantities or during procedures with a higher risk of aerosolization. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[10][11] It is crucial to check the glove manufacturer's compatibility chart for breakthrough times. Contaminated gloves should be discarded immediately. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect against incidental skin contact.[8][11] For tasks with a higher risk of splashes, a chemically resistant apron over the lab coat is advised. |
| Respiratory Protection | NIOSH-approved Respirator | When handling the solid compound outside of a certified chemical fume hood or if dust generation is likely, a respirator with a particulate filter (P95 or P100) is necessary.[9] All respirator use must comply with a documented respiratory protection program. |
Engineering Controls: Creating a Safe Workspace
Engineering controls are the most effective way to minimize exposure to hazardous substances.
-
Chemical Fume Hood: Always handle 5-Ethynyl-2-fluorobenzoic acid within a certified chemical fume hood.[11] This is critical to prevent the inhalation of dust particles and potential vapors.
-
Ventilated Balance Enclosure: All weighing of the solid compound should be conducted within a chemical fume hood or a ventilated balance enclosure to contain any generated dust.[11]
-
Eyewash Station and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[1][4]
Standard Operating Procedures (SOPs): A Step-by-Step Guide to Safe Handling
Adherence to a strict operational plan is crucial for minimizing risk. The following workflow provides a procedural guide for handling 5-Ethynyl-2-fluorobenzoic acid.
Caption: Safe Handling Workflow for 5-Ethynyl-2-fluorobenzoic Acid.
Step-by-Step Protocol:
-
Preparation:
-
Weighing:
-
Conduct all weighing operations of the solid compound within a chemical fume hood or a ventilated balance enclosure to prevent the dispersal of dust.[11]
-
-
Solution Preparation:
-
When preparing solutions, slowly add the solid 5-Ethynyl-2-fluorobenzoic acid to the solvent to minimize splashing.
-
Perform all solution preparations within a certified chemical fume hood.
-
-
Handling and Transport:
-
Use appropriate laboratory equipment, such as spatulas, to handle the solid material.
-
When transporting the compound or its solutions, use secondary containment, such as a bottle carrier, to prevent spills.[10]
-
Spill and Emergency Procedures: Immediate Actions
In the event of a spill or exposure, prompt and correct action is critical.
-
Spill Cleanup:
-
For a small spill, if you are trained to do so, moisten the spilled material to prevent dust generation and carefully clean it up using a HEPA-filter vacuum or by gently sweeping.[3]
-
Place the collected material into a sealed, labeled container for proper disposal.[3]
-
Evacuate the area for larger spills and contact your institution's environmental health and safety department.
-
-
Exposure Response:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes and remove all contaminated clothing. Seek medical attention.[1][2]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2]
-
Disposal Plan: Responsible Waste Management
Proper disposal of 5-Ethynyl-2-fluorobenzoic acid and its containers is essential to protect the environment.
-
Waste Classification: Due to its halogenated nature and potential hazards, waste containing this compound should be treated as hazardous waste.[1][3]
-
Containerization: Collect all waste, including contaminated PPE and cleaning materials, in a clearly labeled, sealed, and compatible container.[10][12] The label should include the words "Hazardous Waste" and the chemical name.[12]
-
Disposal Procedure: Do not dispose of this chemical down the drain.[3][8] Arrange for collection by a specialized chemical waste disposal company in accordance with local, state, and federal regulations.[3][8]
References
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benzoic Acid. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-Fluorobenzoic acid. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: benzoic acid. Retrieved from [Link]
-
KHA. (2023). SDS of Benzoic Acid: Important Data and Information Collected. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety data sheet: Benzoic acid ROTI®CALIPURE 121-123 °C Melting point standard. Retrieved from [Link]
-
Washington State University. (n.d.). Benzoic-Acid_2024-06-27.docx. Retrieved from [Link]
-
Labbox. (n.d.). Benzoic acid AGR. Retrieved from [Link]
-
Alpha Resources. (2021). BENZOIC ACID. Retrieved from [Link]
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 3. nj.gov [nj.gov]
- 4. fishersci.com [fishersci.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. carlroth.com [carlroth.com]
- 7. chemos.de [chemos.de]
- 8. SDS of Benzoic Acid: Important Data and Information Collected – KHA Online-SDS Management [kha.com]
- 9. carlroth.com [carlroth.com]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
